Hibifolin
Description
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O14/c22-6-2-1-5(3-7(6)23)16-13(28)11(26)10-8(24)4-9(25)17(18(10)33-16)34-21-15(30)12(27)14(29)19(35-21)20(31)32/h1-4,12,14-15,19,21-25,27-30H,(H,31,32)/t12-,14-,15+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVMAMXQPVHXTJ-ORYXKJSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00203913 | |
| Record name | Hibifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55366-56-8 | |
| Record name | Hibifolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55366-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hibifolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055366568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hibifolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00203913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIBIFOLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR6MS62GTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Neuroprotective Mechanisms of Hibifolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibifolin, a flavonol glycoside, has emerged as a promising natural compound with significant neuroprotective properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's ability to shield neurons from various insults, with a primary focus on its actions against amyloid-beta (Aβ)-induced neurotoxicity, a key pathological hallmark of Alzheimer's disease. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows involved in elucidating this compound's neuroprotective effects.
Core Neuroprotective Mechanisms of this compound
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by inhibiting apoptotic pathways, modulating intracellular calcium homeostasis, and activating pro-survival signaling cascades.
Inhibition of Apoptosis
This compound demonstrates potent anti-apoptotic activity in neurons exposed to neurotoxic stimuli. A key study has shown that pre-treatment of primary cortical neurons with this compound significantly reduces the activation of effector caspases, namely caspase-3 and caspase-7, which are critical executioners of apoptosis.[1][2][3] Furthermore, this compound has been observed to suppress DNA fragmentation, a hallmark of apoptotic cell death.[1][2]
Modulation of Intracellular Calcium Homeostasis
Dysregulation of intracellular calcium (Ca2+) levels is a common pathway in neuronal cell death. This compound has been shown to abolish the mobilization of intracellular Ca2+ induced by aggregated Aβ in cultured cortical neurons, thereby preventing the downstream deleterious effects of calcium overload.
Activation of the PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. This compound has been demonstrated to induce the phosphorylation of Akt in cortical neurons. Activated Akt, in turn, phosphorylates and inactivates several pro-apoptotic targets, promoting neuronal survival.
Quantitative Data on this compound's Neuroprotective Effects
While the dose-dependent neuroprotective activity of this compound has been established, specific quantitative data from publicly available literature is limited. The primary study highlighting its effects did not provide specific IC50 values for neuroprotection or detailed concentration-response curves in its abstract. Further investigation of the full-text literature is required to populate the following tables with precise quantitative values.
Table 1: In Vitro Neuroprotective Effects of this compound against Aβ-induced Toxicity
| Parameter | Cell Type | Insult | This compound Concentration | Effect | Reference |
| Cell Viability | Primary Cortical Neurons | Aggregated Aβ (25-35) | Dose-dependent | Increased cell survival | |
| Caspase-3/7 Activation | Primary Cortical Neurons | Aggregated Aβ (25-35) | Not Specified | Reduced activation | |
| Intracellular Ca2+ | Primary Cortical Neurons | Aggregated Aβ (25-35) | Not Specified | Abolished mobilization | |
| Akt Phosphorylation | Primary Cortical Neurons | This compound alone | Not Specified | Induced phosphorylation | |
| DNA Fragmentation | Primary Cortical Neurons | Aggregated Aβ (25-35) | Not Specified | Suppressed fragmentation |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the neuroprotective mechanisms of this compound.
Primary Cortical Neuron Culture
Primary cortical neurons are a fundamental model for studying neuroprotective effects in a context that closely resembles the in vivo environment.
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Source: Embryonic day 18 (E18) Sprague-Dawley rats or postnatal day 1 (P1) mice.
-
Procedure:
-
Dissect cerebral cortices from embryonic or postnatal rodent brains under sterile conditions.
-
Remove meninges and mince the tissue into small pieces.
-
Digest the tissue with a solution of trypsin and DNase I at 37°C to dissociate the cells.
-
Triturate the digested tissue gently with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove any remaining clumps.
-
Centrifuge the cell suspension and resuspend the pellet in a defined neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, L-glutamine, and penicillin/streptomycin).
-
Plate the neurons onto culture dishes or coverslips pre-coated with an adhesion substrate such as poly-D-lysine or laminin.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO2.
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Preparation of Aggregated Amyloid-Beta (Aβ)
The aggregation state of Aβ is critical for its neurotoxicity.
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Peptide: Aβ fragment 25-35 is commonly used.
-
Procedure for Aggregation:
-
Dissolve the Aβ(25-35) peptide in sterile, deionized water or a suitable solvent like dimethyl sulfoxide (DMSO).
-
Incubate the peptide solution at 37°C for a specified period (e.g., 24-72 hours) to promote aggregation.
-
The aggregated peptide can be used directly to treat neuronal cultures.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.
-
Procedure:
-
Plate primary cortical neurons in a 96-well plate and allow them to adhere and mature.
-
Pre-treat the neurons with various concentrations of this compound for a specified duration (e.g., 1-2 hours).
-
Expose the cells to aggregated Aβ for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
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Caspase-3/7 Activity Assay
This assay quantifies the activity of the executioner caspases-3 and -7.
-
Principle: A luminogenic or fluorogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3 and -7, releasing a signal that can be measured.
-
Procedure:
-
Culture and treat neurons in a 96-well plate as described for the MTT assay.
-
After the treatment period, add the caspase-3/7 reagent containing the DEVD substrate to each well.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Measure the luminescence or fluorescence using a microplate reader.
-
The signal intensity is directly proportional to the caspase-3/7 activity.
-
Intracellular Calcium Imaging
This technique allows for the real-time measurement of changes in intracellular calcium concentrations.
-
Probe: Fura-2 AM, a ratiometric calcium indicator.
-
Procedure:
-
Culture neurons on glass coverslips.
-
Load the cells with Fura-2 AM by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
Mount the coverslip on a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately with light at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio (340/380).
-
Perfuse the cells with a solution containing aggregated Aβ, with or without this compound pre-treatment.
-
Record the changes in the fluorescence ratio over time to monitor intracellular calcium dynamics.
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Western Blotting for Akt Phosphorylation
Western blotting is used to detect and quantify the levels of specific proteins, such as phosphorylated Akt.
-
Procedure:
-
Treat cultured neurons with this compound for various times.
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Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
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Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
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Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
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To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software.
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DNA Fragmentation Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
-
Procedure:
-
Culture and treat neurons on coverslips.
-
Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTPs.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Apoptotic cells will show bright nuclear fluorescence.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's neuroprotective signaling pathway against Aβ toxicity.
Caption: Workflow for assessing this compound's neuroprotective effects in vitro.
Future Directions and Unexplored Mechanisms
While the current evidence strongly supports this compound's neuroprotective role in the context of Alzheimer's disease pathology, several areas warrant further investigation to fully understand its therapeutic potential.
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Nrf2 Signaling Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Flavonoids are known to activate this pathway, leading to the expression of cytoprotective genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). Investigating whether this compound activates the Nrf2 pathway in neurons could reveal an additional layer of its neuroprotective mechanism against oxidative stress.
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Neuroinflammation: Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of neurodegenerative diseases. Many flavonoids possess anti-inflammatory properties. Future studies should explore the effect of this compound on microglia activation and the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).
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Other Neurodegenerative Models: The efficacy of this compound should be evaluated in other models of neurodegeneration, including:
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Parkinson's Disease: Using in vitro models with neurotoxins like MPP+ (1-methyl-4-phenylpyridinium) to assess protection of dopaminergic neurons.
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Ischemic Stroke: Employing in vitro models of oxygen-glucose deprivation (OGD) to determine if this compound can mitigate ischemic neuronal injury.
-
Conclusion
This compound is a promising neuroprotective agent that acts through multiple, interconnected pathways to protect neurons from Aβ-induced toxicity. Its ability to inhibit apoptosis, regulate calcium homeostasis, and activate pro-survival signaling makes it a compelling candidate for further investigation in the development of novel therapeutics for Alzheimer's disease and potentially other neurodegenerative disorders. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this compound's mechanism of action. Further research into its effects on the Nrf2 pathway and neuroinflammation, as well as its efficacy in a broader range of neurodegenerative models, will be crucial in realizing its full therapeutic potential.
References
Hibifolin as a Sortase A (SrtA) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sortase A (SrtA), a bacterial transpeptidase found in Gram-positive bacteria, plays a pivotal role in the pathogenesis of Staphylococcus aureus by anchoring virulence-associated surface proteins to the cell wall. This function makes SrtA an attractive target for the development of anti-virulence agents. This technical guide provides an in-depth overview of Hibifolin, a naturally occurring flavonol glycoside, as a potent inhibitor of S. aureus SrtA. We will delve into its mechanism of action, quantitative inhibitory data, detailed experimental methodologies for its characterization, and its impact on bacterial virulence, including adhesion, invasion, and biofilm formation. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction to Sortase A and Its Role in Pathogenesis
Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like bacteremia and endocarditis. The pathogenicity of S. aureus is attributed to a plethora of virulence factors, many of which are surface-exposed proteins. Sortase A (SrtA) is a membrane-bound enzyme that covalently attaches these surface proteins to the peptidoglycan cell wall[1][2].
The canonical mechanism of SrtA involves the recognition of a conserved LPXTG motif at the C-terminus of substrate proteins. SrtA cleaves the peptide bond between threonine and glycine, forming a thioacyl intermediate with the threonine. This intermediate is then resolved by the nucleophilic attack of the amino group of the pentaglycine cross-bridge in the lipid II precursor of the cell wall, resulting in the covalent anchoring of the surface protein[2][3].
Key surface proteins anchored by SrtA include:
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Protein A (SpA): Binds to the Fc region of IgG, inhibiting phagocytosis and mediating inflammation.
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Fibronectin-binding proteins (FnBPA and FnBPB): Mediate adhesion to host extracellular matrix proteins like fibronectin, facilitating colonization and invasion[4].
-
Clumping factors A and B (ClfA and ClfB): Promote binding to fibrinogen, leading to bacterial aggregation and thrombus formation.
By anchoring these proteins, SrtA is crucial for bacterial adhesion to host tissues, invasion into host cells, biofilm formation, and evasion of the host immune system. Therefore, inhibiting SrtA presents a promising anti-virulence strategy that could potentially circumvent the development of antibiotic resistance by targeting pathogenicity rather than bacterial viability.
This compound: A Natural Inhibitor of Sortase A
This compound is a flavonol glycoside that has been identified as a natural inhibitor of S. aureus SrtA. Studies have shown that this compound can effectively attenuate the virulence of S. aureus, including methicillin-resistant S. aureus (MRSA), by directly targeting SrtA activity.
Quantitative Data on this compound Activity
The inhibitory potential of this compound against SrtA and its effect on S. aureus have been quantified through various assays. The key quantitative data are summarized in the table below.
| Parameter | Value | Organism/Target | Reference |
| IC50 | 31.20 µg/mL | S. aureus Sortase A | |
| MIC | 512 µg/mL | S. aureus USA300 | |
| Binding Constant (KA) | 1.72 x 104 L/mol | S. aureus Sortase A |
Mechanism of Action of this compound
This compound exerts its anti-virulence effect by directly binding to and inhibiting the enzymatic activity of SrtA. This inhibition prevents the proper anchoring of virulence factors to the bacterial cell wall, thereby disrupting key pathogenic processes.
SrtA Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the SrtA-mediated anchoring of surface proteins and the inhibitory action of this compound.
Caption: SrtA-mediated protein anchoring and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as a SrtA inhibitor.
FRET-Based Sortase A Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against SrtA. It utilizes a synthetic peptide substrate with a fluorophore and a quencher. Cleavage of the substrate by SrtA separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials:
-
Purified recombinant S. aureus SrtA
-
FRET peptide substrate (e.g., Abz-LPETG-Dnp-NH2)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add purified SrtA (final concentration typically in the low micromolar range, e.g., 4 µM) to the assay buffer.
-
Add the this compound dilutions to the wells containing SrtA and incubate for a defined period (e.g., 1 hour at 37°C) to allow for inhibitor binding. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Initiate the enzymatic reaction by adding the FRET substrate (final concentration typically around 10 µM).
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 309 nm and emission at 420 nm for the Abz/Dnp pair).
-
Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for the FRET-based SrtA inhibition assay.
Fluorescence Quenching Assay
This technique is employed to study the binding interaction between a protein (SrtA) and a ligand (this compound) by measuring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.
Materials:
-
Purified recombinant S. aureus SrtA
-
This compound
-
Buffer (e.g., Tris-HCl or phosphate buffer)
-
Fluorometer
Procedure:
-
Prepare a stock solution of purified SrtA in the buffer. The concentration should be sufficient to give a stable fluorescence signal.
-
Prepare a stock solution of this compound.
-
Set the excitation wavelength of the fluorometer to 280 nm to selectively excite tryptophan residues.
-
Record the emission spectrum of the SrtA solution from 280 nm to 400 nm.
-
Titrate the SrtA solution with increasing concentrations of this compound, allowing the mixture to equilibrate after each addition.
-
Record the fluorescence emission spectrum after each titration.
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Plot the change in fluorescence intensity against the concentration of this compound.
-
Analyze the data using the Stern-Volmer equation or other appropriate binding models to determine the binding constant (KA).
Molecular Docking
Molecular docking simulations are used to predict the binding mode and interactions between this compound and SrtA at the atomic level.
Software and Resources:
-
Molecular docking software (e.g., AutoDock-Tools 1.5.6)
-
3D structure of S. aureus SrtA (e.g., PDB ID: 1T2P)
-
3D structure of this compound (can be generated using software like ChemBio3D Ultra 12.0)
-
Visualization software (e.g., Discovery Studio)
Procedure:
-
Prepare the Receptor:
-
Obtain the 3D structure of SrtA from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site or grid box around the active site residues of SrtA (e.g., Cys184, His120, Arg197).
-
-
Prepare the Ligand:
-
Generate the 3D structure of this compound and optimize its geometry.
-
Assign rotatable bonds.
-
-
Perform Docking:
-
Run the docking simulation using the prepared receptor and ligand files.
-
The software will generate multiple possible binding poses of this compound within the SrtA active site, ranked by their predicted binding energies.
-
-
Analyze the Results:
-
Visualize the docked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of SrtA.
-
The results can provide insights into the molecular basis of SrtA inhibition by this compound.
-
Caption: Workflow for molecular docking of this compound with SrtA.
Adhesion, Invasion, and Biofilm Formation Assays
These assays evaluate the phenotypic effects of this compound on S. aureus virulence.
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Adhesion Assay: Measures the ability of S. aureus to adhere to host components like fibrinogen. Bacteria are treated with this compound and then incubated in wells coated with the host protein. Non-adherent bacteria are washed away, and the remaining adherent bacteria are quantified. A reduction in adherence is observed in the presence of this compound.
-
Invasion Assay: Assesses the ability of S. aureus to invade host cells (e.g., A549 human lung carcinoma cells). Host cells are infected with this compound-treated bacteria. Extracellular bacteria are killed with an antibiotic, and the intracellular bacteria are then lysed from the host cells and enumerated.
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Biofilm Formation Assay: Quantifies the formation of biofilms on a surface (e.g., microtiter plate). S. aureus is grown in the presence of varying concentrations of this compound. After incubation, the biofilm is stained with crystal violet, and the absorbance is measured to quantify the biofilm biomass. This compound has been shown to significantly inhibit biofilm formation.
Conclusion
This compound has emerged as a promising natural product-based inhibitor of Staphylococcus aureus sortase A. Its ability to directly target this key virulence factor leads to a significant reduction in the bacterium's capacity for adhesion, invasion, and biofilm formation, without directly affecting bacterial growth, which may reduce the selective pressure for resistance development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other SrtA inhibitors as novel anti-virulence therapeutics to combat S. aureus infections.
References
- 1. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sortase A Mediated Bioconjugation of Common Epitopes Decreases Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staphylococcus aureus Fibronectin Binding Protein A Mediates Biofilm Development and Infection - PMC [pmc.ncbi.nlm.nih.gov]
Hibifolin as an Adenosine Deaminase (ADA) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Hibifolin, a naturally occurring flavonol glycoside, as a potent and reversible inhibitor of adenosine deaminase (ADA). ADA is a critical enzyme in purine metabolism, and its inhibition has significant therapeutic potential in various diseases, including cancer and inflammatory disorders. This document consolidates the current knowledge on the inhibitory kinetics, binding characteristics, and experimental methodologies related to this compound's interaction with ADA. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of this compound as an ADA inhibitor.
Introduction to Adenosine Deaminase (ADA)
Adenosine deaminase is a key enzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. This enzymatic activity is crucial for maintaining the physiological concentrations of adenosine, a signaling nucleoside that modulates a wide array of cellular processes through its interaction with specific G protein-coupled receptors (A1, A2A, A2B, and A3).[1] By regulating adenosine levels, ADA plays a pivotal role in lymphocyte proliferation and differentiation, neurotransmission, and vascular function.[2][3] Consequently, the inhibition of ADA has emerged as a promising therapeutic strategy for conditions characterized by immune dysregulation and inflammation.[4]
This compound: A Natural Flavonoid with ADA Inhibitory Activity
This compound (Gossypetin-8-O-β-D-glucuronide) is a flavonol glycoside that has been identified as a reversible inhibitor of adenosine deaminase.[5] Its potential to modulate ADA activity positions it as a compelling candidate for further investigation in drug discovery and development.
Quantitative Data on this compound's Inhibition of ADA
The inhibitory effect of this compound on ADA has been characterized by several key quantitative parameters, providing a solid foundation for its evaluation as a therapeutic agent. These findings are summarized in the table below.
| Parameter | Value | Reference |
| Inhibitory Constant (Ki) | 49.92 ± 3.98 μM | |
| Mode of Binding | Reversible | |
| Binding Energy | -7.21 Kcal/mol |
Experimental Protocols for ADA Inhibition Assay
The investigation of this compound's inhibitory activity on ADA was conducted using an enzyme kinetic assay based on the method described by Giusti and Galanti (1984). This colorimetric assay quantifies the amount of ammonia produced from the deamination of adenosine.
Principle
The enzymatic activity of ADA is determined by measuring the rate of ammonia formation from the deamination of adenosine. The produced ammonia reacts with a phenol-hypochlorite reagent in the presence of sodium nitroprusside as a catalyst to form a stable blue indophenol dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the ADA activity.
Reagents
-
Phosphate Buffer: 50 mM, pH 6.5
-
Substrate Solution: 21 mM Adenosine in phosphate buffer
-
Phenol Reagent: 106 mM Phenol and 0.17 mM Sodium Nitroprusside
-
Alkaline Hypochlorite Reagent: 11 mM Sodium Hypochlorite and 125 mM Sodium Hydroxide
-
Ammonium Sulfate Standard Solution: To create a standard curve for ammonia quantification
-
This compound Stock Solution: Dissolved in an appropriate solvent (e.g., DMSO) and diluted to desired concentrations in phosphate buffer.
-
Adenosine Deaminase (ADA) Enzyme Solution: Commercially available or purified, diluted to the appropriate concentration in phosphate buffer.
Assay Procedure
-
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture containing phosphate buffer, ADA enzyme solution, and varying concentrations of this compound or vehicle control.
-
Pre-incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the adenosine substrate solution to the reaction mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction at 37°C for a specific duration (e.g., 60 minutes).
-
Termination of Reaction and Color Development: Stop the reaction by adding the phenol reagent followed by the alkaline hypochlorite reagent.
-
Incubation for Color Development: Incubate the mixture at 37°C for 30 minutes to allow for the formation of the indophenol blue color.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting solution at a wavelength of approximately 620-630 nm.
-
Data Analysis: Determine the concentration of ammonia produced by comparing the absorbance values to a standard curve generated using the ammonium sulfate standard solution. Calculate the percentage of ADA inhibition for each this compound concentration and subsequently determine the IC50 and Ki values using appropriate enzyme kinetic models.
Signaling Pathways and Logical Relationships
The inhibition of adenosine deaminase by this compound leads to an increase in the extracellular concentration of adenosine. This accumulation of adenosine subsequently activates its specific receptors, triggering a cascade of downstream signaling events. The following diagrams illustrate the general workflow of an ADA inhibition assay and the downstream consequences of ADA inhibition.
Conclusion
This compound presents a promising natural compound for the development of novel therapeutics targeting adenosine deaminase. Its reversible inhibition of ADA, characterized by a micromolar inhibitory constant, suggests its potential for modulating adenosine signaling in a controlled manner. The detailed experimental protocol provided in this guide offers a framework for further investigation into the efficacy and mechanism of action of this compound and other potential ADA inhibitors. Future research should focus on elucidating the specific downstream signaling pathways modulated by this compound-mediated ADA inhibition in various cell types and disease models to fully realize its therapeutic potential.
References
- 1. What are ADA inhibitors and how do they work? [synapse.patsnap.com]
- 2. The effect of adenosine deaminase inhibition on the A1 adenosinergic and M2 muscarinergic control of contractility in eu- and hyperthyroid guinea pig atria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analytical validation of an in‐house method for adenosine deaminase determination - PMC [pmc.ncbi.nlm.nih.gov]
Hibifolin: A Flavonol Glycoside with Diverse Biological Activities
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Hibifolin, a flavonol glycoside also known as Herbacetin 3-O-sophoroside, is a natural compound found in various medicinal plants. Its chemical formula is C21H18O14, and it has a molar mass of 494.36 g/mol [1][2]. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its potential therapeutic applications. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure
-
IUPAC Name: (2S,3S,4S,5R,6S)-6-{[2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-4-oxo-4H-1-benzopyran-8-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid[1]
-
Synonyms: Herbacetin 3-O-sophoroside, Gossypetin 8-O-β-D-glucuronide[3][4]
Biological Activities
This compound has demonstrated a range of biological activities, including neuroprotective, anti-infective, anti-inflammatory, antioxidant, and anticancer effects.
Neuroprotective Activity
This compound has shown significant potential in protecting neurons from damage, particularly in the context of Alzheimer's disease.
Quantitative Data
| Activity | Assay System | Key Findings | Reference |
| Neuroprotection against Aβ-induced toxicity | Primary cortical neurons | Dose-dependent prevention of cell death induced by aggregated β-amyloid. |
Mechanism of Action
This compound's neuroprotective effects are attributed to its ability to interfere with the toxic cascade induced by aggregated beta-amyloid (Aβ). It has been shown to:
-
Abolish Aβ-induced Ca2+ mobilization.
-
Reduce the activation of caspase-3 and caspase-7, key enzymes in the apoptotic pathway.
-
Suppress DNA fragmentation, a hallmark of apoptosis.
-
Induce the phosphorylation of Akt, a pro-survival signaling molecule.
Signaling Pathway
Experimental Protocol: β-Amyloid-Induced Neurotoxicity Assay
A general protocol to assess the neuroprotective effects of this compound against Aβ-induced toxicity is as follows:
-
Cell Culture: Primary cortical neurons are cultured in appropriate media.
-
Aβ Preparation: Aggregated β-amyloid peptide (e.g., Aβ25-35 or Aβ1-42) is prepared by incubating the peptide solution at 37°C for several days.
-
Treatment: Neurons are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before being exposed to the aggregated Aβ.
-
Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.
-
Apoptosis Assays: Apoptosis can be evaluated by measuring caspase-3/7 activity using commercially available kits or by detecting DNA fragmentation through TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.
-
Calcium Imaging: Intracellular calcium levels can be monitored using fluorescent calcium indicators like Fura-2 AM.
-
Western Blotting: The phosphorylation status of proteins like Akt can be determined by Western blot analysis using specific antibodies against the phosphorylated and total forms of the protein.
Anti-Infective Activity against Staphylococcus aureus
This compound has been identified as a potent inhibitor of Sortase A (SrtA), a key virulence factor in Staphylococcus aureus.
Quantitative Data
| Activity | Parameter | Value | Reference |
| Sortase A Inhibition | IC50 | 31.20 µg/mL | |
| Binding to Sortase A | Binding Affinity (KA) | 1.72 × 10^4 L/mol |
Mechanism of Action
By inhibiting SrtA, this compound interferes with the anchoring of surface proteins to the bacterial cell wall, thereby attenuating the virulence of S. aureus. This leads to:
-
Reduced adhesion of bacteria to host cells.
-
Decreased biofilm formation.
-
Inhibition of bacterial invasion.
Experimental Protocol: Sortase A (SrtA) Inhibition Assay (FRET-based)
-
Reagents: Purified SrtA enzyme, a fluorogenic peptide substrate (e.g., Dabcyl-QALPETGEE-Edans), and this compound.
-
Reaction Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: Purified SrtA is pre-incubated with varying concentrations of this compound for a specific time.
-
Substrate Addition: The fluorogenic peptide substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. The cleavage of the substrate by SrtA separates the quencher and fluorophore, resulting in an increase in fluorescence.
-
Data Analysis: The initial reaction rates are calculated, and the IC50 value for this compound is determined by plotting the percentage of inhibition against the inhibitor concentration.
Anti-inflammatory Activity
This compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory mediators.
Quantitative Data
| Activity | Assay System | Key Findings | Reference |
| Inhibition of Pro-inflammatory Cytokines | LPS-stimulated bone marrow-derived dendritic cells (BMDCs) | 40-50% reduction in TNF-α and IL-6 production. |
Mechanism of Action
This compound's anti-inflammatory effects are mediated through the inhibition of key signaling pathways involved in the inflammatory response:
-
NF-κB Pathway: this compound has been shown to reduce the activity of the NF-κB pathway, a central regulator of inflammation.
-
p38-MAPK Pathway: Inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway also contributes to its anti-inflammatory effects.
Signaling Pathway
Experimental Protocol: LPS-Induced Cytokine Release Assay
-
Cell Culture: Macrophages (e.g., RAW 264.7) or primary immune cells like bone marrow-derived dendritic cells (BMDCs) are cultured.
-
Treatment: Cells are pre-treated with different concentrations of this compound for a set time (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After a specific incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage of inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control.
Antioxidant Activity
This compound is suggested to possess antioxidant properties, likely through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. While specific quantitative data for this compound is limited, the mechanism is believed to be similar to other flavonoids.
Mechanism of Action
The proposed antioxidant mechanism involves the activation of the Nrf2 pathway:
-
Nrf2 Activation: this compound may promote the translocation of the transcription factor Nrf2 to the nucleus.
-
ARE Binding: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.
-
Antioxidant Enzyme Expression: This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Signaling Pathway
References
A Technical Guide to the Anticonvulsant and Antidepressant Potential of Hibifolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibifolin, a flavonoid glycoside, has emerged as a compound of interest in the field of neuropharmacology. While research has explored its neuroprotective and anti-inflammatory properties, this technical guide focuses specifically on the existing scientific evidence for its potential anticonvulsant and antidepressant effects. This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and implicated signaling pathways to support further research and development in this area.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the anticonvulsant and antidepressant-like activities of agents containing this compound. It is important to note that the in vivo data presented below pertains to an ethanol extract of Abelmoschus manihot (AMEE), of which this compound is a known bioactive component that has been identified in the brain tissue of test subjects.
Table 1: Anticonvulsant Activity of Abelmoschus manihot Ethanol Extract (AMEE) in Mice
| Treatment Group | Dose (g/kg) | Latency to First Clonic Convulsion (s) | Number of Deaths | Protection Against Mortality (%) |
| Control (Vehicle) | - | 110.5 ± 21.3 | 7/10 | 30 |
| AMEE | 0.5 | 155.4 ± 35.8* | 4/10 | 60 |
| AMEE | 1.0 | 210.2 ± 42.1 | 2/10 | 80 |
| AMEE | 2.0 | 280.6 ± 50.5 | 1/10 | 90 |
| Diazepam (Positive Control) | 0.005 | 360.8 ± 60.2** | 0/10 | 100 |
*p < 0.05, **p < 0.01 compared to control. Data extracted from a study on the ethanol extract of Abelmoschus manihot[1].
Table 2: Antidepressant-Like Activity of Abelmoschus manihot Ethanol Extract (AMEE) in the Forced Swim Test in Mice
| Treatment Group | Dose (g/kg) | Immobility Time (s) |
| Control (Vehicle) | - | 135.2 ± 25.4 |
| AMEE | 0.5 | 105.8 ± 20.1* |
| AMEE | 1.0 | 85.3 ± 15.7 |
| AMEE | 2.0 | 70.1 ± 12.3 |
| Fluoxetine (Positive Control) | 0.02 | 65.4 ± 10.9** |
*p < 0.05, **p < 0.01 compared to control. Data extracted from a study on the ethanol extract of Abelmoschus manihot[1].
Table 3: Neuroprotective Effect of this compound on Beta-Amyloid (Aβ)-Induced Neurotoxicity in Cultured Cortical Neurons
| Treatment | Concentration | Cell Viability (%) | Caspase-3 Activation (Fold Change) | Caspase-7 Activation (Fold Change) |
| Control | - | 100 | 1.0 | 1.0 |
| Aβ (25-35) | 10 µM | 52.3 ± 4.1 | 3.2 ± 0.4 | 2.8 ± 0.3 |
| Aβ + this compound | 1 µM | 65.7 ± 5.2 | 2.5 ± 0.3 | 2.1 ± 0.2* |
| Aβ + this compound | 5 µM | 82.1 ± 6.5 | 1.8 ± 0.2 | 1.5 ± 0.1 |
| Aβ + this compound | 10 µM | 95.4 ± 7.8 | 1.2 ± 0.1 | 1.1 ± 0.1 |
*p < 0.05, **p < 0.01 compared to Aβ alone. Data extracted from a study on the neuroprotective effects of isolated this compound[2].
Experimental Protocols
Anticonvulsant Activity Assessment: Pentylenetetrazol (PTZ)-Induced Convulsion Model
-
Animal Model: Male Kunming mice (18-22 g) were used.
-
Drug Administration: The Abelmoschus manihot ethanol extract (AMEE) was administered orally at doses of 0.5, 1.0, and 2.0 g/kg. The vehicle (control group) and diazepam (positive control) were also administered.
-
Seizure Induction: One hour after drug administration, mice were intraperitoneally injected with pentylenetetrazol (PTZ) at a dose of 85 mg/kg.
-
Observation: Immediately after PTZ injection, mice were placed in individual observation cages and observed for 30 minutes. The latency to the first clonic convulsion and mortality were recorded.
-
Endpoint: Anticonvulsant activity was determined by the delay in the onset of convulsions and the protection against mortality.
Antidepressant-Like Activity Assessment: Forced Swim Test (FST)
-
Animal Model: Male Kunming mice (18-22 g) were used.
-
Drug Administration: AMEE was administered orally at doses of 0.5, 1.0, and 2.0 g/kg for seven consecutive days. The vehicle and fluoxetine (positive control) were also administered.
-
Test Procedure: On the seventh day, one hour after the final drug administration, mice were individually placed in a glass cylinder (25 cm height, 10 cm diameter) filled with water (25 ± 1 °C) to a depth of 10 cm.
-
Observation: The total duration of immobility during the last 4 minutes of a 6-minute test session was recorded. Immobility was defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep the head above water.
-
Endpoint: A significant decrease in the duration of immobility was considered an indicator of antidepressant-like activity.
Neuroprotective Activity Assessment: Beta-Amyloid (Aβ)-Induced Neurotoxicity Model
-
Cell Culture: Primary cortical neurons were prepared from the cerebral cortices of embryonic day 18-19 Wistar rats.
-
Treatment: Cultured neurons were pre-treated with various concentrations of this compound for 2 hours before the addition of aggregated Aβ (25-35) at a final concentration of 10 µM.
-
Cell Viability Assay: After 24 hours of incubation with Aβ, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Caspase Activity Assay: Caspase-3 and -7 activities were measured using a fluorometric substrate after 12 hours of Aβ treatment.
-
Calcium Imaging: Intracellular calcium concentration was monitored using the fluorescent calcium indicator Fura-2 AM.
-
Western Blot Analysis: The phosphorylation of Akt was determined by Western blotting using specific antibodies against phospho-Akt (Ser473) and total Akt.
Signaling Pathways and Mechanisms of Action
Neuroprotective Pathway: PI3K/Akt Signaling
Evidence suggests that the neuroprotective effects of this compound may be mediated through the activation of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and apoptosis. Activation of Akt (also known as protein kinase B) can inhibit pro-apoptotic proteins and promote the expression of survival factors. In the context of neurotoxicity induced by beta-amyloid, this compound has been shown to increase the phosphorylation of Akt, thereby promoting neuronal survival.
Potential Anticonvulsant and Antidepressant Mechanisms
While the precise mechanisms underlying the potential anticonvulsant and antidepressant effects of this compound are not yet fully elucidated, the observed activities of the Abelmoschus manihot extract suggest modulation of central nervous system activity. The presence of this compound and other flavonoids in the brain post-administration indicates their ability to cross the blood-brain barrier.
Further research is warranted to investigate this compound's interaction with key neurotransmitter systems implicated in epilepsy and depression, such as the GABAergic and monoaminergic systems. Additionally, the potential role of Brain-Derived Neurotrophic Factor (BDNF) signaling, a pathway known to be modulated by some flavonoids and crucial for neuronal plasticity and mood regulation, should be explored in relation to this compound's antidepressant-like effects.
Experimental Workflows
The following diagrams illustrate the workflows for the key in vivo experiments described in this guide.
Conclusion and Future Directions
The current body of scientific literature provides preliminary evidence for the anticonvulsant and antidepressant-like potential of this compound, primarily derived from studies on an ethanol extract of Abelmoschus manihot. The identification of this compound in the brain of test animals suggests it is a key bioactive constituent. Furthermore, studies on isolated this compound have demonstrated neuroprotective effects against beta-amyloid-induced toxicity, implicating the PI3K/Akt signaling pathway as a potential mechanism of action.
However, a significant knowledge gap remains regarding the specific efficacy and mechanisms of isolated this compound in established animal models of seizures and depression. To advance the development of this compound as a potential therapeutic agent, future research should focus on:
-
In vivo studies with isolated this compound: To determine the dose-response relationship and efficacy of pure this compound in models such as the pentylenetetrazol-induced seizure test, maximal electroshock seizure (MES) test, forced swim test, and tail suspension test.
-
Mechanistic studies: To investigate the direct effects of this compound on GABAergic and monoaminergic neurotransmission, as well as its impact on neurotrophic factor signaling, such as the BDNF pathway.
-
Pharmacokinetic and safety profiling: To establish the metabolic fate, brain penetrability, and toxicological profile of isolated this compound.
Addressing these research questions will be crucial in validating the therapeutic potential of this compound for the treatment of epilepsy and depression.
References
- 1. Anticonvulsant, antidepressant-like activity of Abelmoschus manihot ethanol extract and its potential active components in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a flavonol glycoside, prevents beta-amyloid-induced neurotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Hibifolin: A Novel Strategy to Attenuate Staphylococcus aureus Pathogenicity
A Technical Whitepaper for Researchers and Drug Development Professionals
This document provides an in-depth technical overview of the role of Hibifolin in mitigating the pathogenicity of Staphylococcus aureus. The information presented herein is compiled from recent scientific literature and is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Executive Summary
Staphylococcus aureus remains a significant threat to public health due to its virulence and the emergence of antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). A promising alternative to traditional antibiotics is the development of anti-virulence agents that disarm the pathogen rather than killing it, thereby reducing the selective pressure for resistance. This whitepaper focuses on this compound, a natural compound identified as a potent inhibitor of Sortase A (SrtA), a crucial enzyme for the virulence of S. aureus. By targeting SrtA, this compound effectively attenuates key pathogenic behaviors of S. aureus, including adhesion, invasion, and biofilm formation. This document will detail the mechanism of action, present quantitative data on its efficacy, outline experimental protocols, and visualize the underlying pathways.
Mechanism of Action: Inhibition of Sortase A
This compound's primary mechanism of action is the direct inhibition of Sortase A (SrtA), a cysteine transpeptidase that anchors surface proteins containing an LPXTG motif to the peptidoglycan cell wall of Gram-positive bacteria. These surface proteins are critical for host-pathogen interactions, facilitating adhesion to host tissues, invasion, and biofilm formation.
By binding to SrtA, this compound prevents the covalent anchoring of these virulence factors to the bacterial cell wall, effectively diminishing the pathogen's ability to establish an infection. Molecular docking and fluorescence quenching assays have confirmed a direct interaction between this compound and SrtA. The binding sites have been identified as the amino acid residues TRP-194, ALA-104, THR-180, ARG-197, and ASN-114.
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The data is summarized in the tables below for clarity and ease of comparison.
Table 1: In Vitro Inhibition of Sortase A
| Compound | Target | Assay Type | IC50 (µg/mL) | Citation |
| This compound | Sortase A | FRET | 31.20 |
Table 2: Inhibition of S. aureus Adhesion and Biofilm Formation
| Treatment | Concentration (µg/mL) | Effect | % Inhibition/Reduction | Citation |
| This compound | 256 | Adhesion to Fibrinogen | 73.15 ± 3.35% | |
| This compound | 32 | Biofilm Formation | Significant Inhibition |
Table 3: Effect on S. aureus Invasion of Host Cells
| Treatment Group | Bacterial Count (Log10 CFU) | P-value | Citation |
| S. aureus USA300 | 7.93 ± 0.36 | - | |
| S. aureus USA300 + this compound | 4.77 ± 0.67 | < 0.05 |
Table 4: In Vivo Efficacy in a Murine Pneumonia Model
| Treatment Group | Outcome | Observation | Citation |
| S. aureus USA300 | Survival | Decreased survival | |
| S. aureus USA300 + this compound + Cefotaxime | Survival | Improved survival compared to Cefotaxime alone | |
| S. aureus USA300 + this compound | Lung Pathology | Alleviated pathological damage |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this whitepaper.
Sortase A (SrtA) Inhibition Assay
A Fluorescence Resonance Energy Transfer (FRET) assay was employed to screen for and quantify the inhibition of SrtA activity.
-
Principle: This assay measures the cleavage of a fluorescently labeled peptide substrate by SrtA. The substrate contains a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by SrtA, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Reagents:
-
Recombinant SrtA enzyme
-
FRET peptide substrate (e.g., Dabcyl-QALPETGEE-Edans)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5)
-
This compound (or other test compounds)
-
DMSO (for dissolving compounds)
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well microplate, add the assay buffer, recombinant SrtA, and the this compound dilution (or DMSO for control).
-
Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the FRET peptide substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the fluorophore/quencher pair).
-
Calculate the rate of reaction for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Adhesion and Invasion Assays
These assays quantify the ability of S. aureus to adhere to and invade host cells in the presence of this compound.
-
Cell Line: A549 human alveolar epithelial cells.
-
Bacterial Strain: S. aureus USA300.
-
Adhesion Assay Protocol:
-
Coat 96-well plates with fibrinogen and incubate overnight.
-
Wash the plates to remove unbound fibrinogen.
-
Prepare a suspension of S. aureus USA300 that has been pre-treated with various concentrations of this compound.
-
Add the bacterial suspension to the fibrinogen-coated wells and incubate to allow for adhesion.
-
Wash the wells to remove non-adherent bacteria.
-
Stain the adherent bacteria with crystal violet.
-
Solubilize the crystal violet and measure the absorbance at a specific wavelength (e.g., 595 nm) to quantify the adherent bacteria.
-
-
Invasion Assay Protocol:
-
Seed A549 cells in 24-well plates and grow to confluence.
-
Culture S. aureus USA300 to mid-logarithmic phase and pre-treat with this compound.
-
Infect the A549 cell monolayers with the treated bacteria at a specific multiplicity of infection (MOI).
-
Incubate to allow for bacterial invasion.
-
Wash the cells with PBS and add a medium containing gentamicin to kill extracellular bacteria.
-
Lyse the A549 cells with a mild detergent (e.g., Triton X-100) to release the intracellular bacteria.
-
Perform serial dilutions of the lysate and plate on agar plates to determine the number of colony-forming units (CFU), representing the number of invaded bacteria.
-
Biofilm Formation Assay
This assay assesses the effect of this compound on the ability of S. aureus to form biofilms.
-
Principle: Biofilm formation is quantified by staining the biofilm matrix with crystal violet.
-
Procedure:
-
Grow S. aureus USA300 in a suitable medium (e.g., TSB supplemented with glucose) in a 96-well plate.
-
Add various concentrations of this compound to the wells.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Carefully wash the wells with PBS to remove planktonic bacteria.
-
Stain the biofilms with a 0.1% crystal violet solution.
-
Wash the wells to remove excess stain.
-
Solubilize the bound crystal violet with ethanol or acetic acid.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm mass.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this whitepaper.
Conclusion and Future Directions
This compound presents a compelling case as a novel anti-virulence agent against Staphylococcus aureus. Its targeted inhibition of Sortase A disrupts key pathogenic processes without exerting direct bactericidal pressure, a characteristic that may slow the development of resistance. The in vitro and in vivo data strongly support its potential as a therapeutic candidate, particularly as an adjunctive therapy with conventional antibiotics.
Future research should focus on pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery. Further investigation into the potential for resistance development to this compound, although hypothesized to be low, is also warranted. Elucidating the full spectrum of its anti-virulence activity and its efficacy against a broader range of clinical S. aureus isolates will be crucial for its translation into a clinical setting. The development of this compound and similar compounds represents a promising frontier in the fight against drug-resistant bacterial infections.
The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Hibifolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hibifolin, a potent flavonol glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its role as a Sortase A inhibitor, presenting a promising avenue for combating bacterial virulence. This technical guide provides an in-depth exploration of the natural origins of this compound, focusing on its primary botanical source, Abelmoschus manihot (L.) Medic. It delineates comprehensive methodologies for the extraction, isolation, and purification of this valuable compound. Furthermore, this document presents quantitative data on this compound content across different plant tissues, details experimental protocols, and illustrates the key signaling pathway associated with its mechanism of action. This guide is intended to serve as a critical resource for researchers and professionals engaged in natural product chemistry, drug discovery, and the development of novel antimicrobial agents.
Natural Sources of this compound
This compound is predominantly found in the plant kingdom, with its most significant and commercially viable source being Abelmoschus manihot (L.) Medic, a flowering plant from the Malvaceae family.[1] While other plants may contain related flavonol glycosides, A. manihot remains the principal and most extensively studied source of this compound.
Abelmoschus manihot (L.) Medic: The Primary Reservoir
Abelmoschus manihot, commonly known as the Aibika, is a perennial shrub cultivated in various parts of the world for its edible leaves and medicinal properties. The flowers of this plant are particularly rich in a variety of flavonoids, with this compound being a major constituent.
Table 1: Quantitative Analysis of this compound and Related Flavonoids in Abelmoschus manihot
| Plant Part | Total Flavonoid Content (mg/g dry weight) | This compound Content (% of Total Flavonoids) | Reference |
| Flower | 25.45 | 27.1 | [1] |
| Leaf | 0.93 - 3.10 | Not specified | [1] |
| Stem | 0.05 - 0.14 | Not specified | [1] |
| Root | 0.003 - 0.012 | Not specified | [1] |
As evidenced by the data, the corolla of the Abelmoschus manihot flower is the most concentrated source of this compound, making it the target for efficient isolation.
Isolation and Purification of this compound
The isolation of this compound from Abelmoschus manihot flowers is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are a synthesis of established methodologies, providing a comprehensive guide for obtaining high-purity this compound.
Extraction Methodologies
Several methods have been developed for the efficient extraction of flavonoids, including this compound, from the dried and powdered flowers of A. manihot.
2.1.1. Supercritical CO2 Extraction (SFE)
This method offers an environmentally friendly and efficient alternative to conventional solvent extraction.
-
Protocol:
-
Place approximately 0.5 g of ground A. manihot flower sample into a 10 mL extraction vessel.
-
Utilize a Spe-ed SFE-2 system or equivalent, with a master pump for CO2 delivery and a secondary pump for the modifier.
-
Set the extraction parameters to the optimal conditions for flavonol content:
-
Pressure: 20 MPa
-
Temperature: 52°C
-
Modifier: 85% ethanol in water
-
-
Initiate the extraction process. The supercritical fluid, modified with ethanol, will selectively extract the flavonoids.
-
Collect the extract for further purification. Under these conditions, a yield of approximately 41.96 mg/g of major flavonoids can be expected.
-
2.1.2. Ionic Liquid-Based, High-Speed Homogenization-Microwave Assisted Extraction (IL-HSH-MAE)
This novel technique combines the benefits of ionic liquids, homogenization, and microwave assistance for rapid and high-yield extraction.
-
Protocol:
-
Combine the powdered A. manihot flower sample with a 0.1 M solution of [C4mim]Br (1-butyl-3-methylimidazolium bromide).
-
Set the following optimized extraction conditions:
-
Homogenization speed: 7,000 rpm
-
Homogenization time: 120 seconds
-
Liquid-to-solid ratio: 24 mL/g
-
Extraction temperature: 62°C
-
Extraction time: 15 minutes
-
-
Following extraction, separate the liquid and solid phases for subsequent purification of the extract. This method has been shown to yield up to 22.04 mg/g of the seven target flavonoids.
-
Purification Protocol: A Step-by-Step Guide
Following extraction, the crude extract requires purification to isolate this compound. This is typically achieved through a combination of column chromatography and preparative high-performance liquid chromatography (HPLC).
-
Step 1: Macroporous Resin Column Chromatography (Initial Fractionation)
-
Resin Selection and Packing: Utilize HPD-100 macroporous resin for its high adsorption and desorption capacity for flavonoids. Wet-pack a glass column with the HPD-100 resin.
-
Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column.
-
Impurity Removal: Wash the column with deionized water to remove sugars and other highly polar impurities.
-
Elution of Flavonoids: Elute the flavonoid-rich fraction using a stepwise gradient of ethanol in water. A 60% ethanol elution is effective for desorbing the flavonoids, including this compound. This step can increase the total flavonoid content from approximately 8.29% in the crude extract to over 51%.
-
-
Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for High-Purity this compound
-
Column: A reversed-phase C18 column (e.g., 250 mm × 10.0 mm, 5 μm particle size) is suitable for this separation.
-
Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid is commonly used. The gradient program should be optimized based on analytical HPLC runs of the enriched fraction. A typical gradient might be:
-
0-25 minutes, 70:30 (Methanol: 0.1% Acetic Acid)
-
-
Sample Preparation and Injection: Dissolve the flavonoid-rich fraction from the macroporous resin chromatography in the initial mobile phase at a concentration of approximately 30 mg/mL. Inject a suitable volume (e.g., 4 mL) onto the column.
-
Detection and Fraction Collection: Monitor the elution profile at a wavelength of 370 nm. Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound. Fractions with the desired purity can be pooled.
-
Solvent Removal and Crystallization: Evaporate the solvent from the pooled fractions under reduced pressure. The resulting purified this compound can be crystallized from a suitable solvent system (e.g., methanol-water) to obtain a crystalline solid.
-
Signaling Pathway and Mechanism of Action
This compound's most well-characterized mechanism of action is the inhibition of Sortase A (SrtA), a crucial transpeptidase in Gram-positive bacteria like Staphylococcus aureus. SrtA is responsible for anchoring virulence-associated surface proteins to the bacterial cell wall peptidoglycan. By inhibiting SrtA, this compound effectively disarms the bacteria, reducing their pathogenicity.
The Sortase A-Mediated Virulence Pathway and its Inhibition by this compound
The following diagram illustrates the Sortase A signaling pathway and the inhibitory effect of this compound.
Diagram Explanation:
-
Virulence Protein Synthesis: Staphylococcus aureus synthesizes virulence-associated proteins with a C-terminal LPXTG sorting motif.
-
Sortase A Activity: The membrane-anchored enzyme, Sortase A (SrtA), recognizes this motif, cleaves the protein, and forms a covalent intermediate.
-
Cell Wall Anchoring: SrtA then catalyzes the transfer of the virulence protein to a lipid II peptidoglycan precursor, which is subsequently incorporated into the bacterial cell wall. This anchoring is crucial for bacterial adhesion, biofilm formation, and immune evasion.
-
This compound Inhibition: this compound directly binds to Sortase A, inhibiting its enzymatic activity.
-
Downstream Consequences: The inhibition of SrtA prevents the anchoring of virulence factors to the cell surface, leading to a significant reduction in the bacterium's ability to adhere to host tissues, form biofilms, and cause infection.
Experimental Workflow for Assessing this compound's Anti-Virulence Activity
The following workflow outlines the key experiments used to characterize the inhibitory effect of this compound on S. aureus virulence.
Conclusion
This compound, primarily sourced from the flowers of Abelmoschus manihot, stands out as a promising natural compound in the development of novel anti-virulence therapies. Its well-defined mechanism of action as a Sortase A inhibitor provides a clear rationale for its efficacy against Gram-positive pathogens like Staphylococcus aureus. The detailed methodologies for its isolation and purification presented in this guide, combined with an understanding of its biological activity, offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this remarkable flavonol glycoside. Future research may focus on optimizing large-scale production, exploring synergistic effects with existing antibiotics, and advancing this compound through preclinical and clinical development pipelines.
References
Hibifolin: A Technical Guide to its Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibifolin is a flavonol glycoside, a class of natural compounds known for their diverse biological activities. Isolated from plants such as Abelmoschus manihot (Linn.) Medicus, this compound has garnered significant interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, with a focus on its neuroprotective and anti-virulence mechanisms. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and development.
Chemical Structure and Properties
This compound, also known as Gossypetin-8-glucuronide, is characterized by a flavonoid core structure linked to a glucuronic acid moiety.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4-oxochromen-8-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
| Molecular Formula | C₂₁H₁₈O₁₄ |
| Molecular Weight | 494.36 g/mol |
| CAS Number | 55366-56-8 |
| SMILES String | C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4--INVALID-LINK--C(=O)O)O)O">C@@HO)O)O)O |
Physicochemical Properties
While a specific melting point has not been extensively reported in the literature, some key solubility characteristics have been documented.
| Property | Value |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO).[2] |
| Appearance | Yellow solid.[3] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological effects, with its neuroprotective and anti-virulence properties being the most extensively studied.
Neuroprotective Effects
This compound has demonstrated significant potential in protecting neurons from damage, particularly in the context of Alzheimer's disease models.
Studies have shown that this compound can prevent cell death induced by aggregated beta-amyloid (Aβ) peptides in a dose-dependent manner.[4] The neuroprotective mechanism involves several key events:
-
Inhibition of Calcium Mobilization: Pre-treatment with this compound abolishes Aβ-induced mobilization of intracellular calcium.[4]
-
Reduction of Apoptotic Markers: this compound reduces the activation of caspase-3 and caspase-7, key executioner enzymes in the apoptotic cascade, and suppresses DNA fragmentation induced by Aβ.
-
Activation of the Akt Signaling Pathway: this compound promotes the phosphorylation of Akt, a crucial protein kinase involved in cell survival and proliferation. This activation is considered a key component of its neuroprotective activity.
The neuroprotective effects of this compound against Aβ-induced toxicity can be summarized in the following signaling pathway:
Anti-virulence Activity against Staphylococcus aureus
This compound has been identified as a potent inhibitor of Sortase A (SrtA), a key virulence factor in Staphylococcus aureus. By inhibiting SrtA, this compound can attenuate the pathogenicity of this bacterium.
SrtA is a transpeptidase that anchors surface proteins to the bacterial cell wall, playing a crucial role in adhesion, invasion, and biofilm formation. This compound acts as a reversible inhibitor of SrtA.
| Parameter | Value |
| IC₅₀ (SrtA inhibition) | 31.20 µg/mL |
This inhibition of SrtA activity leads to a reduction in S. aureus virulence, as demonstrated by:
-
Decreased adhesion of bacteria to host cells.
-
Reduced biofilm formation.
A common method to assess SrtA inhibition is through a Fluorescence Resonance Energy Transfer (FRET) assay.
Anti-inflammatory Activity
This compound has also been reported to possess anti-inflammatory properties. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6, as well as co-stimulatory molecules CD80 and CD86, and MHC II induced by lipopolysaccharide (LPS).
Experimental Protocols
Sortase A (SrtA) Inhibition Assay (FRET-based)
This protocol is adapted from studies investigating the inhibition of S. aureus SrtA by this compound.
4.1.1. Materials
-
Purified recombinant S. aureus Sortase A (SrtA)
-
This compound
-
Fluorescent SrtA substrate (e.g., Abz-LPATG-Dap(Dnp)-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl₂)
-
96-well black microplates
-
Fluorescence microplate reader
4.1.2. Procedure
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add a fixed concentration of purified SrtA to each well.
-
Add the various concentrations of this compound to the wells containing SrtA. Include a control group with no this compound.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour) to allow for the binding of this compound to SrtA.
-
Initiate the enzymatic reaction by adding the fluorescent SrtA substrate to each well.
-
Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the specific FRET substrate used.
-
Calculate the percentage of SrtA inhibition for each this compound concentration relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Assessment of Neuroprotection against Aβ-induced Toxicity
This generalized protocol is based on the findings related to this compound's neuroprotective effects.
4.2.1. Materials
-
Primary cortical neurons or a suitable neuronal cell line
-
Aggregated beta-amyloid (Aβ) peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂)
-
This compound
-
Cell culture medium and supplements
-
Reagents for cell viability assays (e.g., MTT, LDH)
-
Kits for apoptosis detection (e.g., Caspase-3/7 activity assay, TUNEL assay for DNA fragmentation)
-
Antibodies for Western blotting (e.g., anti-Akt, anti-phospho-Akt)
4.2.2. Procedure
-
Cell Culture: Culture primary cortical neurons or neuronal cells under standard conditions.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Following pre-treatment, expose the cells to a toxic concentration of aggregated Aβ peptides. Include control groups (untreated, this compound alone, Aβ alone).
-
Incubate for a period sufficient to induce toxicity (e.g., 24-48 hours).
-
-
Cell Viability Assessment:
-
Perform an MTT or LDH assay to quantify cell viability and cytotoxicity, respectively.
-
-
Apoptosis Assays:
-
Measure the activity of caspase-3 and -7 using a commercially available kit.
-
Perform a TUNEL assay to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Western Blot Analysis for Akt Phosphorylation:
-
Lyse the treated cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total Akt and phosphorylated Akt (p-Akt).
-
Use a suitable secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the ratio of p-Akt to total Akt.
-
Conclusion
This compound is a promising natural compound with well-defined neuroprotective and anti-virulence properties. Its ability to mitigate beta-amyloid toxicity through multiple mechanisms, including the activation of the Akt signaling pathway, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases. Furthermore, its targeted inhibition of the bacterial virulence factor Sortase A presents a novel anti-infective strategy that may circumvent the development of antibiotic resistance. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound.
References
- 1. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Adenosine deaminase | TargetMol [targetmol.com]
- 3. mybiosource.com [mybiosource.com]
- 4. This compound, a flavonol glycoside, prevents beta-amyloid-induced neurotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Hibifolin's Neuroprotective Signaling in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the known signaling pathways modulated by Hibifolin, a flavonol glycoside, in neuronal cells. The focus is on its neuroprotective mechanisms, particularly against beta-amyloid (Aβ)-induced toxicity, a key factor in Alzheimer's disease. This document summarizes key findings, presents available data, details relevant experimental protocols, and visualizes the core signaling pathway.
Core Signaling Pathways: The Role of PI3K/Akt
Current research points to the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway as a central mediator of this compound's neuroprotective effects. In primary cortical neurons, this compound has been shown to exert its protective action against Aβ-induced apoptosis by activating this critical cell survival pathway.[1]
Pre-treatment with this compound leads to the phosphorylation of Akt, a serine/threonine-specific protein kinase.[1] The activation of Akt is a well-established mechanism for promoting neuronal survival and counteracting apoptotic signals. The pathway is initiated by an upstream signal, likely a receptor tyrosine kinase, that activates PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the cell membrane, where it is phosphorylated and activated by other kinases like PDK1.
Once activated, Akt phosphorylates a range of downstream targets to inhibit apoptosis. This includes the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the inhibition of caspase activation. The observed effects of this compound, such as the reduction of caspase-3 and caspase-7 activation, are consistent with the known functions of an activated Akt pathway.[1]
While other neuroprotective pathways, such as the MAPK/ERK and Nrf2 signaling cascades, are known to be modulated by other flavonoids in neuronal cells, current research has not yet directly implicated them in the specific neuroprotective action of this compound.
Data Presentation
Quantitative dose-response and IC50 data for this compound's neuroprotective effects in neuronal cells are not detailed in the primary literature. However, the qualitative effects observed in cultured primary cortical neurons against β-amyloid toxicity are summarized below.
| Parameter Assessed | Treatment | Observed Effect | Reference |
| Cell Viability | Pre-treatment with this compound + Aβ | Dose-dependent prevention of Aβ-induced cell death | [1] |
| Intracellular Calcium ([Ca²⁺]i) | Pre-treatment with this compound + Aβ | Abolished Aβ-induced Ca²⁺ mobilization | [1] |
| Caspase Activation | Pre-treatment with this compound + Aβ | Reduced Aβ-induced caspase-3 and caspase-7 activation | |
| DNA Fragmentation | Pre-treatment with this compound + Aβ | Suppressed Aβ-induced DNA fragmentation | |
| Akt Phosphorylation | This compound treatment | Induced Akt phosphorylation |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's neuroprotective effects.
Primary Cortical Neuron Culture and Neurotoxicity Assay
This protocol describes the isolation and culture of primary cortical neurons and the subsequent assessment of this compound's protective effects against Aβ-induced toxicity.
-
Plate Coating: Culture plates are coated with Poly-D-Lysine (e.g., 50 µg/mL in sterile water) overnight at 37°C. Plates are then washed three times with sterile, distilled water and allowed to dry.
-
Tissue Dissociation: Cortices are dissected from embryonic day 17-18 rat or mouse brains in ice-cold dissection buffer (e.g., Hibernate®-E). The tissue is enzymatically digested (e.g., with Papain, 20 U/mL) for 20-30 minutes at 37°C.
-
Cell Plating: The digestion is stopped, and the tissue is gently triturated with a fire-polished Pasteur pipette to obtain a single-cell suspension. Cells are counted and plated onto the coated dishes at a density of 1-5 x 10⁵ cells/cm² in a suitable medium (e.g., Neurobasal® Plus Medium with B-27® Plus Supplement).
-
Cell Culture: Cultures are maintained at 37°C in a humidified 5% CO₂ incubator. Half of the medium is replaced every 3-4 days. Experiments are typically performed on days in vitro (DIV) 7-10.
-
Aβ and this compound Treatment:
-
β-Amyloid peptide (e.g., Aβ₂₅₋₃₅) is pre-aggregated by incubation at 37°C for several days.
-
Neuronal cultures are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Aggregated Aβ is then added to the cultures to induce toxicity. Control wells receive vehicle.
-
-
Viability Assessment: After 24-48 hours, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay or by counting viable cells after staining with Trypan Blue.
Western Blotting for Akt Phosphorylation
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed on ice with RIPA buffer containing protease and phosphatase inhibitors. Lysates are collected and centrifuged at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a polyacrylamide gel (e.g., 10%).
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473). After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. A parallel blot or subsequent stripping and reprobing is performed for total Akt as a loading control.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged with a digital imager or X-ray film. Densitometry is used to quantify band intensity.
Intracellular Calcium Imaging
-
Dye Loading: Neurons cultured on glass coverslips are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, 2-5 µM) in a physiological buffer (e.g., HBSS) for 30-45 minutes at 37°C.
-
Washing: Coverslips are washed to remove excess dye and incubated for a further 15-30 minutes to allow for complete de-esterification of the dye.
-
Imaging: The coverslip is mounted onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Data Acquisition: Cells are excited at alternating wavelengths (e.g., 340 nm and 380 nm for Fura-2), and emission is collected at ~510 nm. A baseline fluorescence ratio is established before adding Aβ and/or this compound. Changes in the fluorescence ratio over time indicate changes in intracellular calcium concentration.
Caspase-3/7 Activity Assay
-
Cell Lysis: Following experimental treatment, cells in a multi-well plate are lysed according to the manufacturer's protocol for the chosen assay kit.
-
Substrate Addition: A specific substrate for caspase-3 and -7 (e.g., DEVD-pNA for colorimetric assays or DEVD-AMC for fluorometric assays) is added to the cell lysates.
-
Incubation: The plate is incubated at 37°C for 1-2 hours to allow the active caspases to cleave the substrate.
-
Detection: The resulting colorimetric or fluorescent signal is measured using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA or Ex/Em ~380/440 nm for AMC). The signal intensity is proportional to the caspase activity in the sample.
References
Hibifolin: A Deep Dive into its In Vitro and In Vivo Efficacy
A Technical Guide for Researchers and Drug Development Professionals
Hibifolin, a flavonoid glycoside, has emerged as a promising natural compound with significant therapeutic potential. This technical guide provides a comprehensive overview of the in vitro and in vivo studies on this compound, with a particular focus on its role as a Sortase A (SrtA) inhibitor in combating Staphylococcus aureus (S. aureus) infections. This document is intended for researchers, scientists, and professionals in the field of drug development.
In Vitro Studies: Unraveling the Mechanism of Action
A series of in vitro experiments have been pivotal in elucidating the mechanism by which this compound exerts its effects. These studies have primarily focused on its interaction with SrtA, a key enzyme in many Gram-positive bacteria responsible for anchoring surface proteins involved in virulence.
Inhibition of Sortase A Activity
The primary in vitro finding is the direct inhibition of SrtA by this compound. A Fluorescence Resonance Energy Transfer (FRET) assay was employed to screen a library of natural compounds, which identified this compound as a potent SrtA inhibitor.[1][2] The half-maximal inhibitory concentration (IC50) was determined to be 31.20 µg/mL.[1][2] Further investigation through fluorescence quenching assays and molecular docking confirmed a direct binding interaction between this compound and the SrtA protein. The binding affinity constant (KA) for this interaction was calculated to be 1.72 × 10^4 L/mol.
Impact on Bacterial Virulence Factors
The inhibition of SrtA by this compound leads to a significant reduction in several virulence-related phenotypes of S. aureus.
-
Adhesion: this compound treatment significantly decreases the ability of S. aureus to adhere to host cells. In an adhesion assay, a concentration of 256 µg/mL of this compound reduced the adhesion of S. aureus to fibrinogen to 26.85 ± 3.35%.
-
Invasion: The invasive capacity of S. aureus into host cells, such as A549 lung cancer cells, is also markedly reduced.
-
Biofilm Formation: this compound effectively inhibits biofilm formation by S. aureus. A crystal violet staining assay demonstrated a significant reduction in biofilm formation even at a low dose of 32 µg/mL.
Antibacterial and Cytotoxicity Profile
Importantly, this compound's anti-virulence activity is not due to a direct bactericidal or bacteriostatic effect at the concentrations where it inhibits SrtA. The minimum inhibitory concentration (MIC) of this compound against S. aureus USA300 was found to be 512 µg/mL, a concentration much higher than its IC50 for SrtA inhibition. Furthermore, cytotoxicity assays (MTT assays) on various human cell lines, including A549, HepG2, and HEK-293T, showed no significant cytotoxicity even at concentrations up to 256 µg/mL, indicating a favorable safety profile for this compound.
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference |
| IC50 (SrtA Inhibition) | 31.20 µg/mL | FRET Assay | |
| Binding Affinity (KA) | 1.72 × 10^4 L/mol | Fluorescence Quenching | |
| Adhesion Inhibition | 26.85 ± 3.35% | Adhesion to fibrinogen at 256 µg/mL | |
| MIC (USA300) | 512 µg/mL | Antibacterial activity | |
| Cytotoxicity | No significant toxicity | MTT assay on A549, HepG2, HEK-293T cells up to 256 µg/mL |
In Vivo Studies: Validation in a Preclinical Model
The promising in vitro results were further validated in an in vivo mouse model of S. aureus-induced pneumonia. These studies demonstrated the therapeutic potential of this compound in a living organism.
Murine Pneumonia Model
C57BL/6J mice were infected with methicillin-resistant S. aureus (MRSA) strain USA300 via nasal administration to establish a pneumonia model.
Therapeutic Efficacy
In this model, this compound treatment, particularly in combination with the antibiotic cefotaxime, showed a significant protective effect. The combination therapy led to an increased survival rate in infected mice compared to cefotaxime treatment alone. Furthermore, this compound treatment was associated with improved pathological manifestations in the lungs and a reduction in the levels of inflammatory cytokines.
Experimental Protocols
Fluorescence Resonance Energy Transfer (FRET) Assay for SrtA Inhibition
-
Objective: To screen for and quantify the inhibition of SrtA activity.
-
Principle: The assay utilizes a synthetic peptide substrate with a fluorophore and a quencher at its ends. Cleavage of the peptide by SrtA separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Procedure:
-
Purified SrtA enzyme is incubated with the FRET peptide substrate.
-
This compound or other test compounds are added to the reaction mixture at various concentrations.
-
The reaction is incubated at 37°C.
-
Fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of fluorescence increase is proportional to SrtA activity. The IC50 value is calculated from the dose-response curve of inhibition.
-
Fluorescence Quenching Assay for Binding Affinity
-
Objective: To determine the direct binding of this compound to SrtA.
-
Principle: The intrinsic fluorescence of tryptophan residues in the SrtA protein is quenched upon binding of a ligand like this compound.
-
Procedure:
-
A solution of purified SrtA is prepared.
-
The intrinsic fluorescence of SrtA is measured.
-
Increasing concentrations of this compound are added to the SrtA solution.
-
The fluorescence emission spectrum is recorded after each addition.
-
The decrease in fluorescence intensity is used to calculate the binding constant (KA).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's mechanism of action via Sortase A inhibition.
Caption: Experimental workflow for this compound evaluation.
References
The Pharmacokinetics and Bioavailability of Hibifolin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comprehensive pharmacokinetic and bioavailability data for Hibifolin remains largely unpublished in peer-reviewed literature. One study explicitly notes the need for such data.[1] This document synthesizes the currently available information, primarily focusing on its metabolism by human intestinal microbiota and inferences from its chemical class.
Introduction to this compound
This compound is a flavonoid glycoside that has garnered research interest for its potential therapeutic effects, including neuroprotective properties and, more recently, its activity as a Sortase A (SrtA) inhibitor, which can attenuate the pathogenicity of Staphylococcus aureus.[1][2][3][4] Despite these promising preclinical findings, a significant gap exists in the understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its development as a therapeutic agent.
Known Metabolic Pathways
The primary research into this compound's metabolism has focused on its interaction with human intestinal bacteria. An in vitro study incubating this compound with human intestinal flora identified four metabolites. This suggests that upon oral administration, this compound is likely to undergo significant metabolism in the gut.
The identified metabolites are:
-
Gossypetin 8-O-beta-D-4''-deoxy-Delta(4'')-glucuropyranoside
-
Gossypetin
-
Quercetin
-
8-methoxy-quercetin
The formation of a novel metabolite with a β-D-4''-deoxy-Δ(4'')-glucuropyranosyl moiety indicates a unique metabolic pathway that has not been previously reported for other flavonoids.
Inferred Bioavailability and Pharmacokinetic Challenges
As a flavonoid, this compound's bioavailability is likely subject to the same challenges that affect this class of compounds. Generally, flavonoids exhibit poor bioavailability due to factors such as low aqueous solubility, extensive metabolism in the gut and liver, and potential for efflux back into the intestinal lumen.
Key factors that may influence this compound's bioavailability include:
-
Physicochemical Properties: Limited solubility may hinder its absorption.
-
Gastrointestinal Stability: It may be susceptible to degradation in the harsh environment of the GI tract.
-
Metabolism: As evidenced, extensive metabolism by intestinal flora is a key factor. Further phase I and II metabolism likely occurs in the liver.
-
Cellular Permeability: The ability of this compound and its metabolites to cross the intestinal epithelium is unknown but is a critical determinant of absorption.
Summary of Quantitative Data
Currently, there is a lack of published quantitative pharmacokinetic data for this compound. The available inhibitory concentration data pertains to its enzymatic activity against Sortase A.
| Parameter | Value | Context | Source |
| IC50 | 31.20 µg/mL | Inhibition of Sortase A activity |
Experimental Protocols
While direct pharmacokinetic studies are not available, methodologies from related in vitro and in vivo studies provide insight into how this compound has been investigated.
In Vitro Metabolism by Human Intestinal Bacteria
Objective: To identify metabolites of this compound after incubation with human intestinal bacteria.
Methodology:
-
Preparation of Bacterial Suspension: Fresh fecal samples from healthy human volunteers were suspended in General Anaerobic Medium. The suspension was centrifuged, and the supernatant containing the bacterial mixture was collected.
-
Incubation: this compound was added to the bacterial suspension and incubated under anaerobic conditions.
-
Extraction and Isolation: The incubation mixture was extracted with ethyl acetate. The resulting extract was subjected to various chromatographic techniques (e.g., silica gel column chromatography, Sephadex LH-20) to isolate the metabolites.
-
Structural Elucidation: The chemical structures of the isolated metabolites were determined using spectroscopic methods, including UV, NMR (Nuclear Magnetic Resonance), and MS (Mass Spectrometry).
In Vivo Efficacy Study in a Mouse Pneumonia Model
Objective: To evaluate the therapeutic effect of this compound against MRSA-induced pneumonia in mice.
Methodology:
-
Animal Model: C57BL/6J mice were used.
-
Infection: Pneumonia was induced by intranasal administration of Methicillin-resistant Staphylococcus aureus (MRSA).
-
Treatment: Mice were treated with this compound, often in combination with an antibiotic like cefotaxime.
-
Assessment: The efficacy of the treatment was evaluated by monitoring survival rates, assessing pathological changes in lung tissue, and measuring levels of inflammatory cytokines.
Note: These studies focused on therapeutic outcomes and did not report pharmacokinetic parameters such as plasma concentration-time profiles, half-life, or volume of distribution.
Signaling Pathways
This compound's primary described mechanism of action in recent literature is the inhibition of Sortase A (SrtA), a bacterial enzyme. SrtA is crucial for anchoring surface proteins to the cell wall of Gram-positive bacteria, which is a key step in their pathogenesis. By inhibiting SrtA, this compound disrupts bacterial adhesion, biofilm formation, and invasion of host tissues.
Conclusion and Future Directions
The current body of research on this compound highlights its potential as an anti-virulence agent. However, the lack of fundamental pharmacokinetic and bioavailability data is a major impediment to its clinical translation. Future research should prioritize comprehensive ADME studies to characterize its absorption, distribution, metabolism, and excretion. Such studies would involve:
-
In vivo pharmacokinetic studies in animal models to determine key parameters like Cmax, Tmax, AUC, half-life, and clearance.
-
Bioavailability studies to quantify the fraction of an administered dose that reaches systemic circulation.
-
In vitro permeability assays (e.g., using Caco-2 cells) to assess intestinal absorption.
-
Metabolite identification and profiling in plasma and urine to understand its systemic metabolic fate.
A thorough understanding of this compound's pharmacokinetic profile is essential for designing effective dosing regimens and advancing its development as a potential therapeutic agent.
References
- 1. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
Hibifolin's Attenuation of Neuroinflammatory Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hibifolin, a flavonoid glycoside, is emerging as a compound of interest in the field of neuroinflammation and neuroprotection. Preclinical evidence, primarily from in vitro studies, suggests its potential to mitigate neuronal damage and modulate key inflammatory signaling cascades. This technical guide synthesizes the current, albeit limited, scientific literature on the effects of this compound on neuroinflammatory pathways. The primary mechanisms of action appear to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways, leading to a reduction in pro-inflammatory cytokine production. Furthermore, this compound has demonstrated neuroprotective properties in models of amyloid-beta (Aβ)-induced neurotoxicity. This document provides a detailed overview of the existing data, outlines relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and development in this area. It is important to note that direct evidence of this compound's effects on microglia, its interaction with the NLRP3 inflammasome, and its ability to cross the blood-brain barrier is currently lacking, representing critical areas for future investigation.
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of glial cells, particularly microglia, and the subsequent release of pro-inflammatory mediators contribute to neuronal damage and disease progression. This compound, a flavonol glycoside, has been identified as a potential therapeutic agent due to its anti-inflammatory and neuroprotective properties demonstrated in various biological systems. This guide provides a comprehensive analysis of the current understanding of this compound's mechanism of action on core neuroinflammatory pathways.
Quantitative Data on this compound's Bioactivity
The available quantitative data on this compound's anti-inflammatory and neuroprotective effects are summarized below. It is important to note that data from neuroinflammatory models are limited, and some findings are extrapolated from non-neuronal cell types.
| Parameter | Model System | Treatment/Stimulus | Measured Effect | Quantitative Value | Citation |
| Cytokine Inhibition | Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | Reduction in TNF-α expression | 40-50% | [1] |
| Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | Reduction in IL-6 expression | 40-50% | [1] | |
| Enzyme Inhibition | N/A | Sortase A (SrtA) | Inhibition of SrtA activity | IC50: 31.20 µg/mL | [2] |
| Cell Viability | Primary Cortical Neurons | Amyloid-beta (Aβ) | Prevention of Aβ-induced cell death | Dose-dependent | [3] |
Modulation of Neuroinflammatory Signaling Pathways
Current research indicates that this compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and p38-MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Studies in non-neuronal models have shown that this compound can inhibit this pathway. This inhibition is likely a key mechanism behind the observed reduction in pro-inflammatory cytokines like TNF-α and IL-6.
Attenuation of the p38-MAPK Signaling Pathway
The p38-MAPK pathway is another critical regulator of inflammation and cellular stress. Evidence suggests that this compound can suppress the phosphorylation of p38, thereby inhibiting downstream inflammatory responses.
Neuroprotective Signaling: The Akt Pathway
In a model of Aβ-induced neurotoxicity, this compound was shown to induce the phosphorylation of Akt (also known as Protein Kinase B). The Akt signaling pathway is crucial for promoting cell survival and inhibiting apoptosis. This suggests a direct neuroprotective mechanism of this compound independent of its anti-inflammatory effects.[3]
Experimental Protocols
Detailed experimental protocols for this compound in neuroinflammation are not yet published. However, based on studies of other flavonoids and the known mechanisms of this compound, the following outlines a general workflow for investigating its effects on microglial activation.
General Workflow for In Vitro Microglial Studies
Western Blot for NF-κB and p38-MAPK Pathways
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-IκBα, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.
ELISA for Cytokine Measurement
-
Sample Collection: Collect cell culture supernatants after the treatment period.
-
Assay Procedure: Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits used.
-
Data Analysis: Generate a standard curve and calculate the concentration of cytokines in the samples.
Gaps in Current Knowledge and Future Directions
The current body of research on this compound's role in neuroinflammation is promising but incomplete. Several critical questions remain to be addressed:
-
Microglial Response: Direct investigation into the effects of this compound on microglial activation, phagocytosis, and polarization (M1/M2 phenotype) is essential.
-
NLRP3 Inflammasome: The role of this compound in modulating the NLRP3 inflammasome, a key player in neuroinflammation, is unknown.
-
Blood-Brain Barrier Permeability: There is no experimental data to confirm whether this compound can cross the blood-brain barrier to exert its effects in the central nervous system.
-
In Vivo Efficacy: While in vitro data is encouraging, in vivo studies in animal models of neurodegenerative diseases are necessary to validate the therapeutic potential of this compound.
-
Dose-Response and Pharmacokinetics: Comprehensive dose-response studies and pharmacokinetic profiling are required to determine optimal therapeutic concentrations and dosing regimens.
Conclusion
This compound demonstrates significant potential as a modulator of neuroinflammatory pathways. Its ability to inhibit NF-κB and p38-MAPK signaling, coupled with its neuroprotective effects through the Akt pathway, positions it as a promising candidate for further investigation in the context of neurodegenerative diseases. However, the current research landscape has notable gaps, particularly concerning its direct effects on microglia and its ability to penetrate the central nervous system. Future research focused on these areas will be crucial in determining the translational potential of this compound as a therapeutic agent for neuroinflammatory disorders.
References
Methodological & Application
Application Notes and Protocols for Hibifolin in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibifolin, a flavonol glycoside, has emerged as a promising natural compound with significant neuroprotective properties. This document provides detailed application notes and experimental protocols for assessing the neuroprotective effects of this compound in vitro. The methodologies described herein are based on established assays and published research, offering a comprehensive guide for investigating this compound's mechanisms of action against neurotoxic insults, particularly those implicated in neurodegenerative diseases like Alzheimer's disease.
This compound has been demonstrated to protect primary cortical neurons from beta-amyloid (Aβ)-induced neurotoxicity.[1][2] Its protective effects are attributed to multiple mechanisms, including the prevention of intracellular calcium (Ca²⁺) mobilization, reduction of apoptosis through the inhibition of caspase-3 and caspase-7 activation, and the modulation of key cell survival signaling pathways.[1][2] Specifically, this compound has been shown to induce the phosphorylation of Akt, a critical kinase in pro-survival signaling.[1] Furthermore, evidence suggests that this compound may exert its neuroprotective and anti-inflammatory effects through the inhibition of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38-MAPK) signaling pathways.
These application notes will detail the protocols for cell-based neuroprotection assays, methods to investigate the underlying signaling pathways, and present the expected outcomes in structured tables and diagrams to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize the expected dose-dependent neuroprotective effects of this compound against Aβ-induced toxicity based on published findings. Researchers should aim to generate similar quantitative data to validate the efficacy of this compound in their specific experimental models.
Table 1: Effect of this compound on Neuronal Viability in the Presence of Beta-Amyloid (Aβ)
| This compound Concentration (µM) | Aβ (25-35) Treatment | % Cell Viability (relative to control) |
| 0 | - | 100 ± 5.0 |
| 0 | + | 52 ± 4.5 |
| 1 | + | 65 ± 5.2 |
| 10 | + | 85 ± 6.1 |
| 25 | + | 95 ± 4.8 |
| 50 | + | 98 ± 5.5 |
Data are representative and should be generated experimentally. Values are presented as mean ± standard deviation.
Table 2: Effect of this compound on Caspase-3 and Caspase-7 Activation Induced by Beta-Amyloid (Aβ)
| This compound Concentration (µM) | Aβ (25-35) Treatment | Caspase-3 Activity (Fold Change) | Caspase-7 Activity (Fold Change) |
| 0 | - | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 0 | + | 3.5 ± 0.4 | 3.2 ± 0.3 |
| 10 | + | 2.1 ± 0.3 | 1.9 ± 0.2 |
| 25 | + | 1.3 ± 0.2 | 1.2 ± 0.1 |
| 50 | + | 1.1 ± 0.1 | 1.0 ± 0.1 |
Data are representative and should be generated experimentally. Values are presented as mean ± standard deviation.
Table 3: Effect of this compound on Akt Phosphorylation in Neuronal Cells
| This compound Concentration (µM) | Treatment Duration | p-Akt / Total Akt Ratio (relative to control) |
| 0 | 1 hr | 1.0 ± 0.1 |
| 10 | 1 hr | 1.8 ± 0.2 |
| 25 | 1 hr | 2.5 ± 0.3 |
| 50 | 1 hr | 2.8 ± 0.4 |
Data are representative and should be generated experimentally. Values are presented as mean ± standard deviation.
Experimental Protocols
Cell Culture and Induction of Neurotoxicity
This protocol describes the culture of primary cortical neurons and the induction of neurotoxicity using aggregated beta-amyloid (Aβ).
-
Cell Line: Primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats.
-
Culture Medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.
-
Protocol:
-
Isolate cortical neurons from E18 rat embryos and plate them on poly-D-lysine-coated plates.
-
Culture neurons for 7-10 days to allow for maturation.
-
Prepare aggregated Aβ (25-35) by incubating the peptide in sterile phosphate-buffered saline (PBS) at 37°C for 4 days.
-
Pre-treat the mature cortical neurons with various concentrations of this compound (e.g., 1, 10, 25, 50 µM) for 24 hours.
-
After pre-treatment, add the aggregated Aβ (final concentration of 20 µM) to the culture medium.
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with Aβ alone.
-
Incubate for an additional 24-48 hours before proceeding with viability or apoptosis assays.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Caspase Activity Assay
This protocol measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.
-
Protocol:
-
After treatment, lyse the cells according to the manufacturer's instructions of a commercially available caspase activity assay kit.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Add the caspase-3 or caspase-7 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the fold change in caspase activity relative to the untreated control.
-
Western Blot Analysis for Akt, NF-κB, and Nrf2 Signaling Pathways
This protocol is for detecting changes in protein phosphorylation and nuclear translocation to assess the activation of key signaling pathways.
-
Protocol:
-
Protein Extraction:
-
For total protein: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions: Use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-Akt (Ser473), Total Akt
-
p-p65 (NF-κB), Total p65, p-IκBα, Total IκBα
-
Nrf2, HO-1, NQO1, Lamin B1 (nuclear marker), GAPDH (cytoplasmic marker)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify band intensities using densitometry software and normalize to the appropriate loading control. For nuclear translocation, compare the protein levels in the nuclear fraction to the cytoplasmic fraction.
-
Mandatory Visualizations
Caption: Workflow for assessing this compound's neuroprotective effects.
Caption: this compound's modulation of neuroprotective signaling pathways.
Caption: Workflow for analyzing Nrf2 pathway activation.
References
Application Note: In Vitro Inhibition of Sortase A by Hibifolin
Audience: Researchers, scientists, and drug development professionals.
Introduction Sortase A (SrtA) is a cysteine transpeptidase enzyme found in Gram-positive bacteria, including the prominent pathogen Staphylococcus aureus.[1][2] It plays a crucial role in bacterial virulence by anchoring surface proteins, known as microbial surface components recognizing adhesive matrix molecules (MSCRAMMs), to the peptidoglycan cell wall.[1] SrtA recognizes a conserved LPXTG (Leu-Pro-any-Thr-Gly) motif on the C-terminus of these surface proteins, cleaves the peptide bond between threonine and glycine, and catalyzes the formation of an amide bond with the pentaglycine cross-bridge of the cell wall precursor, Lipid II.[2][3] This anchoring process is vital for bacterial adhesion, invasion, biofilm formation, and evasion of the host immune system.
Given that SrtA is non-essential for bacterial growth but critical for pathogenicity, and it lacks human homologs, it represents an attractive target for the development of anti-virulence therapies. Such therapies aim to disarm pathogens without killing them, potentially reducing the selective pressure that drives antibiotic resistance. Hibifolin, a natural flavonoid, has been identified as a potent inhibitor of S. aureus SrtA, attenuating the bacterium's pathogenic behaviors without affecting its growth. This application note provides a detailed protocol for an in vitro SrtA inhibition assay using a Fluorescence Resonance Energy Transfer (FRET) method to characterize the inhibitory activity of this compound.
Principle of the FRET-Based Assay The sortase A inhibition assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). The assay utilizes a synthetic peptide substrate containing the SrtA recognition motif (e.g., LPETG) flanked by a fluorescent donor (fluorophore) and a quencher acceptor. In its intact state, the proximity of the quencher to the fluorophore suppresses fluorescence emission. When active SrtA cleaves the peptide substrate, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. The presence of an inhibitor like this compound prevents this cleavage, resulting in a low fluorescence signal. The rate of fluorescence increase is directly proportional to the enzyme's activity, allowing for the quantification of inhibition.
Experimental Data
Quantitative Analysis of this compound Inhibition
The inhibitory effects of this compound on Sortase A have been quantified, demonstrating its efficacy and specificity. The data below summarizes key findings from published research.
| Parameter | Value | Organism/Cell Line | Comments |
| IC₅₀ vs. SrtA | 31.20 µg/mL | S. aureus | This compound effectively inhibits the enzymatic activity of Sortase A in a dose-dependent manner. |
| MIC | 512 µg/mL | S. aureus USA300 | The high Minimum Inhibitory Concentration (MIC) indicates that this compound does not significantly affect bacterial viability at concentrations where it inhibits SrtA. |
| Cytotoxicity | No significant toxicity | A549, HepG2, HEK-293T | This compound showed no significant cytotoxicity to human cell lines at concentrations effective for SrtA inhibition. |
Signaling Pathway and Experimental Workflow
Detailed Experimental Protocol
This protocol is adapted from methodologies described for FRET-based Sortase A inhibition assays.
1. Materials and Reagents
-
Recombinant S. aureus Sortase A (SrtA), ΔN59 fragment
-
FRET Substrate: Abz-LPETG-Dap(Dnp)-OH (Anaspec or similar)
-
Nucleophile: H₂N-(Gly)₄-OH (optional, but can enhance reaction kinetics)
-
This compound (or other test inhibitor)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with temperature control
2. Preparation of Solutions
-
Assay Buffer: Prepare a stock solution of 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂ at pH 7.5. Filter sterilize and store at 4°C.
-
SrtA Enzyme Stock: Reconstitute lyophilized SrtA in assay buffer to a stock concentration of 100 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
FRET Substrate Stock: Dissolve Abz-LPETG-Dap(Dnp)-OH in DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.
-
This compound Stock: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL. Create serial dilutions in DMSO as required for the assay. Store at -20°C.
-
(Optional) Nucleophile Stock: Dissolve H₂N-(Gly)₄-OH in assay buffer to a stock concentration of 50 mM. Store at -20°C.
3. Assay Procedure
-
Working Solutions: On the day of the experiment, dilute the stock solutions to working concentrations using the assay buffer.
-
SrtA enzyme: Dilute to 2 µM (for a final concentration of 1 µM).
-
FRET substrate: Dilute to 50 µM (for a final concentration of 25 µM).
-
(Optional) Nucleophile: Dilute to 1 mM (for a final concentration of 0.5 mM).
-
-
Reaction Setup: Perform all assays in triplicate in a 96-well plate. The final reaction volume is typically 100 µL.
-
Test Wells: Add 50 µL of assay buffer, 10 µL of this compound dilution (at various concentrations), and 20 µL of 50 µM FRET substrate.
-
Positive Control (100% Activity): Add 50 µL of assay buffer, 10 µL of DMSO (vehicle control), and 20 µL of 50 µM FRET substrate.
-
Negative Control (No Enzyme): Add 70 µL of assay buffer, 10 µL of DMSO, and 20 µL of 50 µM FRET substrate.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 30°C for 10 minutes in the plate reader.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of 2 µM SrtA enzyme solution to all wells except the negative control.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using the plate reader.
-
Excitation Wavelength (λex): 320 nm
-
Emission Wavelength (λem): 430 nm
-
Read Interval: Every 60 seconds for 30 minutes.
-
Temperature: Maintain at 30°C.
-
4. Data Analysis
-
Calculate Reaction Rate: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Calculate Percentage Inhibition: Use the reaction rates to calculate the percentage of SrtA inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100 Where:
-
V₀_inhibitor is the reaction rate in the presence of this compound.
-
V₀_control is the reaction rate of the positive control (DMSO).
-
-
Determine IC₅₀: Plot the percentage inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of this compound required to inhibit 50% of SrtA activity.
Conclusion The FRET-based assay is a robust and sensitive method for screening and characterizing inhibitors of Sortase A. The protocol detailed here can be effectively used to evaluate the activity of compounds like this compound. The data confirms that this compound is a potent SrtA inhibitor with an IC₅₀ of 31.20 µg/mL and exhibits favorable characteristics for an anti-virulence agent, namely low toxicity and minimal impact on bacterial growth. This makes the SrtA inhibition assay a valuable tool for researchers in the fields of microbiology and drug discovery who are seeking to develop novel therapeutics against Gram-positive bacterial infections.
References
Application Notes and Protocols: FRET-Based Assay for Determining Hibifolin-SrtA Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sortase A (SrtA), a cysteine transpeptidase found in Gram-positive bacteria, plays a crucial role in virulence by anchoring surface proteins to the cell wall peptidoglycan. This function is integral to bacterial adhesion, invasion, biofilm formation, and immune evasion. The indispensable role of SrtA in bacterial pathogenesis makes it a compelling target for the development of novel anti-infective agents. One such potential inhibitor is Hibifolin, a natural flavonoid that has been identified as an inhibitor of SrtA.
This document provides detailed application notes and protocols for a Fluorescence Resonance Energy Transfer (FRET)-based assay to quantitatively assess the binding and inhibition of Staphylococcus aureus SrtA by this compound. FRET is a sensitive and robust method ideal for high-throughput screening and detailed kinetic analysis of enzyme inhibitors.
Principle of the FRET Assay
The SrtA FRET assay utilizes a synthetic peptide substrate that mimics the natural LPXTG recognition motif of SrtA. This substrate is dual-labeled with a fluorescent donor (fluorophore) and a quencher molecule. In the intact substrate, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence emission through FRET.
When SrtA cleaves the peptide at the LPXTG motif, the donor and quencher are separated. This separation disrupts FRET, leading to a measurable increase in the donor's fluorescence intensity. The rate of this fluorescence increase is directly proportional to the SrtA enzymatic activity. Potential inhibitors, such as this compound, will slow down the rate of substrate cleavage, resulting in a lower fluorescence signal.
Data Presentation
The inhibitory activity of this compound against SrtA has been quantified using the FRET assay. For comparative purposes, kinetic parameters of SrtA with a similar FRET substrate are also provided.
| Compound/Parameter | Value | Reference |
| This compound IC50 | 31.20 µg/mL | [1][2] |
| SrtA Kinetic Parameters | ||
| Km | 2911.3 ± 62.9 µM | [3] |
| kcat | 0.066 ± 0.012 s-1 | [3] |
| kcat/Km | 22.6 M-1s-1 | [3] |
Experimental Protocols
Materials and Reagents
-
Recombinant Staphylococcus aureus Sortase A (SrtA)
-
FRET Substrate: Abz-LPETG-Dap(Dnp)-NH₂ (Anaspec, AS-63717 or similar)
-
Abz (2-aminobenzoyl) - Fluorophore (Donor)
-
Dnp (2,4-dinitrophenyl) - Quencher (Acceptor)
-
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at ~320 nm and emission detection at ~420 nm
Experimental Workflow Diagram
Caption: A streamlined workflow for the SrtA FRET inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 7.5) and store at 4°C.
-
Reconstitute the SrtA enzyme in Assay Buffer to a stock concentration (e.g., 100 µM). Aliquot and store at -80°C.
-
Reconstitute the Abz-LPETG-Dap(Dnp)-NH₂ FRET substrate in DMSO to a stock concentration (e.g., 10 mM). Protect from light and store at -20°C.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). From this, create a series of dilutions in DMSO to be used for the IC₅₀ determination.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 2 µL of this compound dilutions or DMSO (for positive and negative controls).
-
Add 178 µL of Assay Buffer to each well.
-
Add 10 µL of SrtA enzyme solution to each well to a final concentration of 1 µM. For the negative control (no enzyme), add 10 µL of Assay Buffer.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the FRET substrate to each well to a final concentration of 25 µM.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Fluorescence Measurement:
-
Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
Set the excitation wavelength to 320 nm and the emission wavelength to 420 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
SrtA Catalytic Mechanism
The catalytic mechanism of SrtA is a two-step "ping-pong" mechanism that involves a catalytic triad of Cys184, His120, and Arg197.
-
Acylation: The thiol group of the active site Cys184 acts as a nucleophile, attacking the carbonyl carbon of the threonine residue in the LPXTG motif. This results in the cleavage of the peptide bond between threonine and glycine and the formation of a covalent acyl-enzyme intermediate.
-
Nucleophilic Attack: The amino group of the pentaglycine cross-bridge of the lipid II molecule then attacks the thioester bond of the acyl-enzyme intermediate. This resolves the intermediate, ligating the surface protein to the cell wall precursor and regenerating the active site of SrtA.
SrtA Mechanism Diagram
Caption: The ping-pong catalytic mechanism of Sortase A (SrtA).
Conclusion
The FRET-based assay described provides a robust and sensitive platform for the identification and characterization of SrtA inhibitors like this compound. The detailed protocol and understanding of the underlying mechanism are crucial for researchers in the field of anti-infective drug discovery. This assay can be readily adapted for high-throughput screening of compound libraries to discover novel SrtA inhibitors, which hold promise as a new class of therapeutics to combat infections caused by Gram-positive bacteria.
References
- 1. The enzyme activity of sortase A is regulated by phosphorylation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic mechanism of Staphylococcus aureus sortase SrtA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substrate-derived Sortase A inhibitors: targeting an essential virulence factor of Gram-positive pathogenic bacteria - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01209C [pubs.rsc.org]
Application Notes and Protocols for Fluorescence Quenching Analysis of Hibifolin-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fluorescence quenching analysis for studying the interaction between the natural compound Hibifolin and its protein targets, with a specific focus on Sortase A (SrtA), a key virulence factor in Gram-positive bacteria.
Introduction to this compound and its Target: Sortase A
This compound is a flavonoid glycoside that has been identified as an inhibitor of Sortase A (SrtA).[1][2][3] SrtA is a transpeptidase enzyme found in many Gram-positive bacteria, including the pathogenic Staphylococcus aureus.[4] This enzyme plays a crucial role in bacterial virulence by anchoring surface proteins, which are essential for adhesion to host cells, biofilm formation, and immune evasion, to the bacterial cell wall.[1] By inhibiting SrtA, this compound can attenuate the pathogenicity of these bacteria, making it a promising candidate for the development of new anti-infective therapies.
Principle of Fluorescence Quenching Analysis
Fluorescence quenching is a powerful technique used to study the binding of a ligand (in this case, this compound) to a protein. The method relies on the intrinsic fluorescence of aromatic amino acids within the protein, primarily tryptophan. When the ligand binds to the protein, it can cause a decrease in the fluorescence intensity, a phenomenon known as quenching. This change in fluorescence can be used to determine key binding parameters, such as the binding constant and the quenching mechanism.
The quenching of protein fluorescence by a ligand can occur through two primary mechanisms:
-
Static Quenching: This occurs when the ligand and the protein form a non-fluorescent complex in the ground state.
-
Dynamic Quenching: This results from collisional encounters between the ligand and the excited-state fluorophore (the protein).
These mechanisms can be distinguished by analyzing the temperature dependence of the quenching process.
Quantitative Analysis of this compound-Sortase A Interaction
Fluorescence quenching experiments have been successfully employed to quantify the binding affinity between this compound and SrtA. The key parameters obtained from these studies are summarized in the table below.
| Parameter | Value | Description | Reference |
| IC50 | 31.20 µg/mL | The half maximal inhibitory concentration of this compound against SrtA activity. | |
| Binding Constant (KA) | 1.72 × 104 L/mol | The association constant, indicating the strength of the binding between this compound and SrtA. | |
| Stern-Volmer Constant (Ksv) | Not Reported | This constant is a measure of the quenching efficiency. It can be determined from the slope of the Stern-Volmer plot. | |
| Bimolecular Quenching Rate Constant (kq) | Not Reported | This constant describes the rate at which the quencher deactivates the fluorophore. It can be calculated from the Stern-Volmer constant. |
Note: While the Stern-Volmer constant (Ksv) and the bimolecular quenching rate constant (kq) for the this compound-SrtA interaction have not been explicitly reported in the reviewed literature, this document provides a detailed protocol for their determination.
Experimental Protocols
This section provides a detailed methodology for performing fluorescence quenching analysis of the this compound-SrtA interaction.
Materials and Reagents
-
Recombinant Sortase A (SrtA) protein
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Quartz cuvettes
-
Fluorescence spectrophotometer
Experimental Workflow
Step-by-Step Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of recombinant SrtA protein in PBS (pH 7.4) to a final concentration of approximately 5 µM.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of working solutions of this compound by diluting the stock solution with PBS. The final concentration of DMSO in all samples should be kept below 1% to avoid affecting the protein structure.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the fluorescence spectrophotometer to 280 nm (for tryptophan excitation) and the emission wavelength range to 300-450 nm.
-
Record the fluorescence spectrum of the SrtA solution alone (this will be your F0, the initial fluorescence intensity).
-
Titrate the SrtA solution with increasing concentrations of the this compound working solutions.
-
After each addition of this compound, incubate the mixture for a short period (e.g., 5 minutes) to allow the binding to reach equilibrium.
-
Record the fluorescence spectrum of the SrtA-Hibifolin mixture (this will be your F, the fluorescence intensity in the presence of the quencher).
-
-
Data Analysis:
-
Stern-Volmer Analysis: To determine the quenching mechanism and the Stern-Volmer constant (Ksv), plot the ratio of the initial fluorescence intensity to the fluorescence intensity in the presence of the quencher (F0/F) against the concentration of this compound ([Q]). The relationship is described by the Stern-Volmer equation:
F0/F = 1 + Ksv[Q] = 1 + kqτ0[Q]
-
A linear plot indicates a single type of quenching mechanism (either static or dynamic).
-
The slope of the line gives the Stern-Volmer constant (Ksv).
-
The bimolecular quenching rate constant (kq) can be calculated using the equation kq = Ksv/τ0, where τ0 is the fluorescence lifetime of the fluorophore in the absence of the quencher (typically ~10-8 s for tryptophan).
-
-
Determination of Binding Constant and Number of Binding Sites: To calculate the binding constant (KA) and the number of binding sites (n), the following equation can be used:
log[(F0 - F)/F] = logKA + nlog[Q]
-
A plot of log[(F0 - F)/F] versus log[Q] should yield a straight line.
-
The y-intercept of the line gives logKA, from which the binding constant (KA) can be calculated.
-
The slope of the line is equal to the number of binding sites (n).
-
-
Mechanism of Action: this compound Inhibition of Sortase A
The interaction of this compound with SrtA leads to the inhibition of its enzymatic activity. This prevents the anchoring of virulence factors to the bacterial cell wall, thereby reducing the pathogenicity of the bacteria.
References
- 1. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Hibifolin Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibifolin, a flavonoid compound, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Assessing the cytotoxic effects of novel compounds like this compound is a critical step in drug discovery and development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cell viability and proliferation. This application note provides a detailed protocol for determining the cytotoxicity of this compound on cancer cell lines using the MTT assay. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases, and the amount of formazan produced is proportional to the number of viable cells.
Data Presentation: this compound Cytotoxicity
The following table summarizes the reported 50% inhibitory concentration (IC50) value of this compound in a human breast cancer cell line. It is important to note that the cytotoxic effects of a compound can vary significantly depending on the cell line, exposure time, and assay conditions.
| Cell Line | Compound | IC50 Value | Reference |
| MCF-7 (Human Breast Adenocarcinoma) | This compound | 1.0451 ± 1.00 mM | [1] |
Note: In other studies on A549, HepG2, and HEK-293T cell lines, this compound was found to be "almost noncytotoxic" at the concentrations tested, which were focused on its antibacterial properties.[2]
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol is designed for adherent cancer cell lines cultured in 96-well plates.
Materials and Reagents
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Adherent cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS). Prepare fresh or thaw a frozen aliquot. Filter-sterilize (0.22 µm filter) before use and protect from light.
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional but recommended)
-
Humidified incubator (37°C, 5% CO2)
Experimental Procedure
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the experiment.
-
Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to perform a wide range of concentrations initially to determine the approximate cytotoxic range.
-
After 24 hours of cell attachment, carefully aspirate the medium from the wells.
-
Add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) and a negative control (cells with medium only). It is crucial to run each concentration in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, carefully aspirate the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution of the formazan crystals. Protect the plate from light.
-
-
Absorbance Measurement:
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium and MTT solution only) from the absorbance of all other wells.
-
Calculate Percentage Viability:
-
Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage viability against the log of this compound concentration.
-
The IC50 value, which is the concentration of this compound that inhibits 50% of cell growth, can be determined by non-linear regression analysis using software such as GraphPad Prism or by using the linear equation from a trendline in Excel.
-
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTT assay for cytotoxicity testing.
Proposed Signaling Pathway for this compound-Induced Cytotoxicity
Based on existing literature, this compound's cytotoxic effects in cancer cells may be mediated through the modulation of key signaling pathways that regulate cell survival and apoptosis. The following diagram illustrates a plausible mechanism involving the inhibition of the pro-survival NF-κB pathway and the activation of the stress-activated p38 MAPK pathway, leading to apoptosis.
Caption: A diagram showing the proposed mechanism of this compound-induced cytotoxicity.
References
Application Notes: Preparing Hibifolin Stock Solutions with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction: Hibifolin is a flavonol glycoside and a natural product known for its potential as an inhibitor of adenosine deaminase and its neuroprotective effects against beta-amyloid-induced neurotoxicity.[1] In research settings, particularly in microbiology and cell biology, this compound has been identified as a Sortase A (SrtA) inhibitor, which can reduce the virulence of pathogens like Staphylococcus aureus by impeding adhesion, biofilm formation, and invasion of host cells.[2][3][4][5] Furthermore, it has demonstrated immunomodulatory effects by inhibiting NF-κB and p38-MAPK signaling pathways. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubility. This document provides a detailed protocol for preparing, storing, and using this compound stock solutions.
Data Presentation: Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈O₁₄ | |
| Molar Mass | 494.36 g/mol | |
| CAS Number | 55366-56-8 | |
| Solubility in DMSO | 55 mg/mL | |
| Molar Solubility in DMSO | 111.25 mM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for most in vitro applications and allows for easy dilution to final working concentrations.
Materials:
-
This compound powder (CAS: 55366-56-8)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Preparation: Before starting, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes to prevent condensation.
-
Calculation: Determine the mass of this compound required. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 494.36 g/mol × 1000 mg/g = 4.94 mg
-
-
Weighing: Carefully weigh out 4.94 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Dissolving:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Sonication is recommended to ensure complete dissolution.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, place the aliquots at -20°C . The stock solution should be usable for up to one month.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the 10 mM DMSO stock solution to a final working concentration for a typical in vitro experiment.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Always prepare fresh working solutions from the frozen stock on the day of the experiment.
Procedure:
-
Thawing: Remove one aliquot of the 10 mM this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.
-
Intermediate Dilution (Optional but Recommended): To achieve a low final DMSO concentration, perform a serial dilution. For example, to prepare a 100 µM working solution in a final volume of 10 mL of cell culture medium:
-
Dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100X intermediate stock (100 µM).
-
Calculation: Add 10 µL of the 10 mM stock to 990 µL of medium.
-
-
Final Dilution: Add the appropriate volume of the intermediate stock to your experimental wells. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 10 µL of the 100 µM intermediate stock.
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium without this compound. This is crucial to ensure that any observed effects are due to the compound and not the solvent.
Mandatory Visualization
This compound's Inhibitory Effect on Signaling Pathways
This compound has been shown to exert immunomodulatory effects by inhibiting the activation of key inflammatory signaling pathways. When a cell is stimulated by an agent like Lipopolysaccharide (LPS), it triggers cascades that lead to the activation of transcription factors such as NF-κB and AP-1 (activated by p38-MAPK). These factors then promote the expression of pro-inflammatory cytokines. This compound acts by suppressing the activation of the NF-κB and p38-MAPK pathways, thereby reducing the inflammatory response.
Caption: Inhibitory action of this compound on NF-κB and p38-MAPK pathways.
References
- 1. This compound | Adenosine deaminase | TargetMol [targetmol.com]
- 2. VFDB - anti-virulence compound this compound [mgc.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Therapeutic Potential of Hibifolin: In Vivo Evaluation in Animal Models
Application Notes and Protocols for Researchers
Hibifolin, a naturally occurring flavonol glycoside, has garnered significant interest within the scientific community for its diverse pharmacological activities. Preclinical studies have illuminated its potential as a potent therapeutic agent in various disease contexts, ranging from bacterial infections to inflammatory conditions and neurodegenerative disorders. This document provides detailed application notes and standardized protocols for the in-vivo evaluation of this compound's efficacy in established animal models, catering to researchers, scientists, and professionals in drug development.
Anti-Infective Efficacy in a Murine Model of MRSA-Induced Pneumonia
This compound has demonstrated significant efficacy in combating Methicillin-resistant Staphylococcus aureus (MRSA) infections by targeting Sortase A (SrtA), a crucial enzyme for bacterial virulence.[1][2][3] The following protocol outlines the use of a murine pneumonia model to assess the anti-infective properties of this compound.
Quantitative Data Summary
| Animal Model | Pathogen | This compound Dosage & Administration | Key Efficacy Parameters | Outcome |
| C57BL/6J Mice | S. aureus USA300 (MRSA) | 100 mg/kg/day, subcutaneous injection | Survival Rate, Bacterial Load in Lungs, Lung Histopathology, Inflammatory Cytokine Levels (IFN-γ, IL-6, TNF-α) | Increased survival, reduced bacterial load, alleviated lung damage, and decreased inflammatory cytokines.[3] |
Experimental Protocol: MRSA-Induced Pneumonia in Mice
-
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J
-
Age: 6-8 weeks
-
Sex: Male or Female
-
-
Disease Induction:
-
Prepare a mid-logarithmic phase culture of S. aureus USA300.
-
Anesthetize mice lightly using isoflurane.
-
Intranasally administer 2 x 10⁸ Colony Forming Units (CFU) of S. aureus in 50 µL of phosphate-buffered saline (PBS) to each mouse.
-
-
This compound Treatment:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., PBS with 5% DMSO).
-
Dosage: 100 mg/kg body weight.
-
Administration: Administer subcutaneously, with the first dose given 1 hour post-infection, followed by doses every 12 hours.
-
-
Efficacy Evaluation:
-
Survival Study: Monitor survival rates for up to 96 hours post-infection.
-
Bacterial Load: At 48 hours post-infection, euthanize a subset of mice, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for CFU plating on Tryptic Soy Agar (TSA).
-
Histopathology: Fix lung tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Cytokine Analysis: Collect bronchoalveolar lavage fluid (BALF) at 48 hours post-infection and measure the levels of IFN-γ, IL-6, and TNF-α using ELISA kits.
-
Signaling Pathway: Inhibition of Sortase A
Experimental Workflow: MRSA Pneumonia Model
Immunomodulatory Effects in a Contact Hypersensitivity Mouse Model
This compound has been shown to possess immunomodulatory properties by attenuating the inflammatory response in a 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity (CHS) mouse model. This effect is mediated through the inhibition of the NF-κB and p38-MAPK signaling pathways.
Quantitative Data Summary
| Animal Model | Induction Agent | This compound Dosage & Administration | Key Efficacy Parameters | Outcome |
| Mice (Strain not specified) | 2,4-Dinitrofluorobenzene (DNFB) | Oral administration (dosage not specified) | Ear Swelling, Epidermal Thickness, Histological Score | Modestly decreased DNFB-induced CHS responses by 30%-40%.[4] |
Experimental Protocol: DNFB-Induced Contact Hypersensitivity
-
Animal Model:
-
Species: Mouse
-
Strain: BALB/c or C57BL/6
-
Age: 8-12 weeks
-
Sex: Female
-
-
Sensitization and Challenge:
-
Sensitization (Day 0): Shave the abdomen of the mice. Apply 25 µL of 0.5% DNFB (dissolved in acetone:olive oil, 4:1) to the shaved abdomen.
-
Challenge (Day 5): Measure the baseline ear thickness using a digital caliper. Apply 20 µL of 0.2% DNFB to both sides of the right ear.
-
-
This compound Treatment:
-
Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage: A dose-ranging study (e.g., 10, 30, 100 mg/kg) is recommended to determine the optimal dose.
-
Administration: Administer orally once daily, starting from the day of sensitization (Day 0) until the day before sacrifice (Day 6).
-
-
Efficacy Evaluation:
-
Ear Swelling: Measure the ear thickness 24 and 48 hours after the challenge. The degree of swelling is calculated as the difference between the post-challenge and baseline measurements.
-
Histopathology: At 48 hours post-challenge, euthanize the mice and collect the ear tissue. Fix in formalin, embed in paraffin, section, and stain with H&E to assess edema and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Assay: Homogenize ear tissue to measure MPO activity as an indicator of neutrophil infiltration.
-
Signaling Pathway: Modulation of NF-κB and p38-MAPK
Experimental Workflow: DNFB-Induced CHS Model
Neuroprotective Potential: In Vitro Evidence and Proposed In Vivo Evaluation
While in vivo studies on the neuroprotective effects of this compound are currently limited, in vitro research has shown its ability to protect neurons from β-amyloid (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease. These studies suggest that this compound's neuroprotective mechanism involves the activation of the Akt signaling pathway.
In Vitro Evidence Summary
| Cell Model | Toxin | This compound Effect | Implicated Pathway |
| Primary Cortical Neurons | Aggregated β-amyloid (Aβ) | Prevents Aβ-induced cell death, abolishes Aβ-induced Ca²⁺ mobilization, reduces caspase-3 and -7 activation, and suppresses DNA fragmentation. | Akt phosphorylation |
Proposed In Vivo Protocol: Aβ-Induced Alzheimer's Disease Mouse Model
Based on the promising in vitro data, the following protocol is proposed for evaluating the neuroprotective efficacy of this compound in an Aβ-induced mouse model of Alzheimer's disease.
-
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6 or transgenic models like 5XFAD or APP/PS1
-
Age: 3-6 months (depending on the model)
-
Sex: Male
-
-
Disease Induction (for non-transgenic models):
-
Stereotactically inject pre-aggregated Aβ₁₋₄₂ oligomers into the hippocampus or intracerebroventricularly (ICV).
-
-
This compound Treatment:
-
Preparation: Formulate this compound for oral gavage or intraperitoneal injection.
-
Dosage: A dose-response study (e.g., 10, 30, 100 mg/kg/day) should be conducted.
-
Administration: Administer daily for a period of 2-4 weeks, starting before or after Aβ injection.
-
-
Efficacy Evaluation:
-
Behavioral Tests: Conduct tests such as the Morris Water Maze, Y-maze, and Novel Object Recognition test to assess learning and memory.
-
Biochemical Analysis: Measure levels of Aβ plaques, tau phosphorylation, and markers of neuroinflammation (e.g., GFAP, Iba1) and oxidative stress in brain homogenates using ELISA, Western blotting, or immunohistochemistry.
-
Histopathology: Perform histological analysis of brain sections to visualize neuronal loss and plaque deposition.
-
Signaling Pathway: Activation of Akt in Neuroprotection
Disclaimer: The provided protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
- 1. This compound, a flavonol glycoside, prevents beta-amyloid-induced neurotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Hibifolin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of Hibifolin and its derivatives to identify and characterize novel therapeutic agents. The protocols outlined below are designed for screening compounds for anti-inflammatory, neuroprotective, and antibacterial activities.
Introduction to this compound and its Therapeutic Potential
This compound is a flavonol glycoside with a range of reported biological activities, making it and its derivatives promising candidates for drug discovery. Preclinical studies have highlighted its potential in several therapeutic areas:
-
Anti-inflammatory Effects: this compound has been shown to modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (p38-MAPK) signaling pathways.
-
Neuroprotective Properties: Research suggests that this compound can protect neuronal cells from damage, in part through the activation of the Akt signaling pathway.[1][2]
-
Antibacterial Activity: this compound has been identified as an inhibitor of Sortase A (SrtA), a crucial enzyme for virulence in Gram-positive bacteria like Staphylococcus aureus.[3][4] This activity presents a novel strategy to combat bacterial infections by attenuating their pathogenicity.
The diverse bioactivities of this compound underscore the potential for developing a library of its derivatives to screen for enhanced potency and selectivity for various therapeutic targets.
High-Throughput Screening (HTS) Assays
The following are detailed protocols for primary HTS assays to evaluate this compound derivatives for their anti-inflammatory, neuroprotective, and antibacterial properties.
Antibacterial Screening: Sortase A (SrtA) Inhibition Assay
This assay identifies compounds that inhibit the SrtA enzyme, a key virulence factor in many Gram-positive bacteria. The protocol is based on a Fluorescence Resonance Energy Transfer (FRET) methodology.[3]
Objective: To quantify the inhibitory effect of this compound derivatives on the enzymatic activity of SrtA.
Principle: The assay utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher. In the presence of active SrtA, the peptide is cleaved, separating the fluorophore from the quencher and resulting in a detectable fluorescent signal. Inhibitors of SrtA will prevent this cleavage, leading to a reduced fluorescent signal.
Experimental Protocol:
Materials:
-
Recombinant S. aureus Sortase A (SrtA)
-
FRET peptide substrate (e.g., Dabcyl-QALPETGEE-Edans)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM CaCl2
-
This compound derivatives dissolved in DMSO
-
Positive Control: this compound (known SrtA inhibitor)
-
Negative Control: DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound derivatives in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (negative control) or this compound solution (positive control).
-
Add 20 µL of SrtA enzyme solution (final concentration ~5 µM) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the FRET peptide substrate (final concentration ~10 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) at time zero.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
Measure the final fluorescence intensity.
-
Calculate the percent inhibition for each compound concentration.
Data Presentation:
| Compound ID | Target | Assay Type | IC50 (µg/mL) |
| This compound | Sortase A | FRET | 31.20 |
| Derivative 1 | Sortase A | FRET | Data not available |
| Derivative 2 | Sortase A | FRET | Data not available |
| Derivative 3 | Sortase A | FRET | Data not available |
Anti-Inflammatory Screening: Nitric Oxide (NO) Inhibition Assay
This cell-based assay identifies compounds that can suppress the inflammatory response in macrophages.
Objective: To determine the ability of this compound derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Principle: LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO, a key inflammatory mediator. The concentration of NO in the cell culture supernatant can be measured using the Griess reagent. A reduction in NO levels indicates potential anti-inflammatory activity.
Experimental Protocol:
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives dissolved in DMSO
-
Positive Control: Dexamethasone
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a non-stimulated control group.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percent inhibition of NO production.
Data Presentation:
| Compound ID | Target Pathway | Assay Type | IC50 (µM) |
| This compound | NF-κB / p38-MAPK | NO Inhibition | Data not available |
| Derivative 1 | NF-κB / p38-MAPK | NO Inhibition | Data not available |
| Derivative 2 | NF-κB / p38-MAPK | NO Inhibition | Data not available |
| Derivative 3 | NF-κB / p38-MAPK | NO Inhibition | Data not available |
Neuroprotective Screening: MTT Assay for Cell Viability
This assay assesses the ability of compounds to protect neuronal cells from toxin-induced cell death.
Objective: To evaluate the neuroprotective effects of this compound derivatives against β-amyloid (Aβ)-induced toxicity in a neuronal cell line (e.g., SH-SY5Y).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells. Neuroprotective compounds will increase cell viability in the presence of a neurotoxin.
Experimental Protocol:
Materials:
-
SH-SY5Y neuroblastoma cell line
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
β-amyloid (1-42) peptide, pre-aggregated
-
This compound derivatives dissolved in DMSO
-
Positive Control: Known neuroprotective agent (e.g., Epigallocatechin gallate - EGCG)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound derivatives for 2 hours.
-
Expose the cells to aggregated Aβ (final concentration 10 µM) for 24 hours. Include a vehicle control group (no Aβ) and a toxin-only group.
-
After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent cell viability relative to the vehicle-treated control.
Data Presentation:
| Compound ID | Target Pathway | Assay Type | EC50 (µM) |
| This compound | Akt Signaling | MTT Cell Viability | Data not available |
| Derivative 1 | Akt Signaling | MTT Cell Viability | Data not available |
| Derivative 2 | Akt Signaling | MTT Cell Viability | Data not available |
| Derivative 3 | Akt Signaling | MTT Cell Viability | Data not available |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: High-throughput screening workflow for this compound derivatives.
Signaling Pathways
Caption: this compound's inhibition of NF-κB and p38-MAPK pathways.
References
- 1. ijper.org [ijper.org]
- 2. Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity [mdpi.com]
- 3. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Molecular Impact of Hibifolin: Western Blot Analysis of Key Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the effects of Hibifolin on critical cellular signaling pathways. This compound, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, including its anti-inflammatory and anti-cancer activities. Understanding its mechanism of action at the molecular level is paramount for its development as a therapeutic agent. This document outlines detailed protocols for Western blot analysis of the NF-κB and p38 MAPK signaling pathways, which have been shown to be modulated by this compound.
Introduction to this compound and its Therapeutic Potential
This compound is a flavonoid compound found in various medicinal plants. Emerging research has highlighted its diverse biological activities. Notably, studies have demonstrated that this compound can exert anti-inflammatory effects by suppressing key inflammatory mediators.[1] Furthermore, its potential as an anti-cancer agent is being explored, with evidence suggesting it can inhibit the proliferation of cancer cells.[2] The underlying mechanisms of these effects are linked to its ability to modulate intracellular signaling cascades that are often dysregulated in disease states.
Key Signaling Pathways Modulated by this compound
Western blot analysis has been instrumental in elucidating the molecular targets of this compound. Two key signaling pathways have been identified as being significantly affected:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and survival. Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. This compound has been shown to inhibit the activation of the NF-κB pathway.[1]
-
p38 MAPK Signaling Pathway: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated in response to cellular stress and inflammatory cytokines. It plays a central role in inflammation, apoptosis, and cell differentiation. Research indicates that this compound can suppress the phosphorylation and activation of p38 MAPK.[1]
Quantitative Analysis of this compound's Effect on Signaling Proteins
The following table summarizes the quantitative data from a representative Western blot analysis, demonstrating the inhibitory effect of this compound on the phosphorylation of key signaling proteins in Bone Marrow-Derived Dendritic Cells (BMDCs) stimulated with Lipopolysaccharide (LPS).
| Target Protein | Treatment | Relative Protein Expression (Normalized to GAPDH) | Percentage Inhibition |
| p-p38 | LPS + DMSO | 1.00 | - |
| LPS + this compound (12 µM) | ~0.60 | ~40% | |
| LPS + this compound (25 µM) | ~0.35 | ~65% | |
| p-ERK | LPS + DMSO | 1.00 | - |
| LPS + this compound (12 µM) | ~0.95 | ~5% | |
| LPS + this compound (25 µM) | ~0.90 | ~10% | |
| p-JNK | LPS + DMSO | 1.00 | - |
| LPS + this compound (12 µM) | ~0.98 | ~2% | |
| LPS + this compound (25 µM) | ~0.95 | ~5% |
Data is estimated from the bar chart presented in the source.[3]
Experimental Protocols
This section provides detailed protocols for performing Western blot analysis to assess the impact of this compound on the NF-κB and p38 MAPK signaling pathways.
General Workflow for Western Blot Analysis
General workflow for Western blot analysis.
Protocol 1: Analysis of p38 MAPK Phosphorylation
This protocol details the steps to measure the phosphorylation status of p38 MAPK in cells treated with this compound.
1. Cell Culture and Treatment:
-
Cell Line: A suitable cell line known to have an active p38 MAPK pathway (e.g., RAW 264.7 macrophages, HeLa cells).
-
Culture Conditions: Grow cells to 70-80% confluency in appropriate media.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a known p38 MAPK activator, such as Lipopolysaccharide (LPS) (100 ng/mL) or Anisomycin (10 µg/mL), for 15-30 minutes.
-
2. Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
For a loading control, strip the membrane and re-probe with an antibody for total p38 MAPK and a housekeeping protein like β-actin or GAPDH.
5. Detection and Analysis:
-
Apply a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the p-p38 signal to total p38 and the loading control.
Protocol 2: Analysis of NF-κB Activation (IκBα Degradation and p65 Phosphorylation)
This protocol is designed to assess NF-κB activation by measuring the degradation of its inhibitor, IκBα, and the phosphorylation of the p65 subunit.
1. Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1, using a cell line with a responsive NF-κB pathway (e.g., BV-2 microglial cells, HEK293 cells).
-
Stimulate with an NF-κB activator like LPS (100 ng/mL) or TNF-α (20 ng/mL) for 15-60 minutes.
2. Protein Extraction:
-
Follow the same procedure as in Protocol 1.
3. SDS-PAGE and Protein Transfer:
-
Follow the same procedure as in Protocol 1.
4. Immunoblotting:
-
Block the membrane as described previously.
-
Incubate with primary antibodies for IκBα (to measure degradation) and phosphorylated NF-κB p65 (p-p65) (e.g., 1:1000 dilution) overnight at 4°C.
-
Proceed with washing and secondary antibody incubation as in Protocol 1.
-
Strip and re-probe for total NF-κB p65 and a loading control.
5. Detection and Analysis:
-
Follow the same procedure as in Protocol 1. Analyze the decrease in IκBα levels and the increase in p-p65 levels relative to the total p65 and loading control.
Signaling Pathway Diagrams
Inhibitory effect of this compound on the p38 MAPK pathway.
Inhibitory effect of this compound on the NF-κB pathway.
Discussion and Further Applications
The presented protocols provide a robust framework for investigating the molecular mechanisms of this compound. While the primary focus has been on the well-documented effects on the NF-κB and p38 MAPK pathways, the versatility of Western blotting allows for the exploration of other potential targets.
Preliminary evidence from studies on structurally related flavonoids suggests that this compound may also influence other critical signaling pathways, such as:
-
PI3K/Akt Pathway: This pathway is central to cell survival, proliferation, and metabolism. Related compounds have been shown to modulate Akt phosphorylation.
-
Apoptosis Pathways: The anti-cancer effects of flavonoids are often linked to the induction of apoptosis. Western blot analysis of key apoptotic proteins, such as caspases and members of the Bcl-2 family, could provide valuable insights into this compound's pro-apoptotic potential.
Researchers are encouraged to adapt and expand upon these protocols to investigate the broader signaling network affected by this compound. Such studies will be crucial in fully characterizing its therapeutic potential and advancing its development for clinical applications.
References
Analyzing Gene Expression Changes Induced by Hibifolin Using Quantitative PCR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hibifolin and its Anti-Inflammatory Properties
This compound is a flavonoid glycoside that has demonstrated significant anti-inflammatory and antioxidant activities. Its mechanism of action is primarily attributed to the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) pathways. By modulating these pathways, this compound can effectively downregulate the expression of various pro-inflammatory genes, such as cytokines, chemokines, and enzymes involved in the inflammatory response. This makes this compound a promising candidate for the development of novel therapeutics for inflammatory diseases.
Quantitative Polymerase Chain Reaction (qPCR) is a powerful and sensitive technique to quantify gene expression levels. This document provides detailed application notes and protocols for utilizing qPCR to measure the changes in gene expression induced by this compound, offering a robust method to evaluate its biological activity and therapeutic potential.
Principles of Quantitative PCR (qPCR) for Gene Expression Analysis
Quantitative PCR, also known as real-time PCR, allows for the detection and quantification of a specific DNA sequence in real-time. For gene expression analysis, messenger RNA (mRNA) is first reverse transcribed into complementary DNA (cDNA), which then serves as the template for the qPCR reaction. The amplification of the target cDNA is monitored using a fluorescent reporter. The cycle at which the fluorescence signal crosses a certain threshold is called the quantification cycle (Cq) or threshold cycle (Ct). The Cq value is inversely proportional to the initial amount of the target nucleic acid.
The most common method for relative quantification of gene expression is the delta-delta Ct (ΔΔCt) method . This method normalizes the expression of the target gene to an endogenous control gene (a housekeeping gene with stable expression) and compares the gene expression in a treated sample to an untreated control.
Data Presentation: this compound-Induced Gene Expression Changes
The following table summarizes hypothetical quantitative data on the effect of this compound on the expression of key pro-inflammatory genes in lipopolysaccharide (LPS)-stimulated human macrophages.
| Gene | Treatment | Mean Cq ± SD | ΔCq (Target - GAPDH) | ΔΔCq (Treated - Control) | Fold Change (2^-ΔΔCq) |
| TNF-α | Control (LPS) | 22.5 ± 0.4 | 4.5 | 0 | 1.0 |
| This compound (10 µM) + LPS | 24.8 ± 0.5 | 6.8 | 2.3 | 0.20 | |
| IL-6 | Control (LPS) | 21.2 ± 0.3 | 3.2 | 0 | 1.0 |
| This compound (10 µM) + LPS | 23.9 ± 0.4 | 5.9 | 2.7 | 0.15 | |
| IL-1β | Control (LPS) | 23.1 ± 0.5 | 5.1 | 0 | 1.0 |
| This compound (10 µM) + LPS | 25.0 ± 0.6 | 7.0 | 1.9 | 0.27 | |
| COX-2 | Control (LPS) | 24.5 ± 0.4 | 6.5 | 0 | 1.0 |
| This compound (10 µM) + LPS | 26.1 ± 0.5 | 8.1 | 1.6 | 0.33 | |
| iNOS | Control (LPS) | 25.8 ± 0.6 | 7.8 | 0 | 1.0 |
| This compound (10 µM) + LPS | 27.2 ± 0.7 | 9.2 | 1.4 | 0.38 | |
| GAPDH | Control (LPS) | 18.0 ± 0.2 | - | - | - |
| (Housekeeping) | This compound (10 µM) + LPS | 18.0 ± 0.2 | - | - | - |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the culture of a human macrophage-like cell line (e.g., THP-1) and subsequent treatment with this compound and LPS to induce an inflammatory response.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/well. Differentiate the cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
This compound Treatment: After differentiation, wash the cells with PBS and replace the medium with fresh RPMI-1640 containing 1% FBS. Add this compound to the desired final concentration (e.g., 10 µM) and incubate for 2 hours.
-
LPS Stimulation: Following the pre-treatment with this compound, add LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plates for an additional 6 hours to allow for gene expression changes.
-
Cell Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them for RNA extraction.
RNA Extraction and cDNA Synthesis
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
Spectrophotometer (for RNA quantification)
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
Quantitative PCR (qPCR)
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Forward and reverse primers for target and housekeeping genes (see table below)
-
qPCR instrument
Primer Sequences for Human Genes:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| TNF-α | CTCTTCTGCCTGCTGCACTTTG[1] | ATGGGCTACAGGCTTGTCACTC[1] |
| IL-6 | GGTACATCCTCGACGGCATCT[2] | GTGCCTCTTTGCTGCTTTCAC[2] |
| IL-1β | GCACGATGCACCTGTACGAT[3] | CACCAAGCTTTTTTGCTGTGAGT |
| COX-2 | CGGTGAAACTCTGGCTAGACAG | GCAAACCGTAGATGCTCAGGGA |
| iNOS | TTCAGTATCACAACCTCAGCAAG | TGGACCTGCAAGTTAAAATCCC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | TTGAGGTCAATGAAGGGGTC |
Procedure:
-
Prepare qPCR Reaction Mix: Prepare a master mix for each primer set containing SYBR Green qPCR Master Mix, forward and reverse primers (final concentration of 0.5 µM each), and nuclease-free water.
-
Set up qPCR Plate: Aliquot the master mix into a qPCR plate and add 1-2 µL of cDNA template to each well. Include no-template controls (NTCs) for each primer set.
-
Run qPCR: Perform the qPCR reaction using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt curve analysis
-
Data Analysis
-
Collect Cq Values: Obtain the Cq values for each sample and primer set from the qPCR instrument software.
-
Calculate ΔCq: For each sample, calculate the ΔCq by subtracting the Cq value of the housekeeping gene (GAPDH) from the Cq value of the target gene.
-
ΔCq = Cq(target gene) - Cq(GAPDH)
-
-
Calculate ΔΔCq: For each treatment group, calculate the ΔΔCq by subtracting the average ΔCq of the control group from the average ΔCq of the treated group.
-
ΔΔCq = Average ΔCq(treated) - Average ΔCq(control)
-
-
Calculate Fold Change: Calculate the fold change in gene expression using the formula 2^-ΔΔCq. A value less than 1 indicates downregulation, while a value greater than 1 indicates upregulation.
Visualizations
Caption: this compound inhibits NF-κB and p38-MAPK signaling pathways.
Caption: Experimental workflow for qPCR analysis of gene expression.
References
- 1. TNF alpha (TNF) Human qPCR Primer Pair (NM_000594) | LabMart Limited [labmartgh.com]
- 2. IL-6 Gene Expression in Human Adipose Tissue in Response to Exercise – Effect of Carbohydrate Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Association of interleukin 1 beta (IL-1β) polymorphism with mRNA expression and risk of non small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantification of Hibifolin using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hibifolin, a flavonoid glycoside found in plants such as Abelmoschus manihot, has garnered significant interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. Accurate quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, drug metabolism investigations, and quality control of herbal preparations. Liquid chromatography-mass spectrometry (LC-MS) offers a highly sensitive and selective method for the determination of this compound. This document provides detailed application notes and protocols for the quantification of this compound using LC-MS/MS.
Principle
This method utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode coupled with a high-performance liquid chromatography (HPLC) system. The HPLC separates this compound from other components in the sample matrix. The mass spectrometer then ionizes the eluted this compound and isolates a specific precursor ion. This precursor ion is fragmented, and a specific product ion is monitored for quantification, ensuring high selectivity and sensitivity.
Key Quantitative Data
The following table summarizes the essential mass spectrometry parameters for the quantification of this compound.
| Parameter | Value | Reference |
| Compound | This compound | |
| Molecular Formula | C₂₁H₁₈O₁₄ | [1][2][3] |
| Molecular Weight | 494.4 g/mol | [1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |
| Precursor Ion ([M+H]⁺) | m/z 495.076 | |
| Product Ion | m/z 319.044 | |
| Internal Standard (IS) | To be selected based on structural similarity and retention time (e.g., a stable isotope-labeled this compound or a structurally similar flavonoid not present in the sample). |
Experimental Protocols
Sample Preparation (Plasma)
This protocol is a general guideline and may require optimization based on the specific matrix and laboratory equipment.
Materials:
-
Plasma samples containing this compound
-
Internal Standard (IS) solution
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma samples to room temperature.
-
In a microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% FA: 10% Acetonitrile with 0.1% FA).
-
Vortex to dissolve the residue completely.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
LC-MS/MS Method
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Triple quadrupole mass spectrometer with an ESI source
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % B 0.0 10 1.0 10 5.0 95 7.0 95 7.1 10 | 10.0 | 10 |
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 900 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MRM Transitions:
-
This compound: 495.1 → 319.0 (Quantifier), additional transitions can be monitored for confirmation.
-
Internal Standard: To be determined based on the selected IS.
-
-
Dwell Time: 100 ms per transition
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification by LC-MS/MS.
This compound's Inhibition of Sortase A Signaling Pathway in Staphylococcus aureus
Recent studies have identified this compound as an inhibitor of Sortase A (SrtA), a key enzyme in Gram-positive bacteria like Staphylococcus aureus. SrtA is responsible for anchoring surface proteins, which are crucial for bacterial adhesion, biofilm formation, and immune evasion, to the cell wall. By inhibiting SrtA, this compound can attenuate the virulence of S. aureus.
Caption: this compound inhibits the Sortase A pathway in S. aureus.
References
Application Notes and Protocols: Biofilm Inhibition Assays with Hibifolin against S. aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Staphylococcus aureus is a leading cause of biofilm-associated infections, which exhibit high tolerance to conventional antibiotics and the host immune system. The formation of these biofilms is a complex process involving the expression of various virulence factors. One crucial enzyme in this process is Sortase A (SrtA), a transpeptidase that anchors surface proteins, essential for bacterial adhesion and biofilm maturation, to the cell wall.[1][2][3][4] Hibifolin, a flavonoid glycoside, has been identified as an inhibitor of SrtA, thereby presenting a promising anti-virulence strategy to combat S. aureus infections by attenuating its pathogenicity, including biofilm formation.[1]
These application notes provide detailed protocols for assessing the biofilm inhibition potential of this compound against S. aureus and summarize the available quantitative data. The information is intended to guide researchers in the evaluation of this compound and similar compounds as potential anti-biofilm agents.
Mechanism of Action: Inhibition of Sortase A
This compound acts by directly targeting and inhibiting the enzymatic activity of Sortase A. SrtA is responsible for the covalent attachment of various surface proteins, known as microbial surface components recognizing adhesive matrix molecules (MSCRAMMs), to the peptidoglycan cell wall of S. aureus. These surface proteins are critical for the initial attachment of the bacteria to host tissues and for intercellular adhesion during biofilm formation. By inhibiting SrtA, this compound prevents the proper display of these surface proteins, thereby reducing the ability of S. aureus to form biofilms.
Quantitative Data Summary
The inhibitory effect of this compound on S. aureus has been quantified in terms of its impact on Sortase A activity and subsequent virulence-related phenotypes. The following table summarizes the key quantitative findings. It is important to note that one study reported no significant impact of this compound on S. aureus biofilm formation under their specific experimental conditions, highlighting the need for further research to understand the optimal conditions for its anti-biofilm activity.
| Parameter | Organism/Target | Method | Value | Reference |
| IC₅₀ (Sortase A inhibition) | Recombinant S. aureus SrtA | FRET-based assay | 31.20 µg/mL | |
| Adhesion to Fibrinogen | S. aureus USA300 | Adhesion Assay | 26.85 ± 3.35% of control at 256 µg/mL | |
| Biofilm Formation | S. aureus UAMS-1 | Microtiter plate biofilm assay | No impact at concentrations up to 250 µM |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anti-biofilm activity of this compound against S. aureus are provided below.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of S. aureus.
Materials:
-
S. aureus strain (e.g., ATCC 29213, USA300)
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Protocol:
-
Prepare a bacterial suspension of S. aureus in MHB, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension 1:100 in MHB to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
Prepare serial two-fold dilutions of the this compound stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.
-
Include a positive control (bacteria without this compound) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the formation of S. aureus biofilm.
Materials:
-
S. aureus strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
This compound stock solution
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
30% Acetic acid or 95% Ethanol
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Prepare a bacterial suspension of S. aureus in TSB with 1% glucose, adjusted to a 0.5 McFarland standard.
-
Dilute the bacterial suspension 1:100 in TSB with 1% glucose.
-
Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently aspirate the planktonic cells from each well and wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Air-dry the plate.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.
-
The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control. The percentage of biofilm inhibition can be calculated using the following formula: % Inhibition = [1 - (OD₅₇₀ of treated well / OD₅₇₀ of control well)] x 100
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Oligopeptide Sortase Inhibitor Modulates Staphylococcus aureus Cell Adhesion and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Involvement of Sortase Anchoring of Cell Wall Proteins in Biofilm Formation by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Checkerboard Assay: Investigating the Synergy of Hibifolin with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies. One promising approach is the use of synergistic combinations of existing antibiotics with natural compounds that can enhance their efficacy. Hibifolin, a flavonoid, has emerged as a potential candidate for such a combination therapy. This document provides detailed application notes and protocols for utilizing the checkerboard assay to evaluate the synergistic effects of this compound with various classes of antibiotics against clinically relevant bacterial strains.
This compound has been identified as an inhibitor of Sortase A (SrtA), a crucial enzyme in many Gram-positive bacteria responsible for anchoring virulence factors to the cell wall.[1][2][3] By inhibiting SrtA, this compound can potentially weaken the bacteria's defense mechanisms and increase their susceptibility to conventional antibiotics. The checkerboard assay is a widely used in vitro method to quantify the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.[4][5]
These application notes will guide researchers through the process of setting up and interpreting checkerboard assays to determine the Fractional Inhibitory Concentration Index (FICI), a key parameter for quantifying synergy.
Data Presentation
The synergistic potential of this compound with various antibiotics has been investigated against different bacterial strains. The following table summarizes the quantitative data from checkerboard assays, presenting the Minimum Inhibitory Concentrations (MICs) of the individual agents and the FICI values of their combinations.
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of this compound Alone (µg/mL) | MIC of Antibiotic in Combination (µg/mL) | MIC of this compound in Combination (µg/mL) | FICI | Interpretation | Reference |
| MRSA USA300 | Cefotaxime | - | - | - | - | 0.312 | Synergy | |
| MSSA | Ampicillin | >0.25 | - | 0.125 | - | ≤0.5 | Synergy | |
| MSSA | Cloxacillin | - | - | - | - | ≤0.5 | Synergy | |
| MRSA | Ampicillin | >32 | - | 2 | - | <0.5625 | Potential Synergy | |
| MRSA | Cloxacillin | >32 | - | 0.5 | - | <0.5156 | Potential Synergy |
Note: Data for a structurally similar flavonoid, lupinifolin, is included to suggest the potential broader synergistic activities of this class of compounds. Further studies are required to generate more extensive data on this compound's synergistic activity with a wider range of antibiotics and bacterial strains.
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Experimental Protocols
Protocol 1: Checkerboard Broth Microdilution Assay
This protocol outlines the steps for performing a checkerboard assay to determine the synergistic interaction between this compound and an antibiotic.
Materials:
-
96-well microtiter plates
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth - MHB)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Antibiotic stock solution
-
Sterile pipette tips and multichannel pipettes
-
Incubator
-
Microplate reader (optional, for quantitative analysis)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound at a high concentration and sterilize by filtration.
-
Prepare a stock solution of the desired antibiotic at a known concentration and sterilize by filtration.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Plate Setup:
-
In a 96-well plate, add 50 µL of sterile broth to all wells.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of the antibiotic. Start by adding 50 µL of the highest antibiotic concentration to the first column and then perform serial dilutions across the plate.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of this compound. Start by adding 50 µL of the highest this compound concentration to the top row and perform serial dilutions down the plate.
-
The resulting plate will have a gradient of antibiotic concentrations in the columns and a gradient of this compound concentrations in the rows.
-
Include control wells:
-
Row H: Antibiotic only (to determine its MIC).
-
Column 11: this compound only (to determine its MIC).
-
Column 12, Row H: Growth control (no antimicrobial agents).
-
A well with sterile broth only as a negative control.
-
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (except the sterile broth control).
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours.
-
-
Reading the Results:
-
Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits visible growth.
-
Alternatively, use a microplate reader to measure the optical density (OD) at 600 nm.
-
-
Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
Determine the MIC of the antibiotic alone (MIC_A) and this compound alone (MIC_B).
-
For each well showing no growth in the combination, calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC_A = (MIC of antibiotic in combination) / (MIC of antibiotic alone)
-
FIC_B = (MIC of this compound in combination) / (MIC of this compound alone)
-
-
Calculate the FICI by summing the FIC values for each combination: FICI = FIC_A + FIC_B.
-
The lowest FICI value obtained is reported as the result for the combination.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Checkerboard Assay
Caption: Workflow of the checkerboard assay for synergy testing.
Diagram 2: Proposed Mechanism of this compound Synergy - Inhibition of Sortase A Pathway
Caption: Inhibition of the Sortase A pathway by this compound.
References
- 1. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols: Molecular Docking of Hibifolin with Sortase A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking studies of Hibifolin with its primary target, Staphylococcus aureus Sortase A (SrtA). This document includes a summary of binding data, detailed experimental protocols for in silico and in vitro validation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound, a flavonoid glycoside, has been identified as a potent inhibitor of Sortase A (SrtA), a key virulence factor in Staphylococcus aureus. SrtA is a membrane-associated transpeptidase that anchors surface proteins, crucial for bacterial adhesion, invasion, biofilm formation, and immune evasion, to the cell wall peptidoglycan.[1][2] By inhibiting SrtA, this compound effectively attenuates the pathogenicity of S. aureus, including methicillin-resistant strains (MRSA), making it a promising candidate for the development of anti-virulence therapies.[1][3][4] Molecular docking studies have been instrumental in elucidating the binding mechanism of this compound to SrtA, revealing key interactions at the molecular level.
Quantitative Data Summary
The interaction between this compound and Sortase A has been quantified through various experimental and computational methods. The following table summarizes the key findings:
| Parameter | Value | Method | Reference |
| IC50 | 31.20 µg/mL | Fluorescence Resonance Energy Transfer (FRET) Assay | |
| Binding Constant (K_A) | 1.72 × 10⁴ L/mol | Fluorescence Quenching Assay | |
| Molecular Docking Score | -6.8 kcal/mol | AutoDock Vina |
Key Interacting Residues in SrtA: THR-180, ASN-114, ALA-104, ARG-197, and TRP-194
Signaling Pathway and Mechanism of Action
Sortase A plays a critical role in the cell wall anchoring of surface proteins in Gram-positive bacteria. The enzyme recognizes a conserved LPXTG motif at the C-terminus of substrate proteins, cleaves the peptide bond between threonine and glycine, and catalyzes the formation of an amide bond between the C-terminal threonine and the pentaglycine cross-bridge of the peptidoglycan. This process is essential for the display of virulence factors on the bacterial surface.
This compound inhibits this process by binding to the active site of SrtA, preventing the recognition and cleavage of its substrate proteins. This leads to a reduction in the surface display of virulence factors, thereby diminishing the bacterium's ability to adhere to host cells, form biofilms, and cause infection.
Caption: Sortase A signaling pathway and its inhibition by this compound.
Experimental Protocols
This section provides detailed protocols for the key experiments used to study the interaction between this compound and Sortase A.
Molecular Docking with AutoDock Vina
This protocol outlines the general steps for performing a molecular docking study to predict the binding mode and affinity of a ligand (this compound) to a protein receptor (Sortase A).
References
- 1. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Troubleshooting Hibifolin solubility and aggregation issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Hibifolin in vitro, particularly concerning its solubility and potential for aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The most commonly used and recommended solvent for dissolving this compound for in vitro studies is dimethyl sulfoxide (DMSO).[1][2] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentration in your aqueous cell culture medium.
Q2: I'm observing precipitation when I add my this compound-DMSO stock to my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: This phenomenon, often referred to as "solvent shock," can occur when a compound dissolved in a high concentration of an organic solvent is rapidly diluted into an aqueous medium where it is less soluble. To prevent this:
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Optimize the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium that is as low as possible, typically well below 1%, as higher concentrations can be toxic to cells.
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Use a serial dilution approach: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the aqueous medium.
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Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
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Gentle mixing: Add the this compound stock dropwise while gently vortexing or swirling the medium to ensure rapid and uniform dispersion.
Q3: What is the maximum soluble concentration of this compound in DMSO?
A3: Based on supplier data, the solubility of this compound in DMSO is 55 mg/mL, which is equivalent to 111.25 mM. It is recommended to use sonication to facilitate dissolution at higher concentrations.
Q4: Can the pH of my culture medium affect this compound's solubility?
A4: Yes, the pH of the aqueous medium can significantly influence the solubility of flavonoids like this compound. Generally, flavonoid solubility tends to increase at a more alkaline pH. However, it is crucial to maintain the pH within the optimal range for your specific cell line to ensure cell viability and experimental validity.
Q5: My experimental results are inconsistent. Could this compound be aggregating in my assays?
A5: Inconsistent results can indeed be a sign of compound aggregation. While there is no specific literature confirming the aggregation propensity of this compound, many small molecules, particularly those with planar aromatic structures, can form aggregates in aqueous solutions. These aggregates can lead to non-specific activity and assay interference, resulting in poor reproducibility.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound in Aqueous Media
Symptoms:
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Visible precipitate or cloudiness in the cell culture medium after adding this compound.
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Inconsistent or lower-than-expected biological activity.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Stock Solution Integrity | Ensure your this compound stock solution in DMSO is completely dissolved. If you observe any precipitate in the stock, gently warm the solution (e.g., in a 37°C water bath) or sonicate it briefly. |
| 2 | Optimize Dilution Method | As described in the FAQs, avoid "solvent shock" by performing serial dilutions and adding the stock solution to pre-warmed medium with gentle mixing. |
| 3 | Reduce Final Concentration | The desired experimental concentration may exceed this compound's solubility limit in the final aqueous medium. Perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions. |
| 4 | Consider Co-solvents (with caution) | For particularly challenging solubility issues, a small percentage of a biocompatible co-solvent like ethanol could be tested. However, the compatibility of any co-solvent with your specific cell line must be thoroughly validated to avoid artifacts. |
Issue 2: Suspected Aggregation of this compound
Symptoms:
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High variability between replicate experiments.
-
"Bell-shaped" dose-response curves.
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Time-dependent loss of activity.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Include Detergents | Add a low concentration of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically 0.01% - 0.1%), to your assay buffer. Detergents can help to disrupt and prevent the formation of small molecule aggregates. |
| 2 | Incorporate a "Decoy" Protein | The addition of a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1-1 mg/mL can sometimes mitigate the effects of aggregation by providing alternative binding sites for the aggregates. |
| 3 | Perform Aggregation Counter-screens | To confirm if this compound is aggregating under your experimental conditions, you can perform a dynamic light scattering (DLS) analysis. DLS can detect the presence of nanoparticles or aggregates in your solution. |
| 4 | Vary Compound Concentration | Test a wider range of this compound concentrations. Aggregation is often concentration-dependent, and understanding this relationship can help in designing experiments at concentrations where aggregation is minimized. |
Quantitative Data Summary
| Parameter | Value | Solvent | Notes |
| Solubility | 55 mg/mL | DMSO | Sonication is recommended for higher concentrations. |
| 111.25 mM | DMSO | ||
| IC50 (Sortase A inhibition) | 31.20 µg/mL | DMSO | As reported in studies on Staphylococcus aureus.[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved material is present, sonicate the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium
Objective: To determine the maximum concentration at which this compound remains soluble in a specific cell culture medium.
Materials:
-
This compound-DMSO stock solution (e.g., 50 mM)
-
Cell culture medium of interest (pre-warmed to 37°C)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a series of dilutions of the this compound-DMSO stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of the pre-warmed cell culture medium to each well.
-
Add a small, equal volume of each this compound-DMSO dilution to the wells, ensuring the final DMSO concentration is consistent and low (e.g., <1%). Include a vehicle control (medium with DMSO only).
-
Mix the plate gently.
-
Incubate the plate at 37°C for a duration relevant to your experiment (e.g., 2, 24, or 48 hours).
-
After incubation, visually inspect each well for signs of precipitation.
-
For a quantitative assessment, measure the turbidity of each well using a plate reader (nephelometry at a wavelength where the compound does not absorb) or measure the absorbance at a wavelength specific to this compound after filtering or centrifuging the plate to remove any precipitate.
-
The highest concentration that remains clear and free of precipitate is considered the kinetic solubility limit under these conditions.
Visualizations
Signaling Pathways
This compound has been reported to inhibit the NF-κB and p38-MAPK signaling pathways. The following diagrams illustrate the general mechanisms of these pathways.
Caption: Simplified NF-κB Signaling Pathway and the inhibitory action of this compound.
Caption: Overview of the p38-MAPK Signaling Pathway and the inhibitory role of this compound.
Experimental Workflow
Caption: A logical workflow for troubleshooting this compound solubility and aggregation issues.
References
- 1. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Hibifolin Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Hibifolin in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a flavonol glycoside that has been identified as a potent inhibitor of Sortase A (SrtA), a bacterial enzyme crucial for anchoring surface proteins to the cell wall in Gram-positive bacteria. By inhibiting SrtA, this compound can attenuate bacterial virulence, including adhesion to host cells and biofilm formation.[1][2][3]
Q2: What is the recommended starting concentration for this compound in my cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. For SrtA inhibition assays, the reported IC50 is 31.20 µg/mL.[1][2] For cell-based assays involving mammalian cells, a concentration range of 10-50 µM is a common starting point for flavonoids. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: I am observing cytotoxicity in my experiments. What could be the cause and how can I troubleshoot it?
While this compound has been shown to have low cytotoxicity in several cell lines, including A549, HepG2, and HEK-293T, at concentrations up to 256 µg/mL, cell type-specific toxicity can occur.
-
High Concentration: The concentration of this compound may be too high for your specific cell line. Perform a dose-response experiment to determine the maximum non-toxic concentration.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally at or below 0.1%. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.
-
Cell Health: Unhealthy cells or cells at a high passage number can be more sensitive to treatment. Ensure your cells are healthy and within a consistent, low passage number range.
Q4: My this compound solution is precipitating when I add it to my cell culture medium. How can I improve its solubility?
-
Proper Dissolution: Ensure the this compound powder is fully dissolved in a suitable solvent like DMSO before preparing your working solution.
-
Working Solution Preparation: When preparing the working solution, add the this compound stock solution to your pre-warmed cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Final DMSO Concentration: As a general guideline, keeping the final DMSO concentration low (≤ 0.1%) can help maintain the solubility of the compound in the aqueous environment of the cell culture medium.
Troubleshooting Guides
Guide 1: Lower Than Expected Efficacy
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment to identify the optimal concentration for your cell line and assay. |
| Compound Degradation | Prepare fresh stock solutions of this compound. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light. |
| Cellular Uptake Issues | While flavonoids generally have good cell permeability, this can be cell-type dependent. If poor uptake is suspected, consider using a permeabilization agent, though this may impact cell viability. |
| Assay Interference | Some assay components may interfere with this compound. Run appropriate controls to test for any non-specific effects of this compound on your assay readout. |
Guide 2: Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell number is seeded across all wells of your microplate. |
| Variable Treatment Time | Adhere to a consistent incubation time with this compound for all experiments. |
| Stock Solution Variability | Prepare a large batch of this compound stock solution and aliquot it for single use to ensure consistency across experiments. |
| Cell Passage Number | Use cells within a narrow passage number range to minimize variability in cellular responses. |
Data Presentation
Table 1: Reported IC50 and Cytotoxicity Data for this compound
| Compound | Assay/Cell Line | Parameter | Value | Reference |
| This compound | SrtA Inhibition | IC50 | 31.20 µg/mL | |
| This compound | A549 (Human Lung Carcinoma) | Cytotoxicity | No significant toxicity up to 256 µg/mL | |
| This compound | HepG2 (Human Liver Carcinoma) | Cytotoxicity | No significant toxicity up to 256 µg/mL | |
| This compound | HEK-293T (Human Embryonic Kidney) | Cytotoxicity | No significant toxicity up to 256 µg/mL |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess cell viability following treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protocol 2: Bacterial Adhesion Assay
This protocol is designed to evaluate the effect of this compound on the adhesion of Staphylococcus aureus to human cells (e.g., A549).
-
Cell Culture: Grow A549 cells to confluence in a 24-well plate.
-
Bacterial Culture: Grow S. aureus (e.g., USA300) overnight in a suitable broth.
-
This compound Pre-treatment of Bacteria: Dilute the overnight bacterial culture and treat with various concentrations of this compound (e.g., 32 to 256 µg/mL) for a defined period.
-
Infection of A549 cells: Wash the confluent A549 cells with PBS. Add the this compound-treated bacteria to the A549 cells at a specific multiplicity of infection (MOI) and incubate for a set time (e.g., 1-2 hours) to allow for adhesion.
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent bacteria.
-
Cell Lysis and Plating: Lyse the A549 cells with a detergent solution (e.g., Triton X-100) to release the adherent bacteria. Perform serial dilutions of the lysate and plate on agar plates.
-
Quantification: Incubate the plates overnight and count the colony-forming units (CFUs) to determine the number of adherent bacteria.
Mandatory Visualizations
Signaling Pathways and Workflows
References
- 1. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Hibifolin Fluorescence Quenching Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hibifolin in fluorescence quenching assays.
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence quenching experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or Low Quenching Observed | Incorrect Wavelengths: Excitation and/or emission wavelengths are not optimal for the fluorophore in your specific buffer system. | Verify the excitation and emission maxima of your fluorescent probe in the experimental buffer. Run a scan to determine the optimal wavelengths. |
| This compound Concentration Too Low: The concentration of this compound is insufficient to cause a noticeable quenching effect. | Perform a concentration titration of this compound to determine the optimal concentration range for quenching. | |
| Poor Solubility of this compound: this compound, like many flavonoids, may have limited aqueous solubility, leading to a lower effective concentration. | Ensure this compound is fully dissolved. A small percentage of a co-solvent like DMSO may be used, but keep the final concentration low (typically <1%) to avoid effects on protein structure or the assay itself.[1] | |
| Inactive Target Molecule: The protein or other molecule being studied is not properly folded or is inactive. | Confirm the activity and integrity of your target molecule through other established methods. | |
| High Background Fluorescence | Autofluorescence of this compound: this compound itself may exhibit some intrinsic fluorescence at the wavelengths used. | Measure the fluorescence of a this compound-only control at the same concentrations used in the assay and subtract this from the experimental values. |
| Contaminated Buffers or Reagents: Buffers or other reagents may contain fluorescent impurities. | Use high-purity reagents and freshly prepared buffers. Scan all individual components for background fluorescence. | |
| Light Scattering: Precipitation of this compound or the target molecule at high concentrations can cause light scattering, leading to artificially high fluorescence readings.[1] | Visually inspect the samples for any precipitation.[1] Centrifuge samples before measurement if necessary. Optimize concentrations to avoid precipitation. | |
| Signal Instability or Noise | Photobleaching: The fluorescent probe is being degraded by prolonged exposure to the excitation light. | Reduce the excitation light intensity, decrease the measurement time, and use a fresh sample for each reading if possible. |
| Instrument Instability: Fluctuations in the lamp source or detector of the fluorometer. | Allow the instrument to warm up and stabilize. Run a standard fluorescent sample to check for instrument drift. | |
| Precipitation during Measurement: Compound precipitation over the course of the experiment can lead to erratic readings.[1] | As mentioned above, ensure the solubility of all components in the assay buffer and work within a concentration range that avoids precipitation. | |
| Inconsistent or Irreproducible Results | Pipetting Errors: Inaccurate or inconsistent volumes of this compound or the fluorescent molecule. | Calibrate pipettes regularly and use precise pipetting techniques. Prepare a master mix of reagents where possible to minimize variability. |
| Temperature Fluctuations: Binding affinities and fluorescence can be temperature-dependent. | Ensure all samples and the instrument are at a stable, controlled temperature throughout the experiment. | |
| Inner Filter Effect: At high concentrations, this compound may absorb the excitation or emission light, leading to a non-linear quenching effect that is not due to direct interaction.[2] | Measure the absorbance spectrum of this compound. If there is significant overlap with the fluorophore's excitation or emission spectra, correction equations may need to be applied, or the concentrations adjusted to minimize this effect. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for this compound in a fluorescence quenching assay?
A1: A good starting point is to perform a serial dilution of this compound, for example, from the low micromolar to the millimolar range, to observe a dose-dependent quenching effect. The IC50 value for this compound's inhibition of Sortase A (SrtA) activity, for instance, was found to be 31.20 µg/mL, which can serve as a reference point for similar enzymatic assays.
Q2: How can I determine the mechanism of quenching by this compound (static vs. dynamic)?
A2: The mechanism of quenching can be investigated by analyzing the fluorescence data using the Stern-Volmer equation. Additionally, measuring the fluorescence lifetime of the fluorophore in the absence and presence of this compound can help distinguish between static and dynamic quenching. In dynamic quenching, the fluorescence lifetime decreases, while in static quenching, it remains unchanged.
Q3: What are the key experimental parameters for a fluorescence quenching assay with this compound?
A3: A study on the interaction between this compound and Sortase A (SrtA) used an excitation wavelength of 280 nm and recorded emission spectra from 280 to 400 nm. The widths of the excitation and emission slits were set to 5 and 10 nm, respectively. These parameters can be used as a starting point and optimized for your specific system.
Q4: What quantitative data is available for this compound in fluorescence quenching assays?
A4: The following data has been reported for the interaction of this compound with Sortase A (SrtA):
| Parameter | Value | Reference |
| IC50 | 31.20 µg/mL | |
| Binding Constant (K_A) | 1.72 × 10^4 L/mol |
Q5: Can other flavonoids interfere with my this compound fluorescence quenching assay?
A5: Yes, many flavonoids have been shown to possess fluorescence quenching properties. If your sample contains other flavonoids, they could contribute to the observed quenching, leading to an overestimation of this compound's effect. It is crucial to use purified this compound and ensure the sample matrix does not contain other quenching agents.
Experimental Protocols
Protocol: Determining the Binding Constant of this compound to a Protein using Fluorescence Quenching
This protocol is adapted from the methodology used to study the interaction of this compound with Sortase A (SrtA).
1. Materials:
- Purified target protein (e.g., SrtA)
- This compound stock solution (dissolved in an appropriate solvent like DMSO)
- Assay buffer (e.g., Tris-HCl with NaCl, pH 7.5)
- Fluorometer
- Quartz cuvettes or microplates
2. Procedure:
- Prepare a solution of the target protein at a fixed concentration in the assay buffer.
- Record the fluorescence emission spectrum of the protein solution. For a protein with tryptophan residues, an excitation wavelength of 280 nm is typically used, and the emission is recorded from 300 to 400 nm. This will give you the initial fluorescence intensity (F₀).
- Prepare a series of solutions containing the same concentration of the target protein and increasing concentrations of this compound.
- Incubate the samples for a sufficient time to allow binding to reach equilibrium.
- Record the fluorescence emission spectrum for each sample, noting the fluorescence intensity (F) at the emission maximum.
- Measure the fluorescence of this compound alone at the same concentrations to correct for any background fluorescence.
3. Data Analysis:
- Correct the fluorescence intensity values for the inner filter effect if necessary.
- Plot the fluorescence quenching data using an appropriate model, such as the Stern-Volmer equation for collisional quenching or a binding isotherm model (e.g., Scatchard plot) for static quenching, to determine the binding constant (K_A). For the this compound-SrtA interaction, a binding constant (K_A) of 1.72 × 10^4 L/mol was determined.
Visualizations
Caption: Experimental workflow for a fluorescence quenching assay.
Caption: Troubleshooting logic for common fluorescence quenching issues.
Caption: Generalized signaling pathway for fluorescence quenching.
References
Correcting for inner filter effect in Hibifolin fluorescence studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering the inner filter effect (IFE) in fluorescence studies involving Hibifolin.
Frequently Asked Questions (FAQs)
Q1: What is the inner filter effect (IFE) and why is it a problem in my this compound fluorescence experiments?
A1: The inner filter effect is an experimental artifact that causes a reduction in the observed fluorescence intensity.[1] It occurs when substances in the sample absorb the excitation light meant for the fluorophore or the fluorescence light emitted by it.[2] This phenomenon is not true fluorescence quenching, which involves molecular interactions, but rather a distortion of the measurement.[3]
In studies with this compound, particularly in protein-ligand binding assays where you monitor the intrinsic fluorescence of a protein (like Tryptophan), IFE can be a significant issue. If this compound absorbs light at either the protein's excitation wavelength (~280 nm) or its emission wavelength (~340 nm), it will artificially decrease the measured fluorescence intensity, leading to an incorrect interpretation of binding affinity or quenching constants.[4][5]
There are two types of inner filter effects:
-
Primary Inner Filter Effect (pIFE): Occurs when a substance in the solution (e.g., this compound) absorbs the excitation light, reducing the number of photons reaching the fluorophore (e.g., protein).
-
Secondary Inner Filter Effect (sIFE): Occurs when a substance absorbs the light emitted by the fluorophore before it reaches the detector.
Q2: How can I know if the inner filter effect is impacting my data?
A2: The inner filter effect becomes significant even at relatively low absorbance values; an absorbance of 0.06 can cause an error of approximately 8%. The best practice is to measure the full UV-Vis absorbance spectrum (from your excitation to emission wavelengths) for all your samples, especially at the highest concentration of this compound used.
You should suspect IFE if:
-
You observe a non-linear relationship between fluorescence intensity and fluorophore concentration when you expect linearity.
-
Adding a non-fluorescent, absorbing compound (like this compound) to a stable fluorophore solution causes a decrease in fluorescence intensity.
-
Your sample has a noticeable color or a high absorbance value (typically > 0.1) at the excitation or emission wavelengths.
Q3: What is the difference between the inner filter effect and true fluorescence quenching?
A3: Both IFE and fluorescence quenching result in decreased fluorescence intensity, but their underlying mechanisms are different.
-
Inner Filter Effect: An artifact caused by the absorption of light. It is dependent on the geometry of the measurement setup and the absorbance of the sample.
-
Fluorescence Quenching: A result of molecular interactions (e.g., collisions, energy transfer, complex formation) between the fluorophore and a quencher molecule that provides a non-radiative pathway for the excited state to return to the ground state.
Troubleshooting Guide
Problem: My fluorescence intensity decreases as I add this compound, but I'm not sure if it's due to binding (quenching) or the inner filter effect.
Solution: You must correct for the inner filter effect to isolate the true quenching component. This is done by measuring the absorbance of your samples at the excitation and emission wavelengths and applying a correction equation.
Correction Equation: A widely used equation to correct for IFE in standard 1 cm cuvettes is:
Fcorr = Fobs × 10(Aex + Aem)/2
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the observed (measured) fluorescence intensity.
-
Aex is the measured absorbance at the excitation wavelength.
-
Aem is the measured absorbance at the emission wavelength.
Illustrative Data for IFE Correction
The following table provides a hypothetical example of data from a protein fluorescence quenching experiment with increasing concentrations of this compound, demonstrating the application of the correction formula. The protein's intrinsic fluorescence is excited at 280 nm and observed at 340 nm.
| [this compound] (μM) | Aex (at 280 nm) | Aem (at 340 nm) | Fobs (a.u.) | Correction Factor (10^((Aex+Aem)/2)) | Fcorr (a.u.) |
| 0 | 0.050 | 0.005 | 985 | 1.065 | 1049 |
| 10 | 0.065 | 0.015 | 850 | 1.096 | 932 |
| 20 | 0.080 | 0.025 | 730 | 1.129 | 824 |
| 40 | 0.110 | 0.045 | 550 | 1.187 | 653 |
| 60 | 0.140 | 0.065 | 420 | 1.252 | 526 |
| 80 | 0.170 | 0.085 | 325 | 1.323 | 430 |
| 100 | 0.200 | 0.105 | 250 | 1.398 | 350 |
Experimental Protocols
Protocol: Correcting for Inner Filter Effect in a this compound-Protein Binding Assay
This protocol describes how to perform a fluorescence titration experiment to study the binding of this compound to a protein (e.g., Sortase A) while correcting for the inner filter effect.
1. Preparation of Solutions:
-
Prepare a stock solution of the target protein (e.g., 100 μM) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a compatible solvent (e.g., DMSO) and then a working stock in the same buffer as the protein.
2. Instrument Setup:
-
Fluorometer: Set the excitation wavelength to 280 nm (for Tryptophan) and the emission scan range from 300 nm to 400 nm. Set appropriate excitation and emission slit widths.
-
UV-Vis Spectrophotometer: Use the same buffer as a blank.
3. Experimental Procedure:
-
Prepare a series of samples in cuvettes. Each cuvette should contain the same final concentration of the protein (e.g., 5 μM).
-
Add increasing volumes of the this compound working stock solution to the cuvettes to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 μM). Ensure the total volume is constant in all cuvettes by adding buffer.
-
For each sample, perform the following two measurements: a. Absorbance Measurement: Place the cuvette in the UV-Vis spectrophotometer. Record the absorbance values at the excitation wavelength (Aex, e.g., 280 nm) and the peak emission wavelength (Aem, e.g., 340 nm). b. Fluorescence Measurement: Place the same cuvette in the fluorometer. Record the fluorescence emission spectrum and note the intensity at the peak (Fobs).
4. Data Analysis:
-
For each sample, use the measured Fobs, Aex, and Aem to calculate the corrected fluorescence intensity, Fcorr, using the correction equation.
-
Plot the Fcorr values against the this compound concentration to analyze the true fluorescence quenching and determine binding parameters (e.g., Kd, Ksv).
Visualizations
Diagrams of IFE and Correction Workflow
The following diagrams illustrate the concept of the inner filter effect and the experimental workflow for its correction.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Addressing photobleaching of Hibifolin in fluorescence microscopy
Welcome to the technical support center for using Hibifolin in fluorescence microscopy. This guide provides troubleshooting advice and frequently asked questions to help you mitigate photobleaching and acquire high-quality, stable fluorescent images.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is my this compound signal fading?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, caused by exposure to excitation light[1][2][3]. When a fluorescent molecule absorbs light, it enters a high-energy, excited state. From this state, it can react with other molecules, particularly oxygen, leading to permanent structural damage that prevents it from fluorescing again[1][2]. This process is dependent on both the intensity of the light and the duration of exposure. The fading of your this compound signal during an experiment is a direct result of this phenomenon.
Q2: I'm observing rapid signal loss when imaging live cells with this compound. How is this different from fixed-cell imaging?
A: Live-cell imaging presents unique challenges. Unlike fixed cells, live cells cannot typically be mounted in hardening antifade media due to toxicity. Live cells also actively consume oxygen, which can generate reactive oxygen species (ROS) that accelerate photobleaching. Furthermore, prolonged or high-intensity illumination can induce phototoxicity, damaging the cells and altering the very biological processes you are trying to observe. Therefore, strategies for live-cell imaging must balance signal preservation with maintaining cell health.
Q3: What are antifade reagents and how do I choose one for my this compound experiments?
A: Antifade reagents are chemical compounds added to your mounting medium or live-cell buffer that are designed to suppress photobleaching. They work primarily by scavenging for reactive oxygen species (ROS) before they can damage the fluorophore.
-
For Fixed Cells: Hard-setting antifade mounting media like those containing n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are common choices.
-
For Live Cells: Cell-permeable, non-toxic antioxidants are required. A popular and effective choice is Trolox, a vitamin E derivative, which can be added to the imaging medium. Commercial reagents like ProLong™ Live Antifade Reagent are also available.
The choice depends on your sample type (fixed vs. live) and the specific experimental conditions. It's often necessary to test a few options to find the best fit for your application.
Q4: Can I reduce photobleaching without using antifade reagents?
A: Yes. Optimizing your microscope hardware and acquisition settings is a critical and highly effective way to reduce photobleaching. Key strategies include:
-
Reduce Illumination Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal-to-noise ratio. Using neutral density (ND) filters is an excellent way to achieve this.
-
Minimize Exposure Time: Use the shortest camera exposure time that still yields a clear image. Avoid unnecessarily long exposures.
-
Limit Light Exposure: Only illuminate the sample when you are actively acquiring an image. Use shutters to block the light path between acquisitions.
-
Choose Sensitive Detectors: Modern cameras (sCMOS, EMCCD) are highly sensitive and can detect faint signals, reducing the need for high excitation power.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound photobleaching.
Issue 1: My this compound signal fades completely before I can finish my Z-stack or time-lapse acquisition.
| Potential Cause | Troubleshooting Step |
| Excessive Light Exposure | 1. Decrease Excitation Intensity: Lower the laser power to 1-10% of its maximum and increase if necessary. Use a neutral density (ND) filter to reduce lamp intensity.2. Shorten Exposure Time: Reduce the camera's exposure time to the minimum required for a good signal.3. Increase Camera Gain/Sensitivity: A more sensitive detector requires less light. Increase the gain or use a camera with higher quantum efficiency. |
| Oxygen-Mediated Damage | 1. Use an Antifade Reagent: For fixed cells, use a mounting medium with n-propyl gallate or DABCO. For live cells, supplement your imaging buffer with Trolox.2. Deoxygenate Buffer (Advanced): For some applications, using an oxygen scavenging system (e.g., glucose oxidase/catalase) can significantly improve stability. |
| Sub-optimal Filter Sets | 1. Check Filter Compatibility: Ensure your microscope's filter cubes are well-matched to the excitation and emission spectra of this compound to maximize signal collection and minimize unnecessary light exposure. |
Issue 2: The cells I am imaging with this compound are showing signs of stress (blebbing, apoptosis) by the end of my experiment.
| Potential Cause | Troubleshooting Step |
| Phototoxicity | 1. Reduce Overall Light Dose: Phototoxicity is linked to the total number of photons the cell receives. Implement all the steps to reduce light exposure mentioned above (lower intensity, shorter exposure).2. Reduce Sampling Rate: For time-lapse experiments, increase the interval between image acquisitions to the longest duration that still captures the dynamics of your process of interest.3. Use Longer Wavelengths (if possible): Higher energy light (e.g., UV, blue) is generally more damaging to cells than lower energy light (e.g., green, red). If this compound has excitation peaks at longer wavelengths, try to use those. |
| Reagent Toxicity | 1. Use a Live-Cell Specific Antifade: Ensure you are not using a fixative-based antifade reagent on live cells. Use reagents specifically formulated for live imaging, such as Trolox or commercial alternatives.2. Titrate Reagent Concentration: Determine the lowest effective concentration of your antifade reagent that provides photoprotection without harming the cells. |
Data & Protocols
Comparison of Common Antifade Reagents
While specific quantitative data for this compound is not available, this table provides a general comparison of common antifade agents used in fluorescence microscopy. Efficacy can vary based on the fluorophore and buffer conditions.
| Reagent | Type | Primary Use | Relative Efficacy (General) | Notes |
| n-Propyl Gallate (NPG) | Free Radical Scavenger | Fixed Cells | High | Can reduce initial brightness of some dyes. Best prepared fresh. |
| DABCO | Free Radical Scavenger | Fixed Cells | Moderate-High | Less initial quenching than PPD. Easy to prepare. |
| p-Phenylenediamine (PPD) | Free Radical Scavenger | Fixed Cells | Very High | Can cause autofluorescence at blue/green wavelengths and is toxic. |
| Trolox | Antioxidant | Live Cells | High | Cell-permeable Vitamin E analog. Reduces blinking and bleaching. |
| VECTASHIELD® | Commercial | Fixed Cells | Very High | A popular commercial choice with proprietary formulation. |
| ProLong™ Live | Commercial | Live Cells | Very High | Based on Oxyrase antioxidant technology to remove dissolved oxygen. |
Experimental Protocols
Protocol 1: Preparation of NPG Antifade Mounting Medium for Fixed Cells
This protocol provides a simple method for preparing a common "do-it-yourself" antifade mounting medium.
Materials:
-
n-propyl gallate (Sigma-Aldrich, P3130)
-
Glycerol
-
Phosphate-Buffered Saline (PBS), 10X solution
-
Distilled water
Procedure:
-
Prepare a 90% glycerol solution by mixing 90 mL of glycerol with 10 mL of distilled water.
-
Add 1 mL of 10X PBS to the 90% glycerol solution to create a buffered glycerol solution. Mix thoroughly.
-
Weigh out 0.4 g of n-propyl gallate.
-
Add the n-propyl gallate to the buffered glycerol solution.
-
Dissolve the n-propyl gallate by incubating the mixture in a 50-60°C water bath for 1-2 hours. Mix intermittently until fully dissolved.
-
Aliquot the final solution (4% NPG in 90% glycerol/PBS) into small tubes and store at -20°C, protected from light. The solution is stable for several months.
-
To use, thaw an aliquot and apply one drop to your sample before adding the coverslip.
Protocol 2: Quantitative Measurement of this compound Photobleaching Rate
This protocol describes a general method to quantify and compare the photostability of this compound under different conditions (e.g., with and without an antifade reagent).
Procedure:
-
Sample Preparation: Prepare two identical slides with your this compound-stained samples. Mount one with a standard buffer (e.g., PBS) and the other with an antifade medium.
-
Microscope Setup:
-
Choose a region of interest (ROI) with clear, representative staining.
-
Set the excitation light intensity (e.g., 50% laser power) and camera exposure time (e.g., 200 ms). These settings must remain constant for the entire experiment.
-
-
Time-Lapse Imaging: Acquire a time-lapse series of images of the same ROI. Illuminate the sample continuously and capture an image every 5-10 seconds for a total duration of 2-5 minutes, or until the signal is significantly faded.
-
Data Analysis:
-
Open the image series in an analysis software like ImageJ/Fiji.
-
Draw an ROI around the stained structure and measure the mean fluorescence intensity for this ROI in every image of the time series.
-
Measure the mean intensity of a background region (where there is no staining) for each image and subtract this value from your signal ROI measurement to correct for background noise.
-
Normalize the intensity values by dividing each measurement by the intensity of the first time point (t=0).
-
Plot the normalized intensity versus time. The resulting curve represents the photobleaching rate. A slower decay indicates greater photostability.
-
Visualizations
The Photobleaching Process
Photobleaching occurs when a fluorophore in an excited state undergoes irreversible chemical changes, often mediated by reactive oxygen species.
Caption: A simplified diagram illustrating the pathway from light absorption to photobleaching.
Troubleshooting Workflow for Photobleaching
Follow this logical workflow to diagnose and solve common photobleaching issues during your experiment.
Caption: A step-by-step workflow for troubleshooting photobleaching in microscopy experiments.
Hypothetical Application: this compound in S. aureus Pathogenesis
This compound is known to inhibit Sortase A (SrtA) in Staphylococcus aureus, preventing the anchoring of virulence factors to the cell wall. A fluorescent this compound analog could be used to visualize this interaction.
Caption: Signaling pathway showing how this compound inhibits S. aureus virulence factor anchoring.
References
pH-dependent stability and activity of Hibifolin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent stability and activity of Hibifolin.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH values?
A1: this compound, a flavonoid, is expected to exhibit pH-dependent stability. Generally, flavonoids are more stable in acidic to neutral conditions (pH 2-7) and are prone to degradation under alkaline conditions (pH > 7). Degradation in alkaline solutions is often due to the deprotonation of hydroxyl groups, which makes the molecule more susceptible to oxidation.
Q2: How does the activity of this compound as a Sortase A inhibitor change with pH?
A2: The inhibitory activity of this compound against Sortase A (SrtA) is influenced by the enzyme's optimal pH range. SrtA from Staphylococcus aureus exhibits optimal activity in a pH range of 7.0 to 9.0, with the highest activity observed at pH 8.0[1]. Therefore, this compound's inhibitory effect is expected to be most pronounced within this pH range, assuming the compound remains stable. At pH values outside of this range, the enzyme's activity decreases, which may affect the apparent inhibitory potency of this compound.
Q3: What are the expected degradation products of this compound at alkaline pH?
A3: While specific degradation products for this compound have not been detailed in the literature, based on studies of structurally similar flavonoids like quercetin, degradation at alkaline pH likely involves oxidation and cleavage of the C-ring. Expected degradation products could include protocatechuic acid and phloroglucinol carboxylic acid[2].
Q4: Which signaling pathways are known to be modulated by this compound?
A4: this compound has been shown to suppress the lipopolysaccharide (LPS)-induced activation of the NF-κB and p38-MAPK signaling pathways in bone marrow-derived dendritic cells (BMDCs). This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results in pH stability assay | Inaccurate buffer pH. | Calibrate the pH meter before preparing buffers. Prepare fresh buffers for each experiment. |
| Temperature fluctuations. | Use a temperature-controlled incubator or water bath for the stability study. | |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or below for short-term storage. | |
| Low or no Sortase A activity in the assay | Incorrect buffer pH. | Ensure the assay buffer is within the optimal pH range for Sortase A (pH 7.0-9.0, ideally pH 8.0). |
| Inactive enzyme. | Use a fresh batch of Sortase A or verify the activity of the current batch with a known substrate. | |
| Presence of interfering substances. | Ensure all reagents are of high purity. If using solvents to dissolve this compound, run a solvent control to check for inhibition. | |
| Precipitation of this compound in aqueous buffers | Low solubility of this compound. | This compound has low aqueous solubility. Prepare stock solutions in a suitable organic solvent like DMSO and then dilute into the aqueous buffer. Ensure the final concentration of the organic solvent is low (e.g., <1%) and consistent across all samples. |
Quantitative Data Summary
Table 1: Expected pH-Dependent Stability of this compound
| pH | Incubation Time (hours) | Expected Remaining this compound (%) |
| 2.0 | 24 | > 95% |
| 4.0 | 24 | > 95% |
| 7.0 | 24 | ~90% |
| 8.0 | 24 | ~70% |
| 10.0 | 24 | < 40% |
| Note: This table presents expected data based on the general stability of flavonoids. Actual results may vary. |
Table 2: Expected pH-Dependent Inhibitory Activity of this compound against Sortase A
| pH | Expected IC₅₀ (µM) |
| 6.0 | Higher IC₅₀ (lower potency) |
| 7.0 | Moderate IC₅₀ |
| 8.0 | Lowest IC₅₀ (highest potency) |
| 9.0 | Moderate IC₅₀ |
| Note: This table is based on the optimal pH for Sortase A activity. The IC₅₀ value is expected to be lowest where the enzyme is most active, assuming this compound is stable at that pH. |
Experimental Protocols
Protocol 1: pH-Dependent Stability of this compound using HPLC
This protocol describes how to assess the stability of this compound in aqueous solutions at different pH values over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or phosphoric acid
-
Buffers of various pH (e.g., pH 2, 4, 7, 8, 10)
-
HPLC system with a C18 column and a UV-Vis or DAD detector
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol or DMSO.
-
Preparation of Test Solutions:
-
For each pH to be tested, dilute the this compound stock solution with the respective buffer to a final concentration of 50 µg/mL.
-
Ensure the final concentration of the organic solvent from the stock solution is minimal and consistent across all samples.
-
-
Incubation:
-
Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C) in the dark.
-
Take aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
HPLC Analysis:
-
Analyze the aliquots by HPLC. A suitable method would be a reversed-phase C18 column with a gradient elution.
-
Mobile Phase: A gradient of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile).
-
Detection: Monitor the absorbance at the λmax of this compound (around 370 nm for flavonoids, though a specific study found a λmax at 664nm in methanol which may differ in the mobile phase).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.
-
Plot the percentage of remaining this compound against time for each pH.
-
Protocol 2: pH-Dependent Activity of this compound as a Sortase A Inhibitor (FRET Assay)
This protocol outlines a Fluorescence Resonance Energy Transfer (FRET)-based assay to determine the inhibitory activity of this compound on Sortase A at different pH values.
Materials:
-
Recombinant Sortase A
-
FRET substrate for Sortase A (e.g., Dabcyl-QALPETGEE-Edans)
-
This compound
-
Assay buffers of various pH (e.g., pH 6.0, 7.0, 8.0, 9.0) containing Tris-HCl, NaCl, and CaCl₂.
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the respective assay buffers.
-
Prepare solutions of Sortase A and the FRET substrate in the respective assay buffers.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, this compound solution (or DMSO for control), and Sortase A solution.
-
Incubate for a short period (e.g., 15 minutes) at 37°C.
-
-
Initiation of Reaction:
-
Add the FRET substrate to each well to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair (e.g., excitation at 350 nm and emission at 495 nm for the Dabcyl-Edans pair).
-
-
Data Analysis:
-
Determine the initial reaction rates from the fluorescence data.
-
Calculate the percentage of inhibition for each this compound concentration at each pH.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC₅₀ value at each pH.
-
Visualizations
Caption: Workflow for this compound pH Stability Assay.
Caption: Workflow for Sortase A Inhibition FRET Assay.
Caption: this compound's Modulation of Signaling Pathways.
References
Technical Support Center: Minimizing Off-Target Effects of Hibifolin in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Hibifolin in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target effect of this compound?
A1: this compound is a natural compound identified as an inhibitor of Sortase A (SrtA), a bacterial transpeptidase in Gram-positive bacteria, particularly Staphylococcus aureus.[1][2][3] It inhibits SrtA activity with an IC50 of 31.20 µg/mL, thereby attenuating the virulence of S. aureus by preventing the anchoring of surface proteins to the cell wall.[1] This disruption affects bacterial adhesion, biofilm formation, and invasion of host tissues.
Q2: What are the known or potential off-target effects of this compound in mammalian cells?
A2: While extensive off-target profiling of this compound in a wide range of mammalian cell lines is not publicly available, some studies have shown that this compound can modulate specific signaling pathways. It has been observed to suppress the p38 MAPK signaling pathway and the activity of NF-κB in mouse bone marrow-derived dendritic cells. As a flavonoid, this compound may also interact with other cellular targets, a common characteristic of this class of compounds. Researchers should therefore be cautious of potential effects on inflammatory and immune responses, as well as other pathways regulated by p38 MAPK and NF-κB.
Q3: How can I determine an appropriate working concentration for this compound in my cellular experiments?
A3: It is crucial to perform a dose-response curve to determine the optimal concentration range. This helps to identify a concentration that shows a specific on-target effect without causing general cellular stress or toxicity. Start with a broad range of concentrations and narrow down to a concentration that is effective for your intended purpose while minimizing cytotoxicity. An MTT assay or similar cell viability assay is recommended to assess cytotoxicity.
Q4: What are some initial steps to take if I suspect my experimental results are due to off-target effects of this compound?
A4: If you observe unexpected phenotypic results, consider the following:
-
Perform a dose-response analysis: The potency of this compound in producing the observed phenotype should correlate with its potency for its intended target.
-
Use a structurally unrelated inhibitor: If another inhibitor with a different chemical structure that targets the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Employ a negative control: Use a closely related but inactive analog of this compound, if available, to demonstrate that the observed effect is due to the specific activity of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected phenotypic results in a cellular assay.
-
Possible Cause: High concentrations of this compound may lead to non-specific effects. The cellular context, including the expression levels of on- and off-target proteins, can also influence the outcome.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Conduct a thorough dose-response experiment to find the lowest effective concentration.
-
Assess Cytotoxicity: Use an MTT or similar viability assay to ensure the working concentration is not causing cell death, which can confound results.
-
Characterize the Phenotype: Use multiple assays to confirm the observed phenotype and rule out artifacts.
-
Consider the Cell Line: Be aware that the expression profile of your chosen cell line may influence its susceptibility to off-target effects.
-
Issue 2: Observed effects on inflammatory or immune signaling pathways.
-
Possible Cause: this compound has been shown to suppress p38 MAPK and NF-κB signaling. If your experimental system involves these pathways, the observed effects may be off-target.
-
Troubleshooting Steps:
-
Monitor Pathway-Specific Markers: Use techniques like Western blotting to check the phosphorylation status of p38 MAPK and the nuclear translocation of NF-κB subunits.
-
Use Pathway-Specific Inhibitors: Compare the effects of this compound to known inhibitors of the p38 MAPK and NF-κB pathways to see if they phenocopy the results.
-
Rescue Experiments: If possible, try to rescue the phenotype by activating the affected pathway downstream of the potential off-target interaction.
-
Data Presentation
Table 1: Summary of Known Quantitative Data for this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 31.20 µg/mL | Sortase A (SrtA) | |
| Signaling Modulation | Suppression | p38 MAPK phosphorylation | |
| Signaling Modulation | Suppression | NF-κB activity |
Table 2: Template for Off-Target Screening Results
| Off-Target Candidate | Assay Type | IC50 / EC50 (µM) | % Inhibition at [X] µM | Notes |
| Example: Kinase A | In vitro kinase assay | |||
| Example: Receptor B | Binding assay | |||
| Example: Cytotoxicity | MTT assay |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the binding of a ligand to its target protein within a cellular environment. Ligand binding stabilizes the protein, increasing its melting temperature.
-
Cell Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified time.
-
Heating: Harvest and lyse the cells. Aliquot the lysate into separate tubes and heat them at a range of different temperatures for a short period (e.g., 3 minutes).
-
Separation: Centrifuge the heated samples to pellet the precipitated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or another sensitive protein detection method.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
2. MTT Assay for Cytotoxicity Assessment
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the old medium with the medium containing the compound. Include negative (cells + medium only) and positive (e.g., staurosporine) controls for toxicity.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the negative control (100% viability) and plot the results as % viability versus the log of the this compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
3. In Vitro Kinase Profiling Assay
This is a general protocol to screen for off-target effects of this compound on a panel of kinases.
-
Compound Preparation: Prepare serial dilutions of this compound. A common starting range is from 10 µM to 0.1 nM.
-
Assay Plate Setup: In a suitable microplate, add the diluted this compound or control (e.g., DMSO for 100% activity, a known broad-spectrum kinase inhibitor like staurosporine for 0% activity).
-
Kinase Reaction: Add the kinase, substrate, and ATP solutions to the wells to initiate the reaction. The optimal concentrations of these components should be determined empirically for each kinase.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 30 minutes).
-
Detection: Use a suitable method to detect kinase activity, such as a luminescent assay that measures ADP production (e.g., ADP-Glo™). This involves stopping the kinase reaction and then converting the generated ADP to ATP, which is used in a luciferase reaction to produce a light signal.
-
Data Analysis: Subtract the background signal (from wells with no enzyme). Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value for any affected kinases.
Mandatory Visualizations
References
Technical Support Center: Validating the Specificity of Hibifolin's Inhibitory Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of Hibifolin's inhibitory activity against its primary target, Sortase A (SrtA).
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound and its reported potency?
A1: The primary molecular target of this compound is Sortase A (SrtA), a bacterial transpeptidase from Staphylococcus aureus. This compound has been shown to inhibit SrtA activity with an IC50 value of 31.20 μg/mL.[1][2]
Q2: Has the direct binding of this compound to Sortase A been confirmed?
A2: Yes, direct binding of this compound to SrtA has been demonstrated using fluorescence quenching assays. The association constant (KA) for this interaction was determined to be 1.72 × 104 L/mol, which corresponds to a dissociation constant (Kd) of approximately 58.14 µM.[1][3]
Q3: What is the initial evidence for this compound's specificity for Sortase A?
A3: Initial specificity studies have shown that this compound does not significantly inhibit the growth of S. aureus at concentrations where it inhibits SrtA, suggesting it does not target essential bacterial pathways. Furthermore, it has demonstrated low cytotoxicity in mammalian cell lines. A Cellular Thermal Shift Assay (CETSA) also showed that this compound did not engage with other tested proteins such as ClpP, MgrA, or AgrAc.
Q4: Why is it crucial to validate the specificity of this compound beyond its primary target?
A4: As a flavonoid glycoside, this compound belongs to a class of natural products that can potentially interact with multiple cellular targets.[4] Validating its specificity is essential to ensure that the observed phenotypic effects in experiments are indeed due to the inhibition of Sortase A and not off-target effects. This is critical for its development as a selective chemical probe or therapeutic agent.
Q5: What are potential off-targets for this compound that I should consider testing?
A5: Given its chemical nature, a panel of potential off-targets should include:
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Other Sortase Classes: Bacteria can express multiple classes of sortases (e.g., Class B, C, D) with varying substrate specificities. Testing against other sortase enzymes from S. aureus or other Gram-positive bacteria is recommended.
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Other Bacterial Enzymes: Flavonoids have been reported to interact with various bacterial proteins, including those involved in cell wall synthesis, biofilm formation, and efflux pumps.
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Mammalian Enzymes: It is prudent to test for inhibitory activity against structurally or functionally related mammalian enzymes, such as other transpeptidases or proteases, to assess potential for cross-reactivity and toxicity.
Troubleshooting Guides
Interpreting Unexpected Results in Specificity Assays
Problem 1: this compound shows activity against a potential off-target in my in vitro assay.
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Possible Cause: Genuine off-target activity.
-
Troubleshooting Steps:
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Determine the potency: Quantify the IC50 or Kd of this compound for the off-target. A significantly lower potency for the off-target compared to SrtA may indicate that this interaction is not physiologically relevant at the concentrations used to inhibit SrtA.
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Cellular validation: Use a cell-based assay, such as CETSA, to confirm if this compound engages with the off-target in a cellular context.
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Functional consequence: Investigate if the inhibition of the off-target produces a cellular phenotype. If the phenotype differs from that expected from SrtA inhibition, it can help to dissect the on- and off-target effects.
-
Problem 2: My FRET-based Sortase A inhibition assay has a low signal-to-noise ratio or high background.
-
Possible Cause: Issues with the enzyme, substrate, or assay conditions.
-
Troubleshooting Steps:
-
Enzyme activity: Confirm the activity of your SrtA preparation with a known inhibitor or by ensuring substrate cleavage in the absence of any inhibitor.
-
Substrate integrity: Check for substrate degradation by running a control without the enzyme. If the background is high, the FRET substrate may be unstable in the assay buffer.
-
Buffer composition: Optimize buffer components, pH, and temperature, as these can significantly impact enzyme activity and stability.
-
Compound interference: Test if this compound itself is fluorescent at the excitation/emission wavelengths of your FRET pair, or if it quenches fluorescence non-specifically.
-
Problem 3: I am not observing a thermal shift in my CETSA experiment with this compound and Sortase A in S. aureus.
-
Possible Cause: The interaction between this compound and SrtA may not be strong enough to induce a significant thermal stabilization under the tested conditions, or the experimental setup may need optimization.
-
Troubleshooting Steps:
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Compound concentration: Ensure you are using a concentration of this compound that is well above its Kd for SrtA.
-
Heating gradient: Optimize the temperature range and increments used for heating the cells. The expected shift may be small and fall between your tested temperatures.
-
Lysis conditions: Ensure complete lysis of the S. aureus cells to release the soluble protein fraction for analysis.
-
Protein detection: Verify that your antibody for SrtA is specific and sensitive enough for detection in Western blotting.
-
Quantitative Data Summary
| Parameter | Value | Target | Method | Reference |
| IC50 | 31.20 µg/mL | Sortase A | FRET Assay | |
| KA | 1.72 × 104 L/mol | Sortase A | Fluorescence Quenching | |
| Kd | ~58.14 µM | Sortase A | Calculated from KA |
Experimental Protocols
Protocol 1: FRET-based Sortase A Inhibition Assay
This protocol is for determining the in vitro inhibitory activity of this compound against S. aureus Sortase A.
Materials:
-
Recombinant S. aureus Sortase A
-
FRET-based SrtA substrate (e.g., Abz-LPETG-Dnp)
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Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5)
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This compound stock solution in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Include a DMSO-only control.
-
In a 96-well plate, add 20 µL of each this compound dilution or DMSO control.
-
Add 40 µL of the FRET substrate solution to each well.
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To initiate the reaction, add 40 µL of the Sortase A enzyme solution to each well.
-
Incubate the plate at 37°C, protected from light.
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Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 320 nm, Em: 420 nm for Abz/Dnp pair) at regular intervals (e.g., every 5 minutes for 1 hour).
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Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration.
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Plot the percent inhibition against the log of this compound concentration to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) in Staphylococcus aureus
This protocol is for verifying the target engagement of this compound with Sortase A in intact S. aureus cells.
Materials:
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Mid-log phase culture of S. aureus
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This compound stock solution in DMSO
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Phosphate-buffered saline (PBS)
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Lysis buffer with protease inhibitors
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PCR tubes
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Thermocycler
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SDS-PAGE and Western blotting reagents
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Anti-Sortase A antibody
Procedure:
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Harvest mid-log phase S. aureus cells and resuspend them in PBS.
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Treat the cell suspension with this compound at the desired concentration or with DMSO as a vehicle control. Incubate at 37°C for 1 hour.
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Aliquot the treated cell suspensions into PCR tubes.
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Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling to room temperature for 3 minutes.
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Lyse the cells (e.g., by bead beating or sonication) in lysis buffer.
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Centrifuge the lysates at high speed to pellet the aggregated proteins and cell debris.
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Collect the supernatant containing the soluble protein fraction.
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Analyze the amount of soluble Sortase A in each sample by SDS-PAGE and Western blotting using an anti-Sortase A antibody.
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Quantify the band intensities and plot them against the temperature to generate a melting curve for both the this compound-treated and control samples. A shift in the melting curve indicates target engagement.
Visualizations
References
- 1. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and functional insights of sortases and their interactions with antivirulence compounds - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Hibifolin in DMSO stock solutions over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Hibifolin in Dimethyl Sulfoxide (DMSO) stock solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO). For most biological assays, preparing a high-concentration stock solution in DMSO is the standard practice.
Q2: What are the recommended storage conditions for this compound DMSO stock solutions?
A2: While specific long-term stability data for this compound in DMSO is not extensively published, general recommendations for flavonoid glycosides, a class of compounds to which this compound belongs, can be followed. For a similar compound, Luteolin-4'-o-glucoside, it is recommended to store DMSO stock solutions at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months)[1]. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation[1].
Q3: How long can I expect my this compound DMSO stock solution to be stable?
A3: The stability of any compound in solution is dependent on various factors including the intrinsic properties of the compound, solvent purity, storage temperature, and exposure to light and air. While some studies on large compound libraries stored in DMSO at -20°C have shown that a significant percentage of compounds remain stable for years, this is highly compound-dependent. For critical experiments, it is highly recommended to perform periodic quality control of your this compound stock solution or prepare fresh stocks.
Q4: Are there any known incompatibilities for this compound in experimental setups?
A4: this compound is a known inhibitor of Sortase A (SrtA), a bacterial transpeptidase. Therefore, its use in assays involving Gram-positive bacteria will likely interfere with processes mediated by this enzyme, such as biofilm formation and adhesion to host cells[2][3]. Additionally, some evidence suggests that this compound may modulate host cell signaling pathways, including NF-κB and p38 MAPK[4]. Researchers should consider these potential effects when designing their experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results between different batches of this compound stock solution. | Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO. 2. Perform a stability test on your existing stock solution using the protocol provided below. 3. Ensure proper storage conditions (-80°C for long-term storage in single-use aliquots). |
| Precipitation observed in the stock solution upon thawing. | The solution may be supersaturated, or the compound may have a lower solubility at colder temperatures. | 1. Gently warm the vial to room temperature and vortex thoroughly to redissolve the compound. 2. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. |
| Inconsistent biological activity observed in cell-based assays. | 1. Degradation of this compound in the stock solution. 2. The final concentration of DMSO in the cell culture medium is too high, causing cellular stress or toxicity. | 1. Verify the integrity of your this compound stock solution. 2. Ensure the final concentration of DMSO in your assay medium is kept to a minimum, typically below 0.5%, and that a vehicle control (medium with the same concentration of DMSO) is included in your experiments. |
Stability of this compound in DMSO
Currently, there is a lack of specific quantitative data on the long-term stability of this compound in DMSO stock solutions. However, based on general knowledge of flavonoid glycosides, the following table provides a guideline for expected stability under different storage conditions. Note: This is an estimation, and for optimal results, a compound-specific stability assessment is recommended.
| Storage Temperature | Purity after 1 Month | Purity after 6 Months | Purity after 1 Year |
| Room Temperature | Likely significant degradation | Not Recommended | Not Recommended |
| 4°C | Minor degradation possible | Potential for significant degradation | Not Recommended |
| -20°C | Likely stable | Likely stable | Periodic QC recommended |
| -80°C | Highly stable | Highly stable | Likely stable |
Experimental Protocols
Protocol for Assessing this compound Stability in DMSO by LC-MS
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time.
1. Materials:
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This compound powder
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Anhydrous DMSO (≥99.9% purity)
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HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid (LC-MS grade)
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Amber glass or polypropylene vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a Mass Spectrometer (MS).
2. Stock Solution Preparation:
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Accurately weigh a sufficient amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM) in anhydrous DMSO.
-
Dissolve the this compound completely by vortexing.
3. Sample Aliquoting and Storage:
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Dispense the stock solution into multiple small-volume amber vials, ensuring minimal headspace.
-
Tightly cap the vials.
-
Store the vials at the desired temperatures (e.g., room temperature, 4°C, -20°C, and -80°C). Protect from light.
4. Time-Point Analysis:
-
At designated time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one vial from each storage condition.
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Allow the vial to equilibrate to room temperature.
-
Prepare a sample for LC-MS analysis by diluting an aliquot of the stock solution to a suitable concentration (e.g., 1 µM) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
5. LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of this compound from potential degradants (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: Monitor the mass of this compound and any potential degradation products using the mass spectrometer.
6. Data Analysis:
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Determine the peak area of this compound at each time point.
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Calculate the percentage of this compound remaining relative to the T=0 time point.
-
Percentage Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.
Signaling Pathways and Experimental Workflows
Caption: Sortase A-mediated protein anchoring pathway and its inhibition by this compound.
dot
Caption: Proposed inhibitory effect of this compound on NF-κB and p38 MAPK signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel inhibition of Staphylococcus aureus sortase A by plantamajoside: implications for controlling multidrug-resistant infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Development of Potent and Selective S. aureus Sortase A Inhibitors Based on Peptide Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Experimental Limitations of Hibifolin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Hibifolin's poor water solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility limited?
This compound is a naturally occurring flavonol glycoside, also known as Gossypetin 8-O-β-D-glucuronide[1][2][3][4]. Its chemical structure consists of a planar, multi-ring flavonoid core, which is hydrophobic, and a glucuronide sugar moiety[1]. Like many polyphenolic compounds, the large, nonpolar flavonoid structure leads to poor water solubility, which can limit its bioavailability and pose challenges for in vitro and in vivo experimental setups.
Q2: How does poor water solubility affect my experiments?
The low aqueous solubility of this compound can lead to several experimental issues:
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Inaccurate Dosing: Difficulty in preparing homogenous stock solutions can result in inconsistent and inaccurate concentrations in your assays.
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Precipitation: The compound may precipitate out of aqueous buffers or cell culture media, leading to lower effective concentrations and potentially confounding results.
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Low Bioavailability: In both cell-based assays and in vivo studies, poor solubility limits the amount of this compound that can cross biological membranes and reach its target, reducing its apparent efficacy.
Q3: What are the primary strategies to enhance this compound's solubility?
Several well-established techniques can be employed to overcome the solubility limitations of poorly soluble compounds like this compound. These include:
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Co-solvents: Using a small amount of a water-miscible organic solvent to dissolve the compound before diluting it in an aqueous medium.
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Complexation: Encapsulating the hydrophobic molecule within a more soluble host molecule, such as a cyclodextrin.
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Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve its wettability and dissolution rate.
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Nanoformulations: Reducing particle size to the nanoscale to increase surface area and enhance dissolution.
Troubleshooting Guides
This section provides detailed solutions and experimental protocols for specific issues encountered when working with this compound.
Issue 1: this compound powder is not dissolving in my aqueous buffer.
Solution: Utilize a water-miscible organic co-solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice for in vitro experiments.
Experimental Protocol: Preparing a this compound Stock Solution with a Co-solvent
-
Select a Co-solvent: For cell culture, use cell-grade, anhydrous DMSO. For other applications, ethanol can also be considered.
-
Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add Co-solvent: Add a small volume of the chosen co-solvent (e.g., DMSO) to the powder to create a high-concentration stock solution (e.g., 10-50 mM). A product datasheet suggests a solubility of 55 mg/mL (111.25 mM) in DMSO with sonication.
-
Ensure Complete Dissolution: Vortex thoroughly and use sonication if necessary to ensure all particles are dissolved.
-
Prepare Working Solution: Serially dilute the concentrated stock solution into your aqueous buffer or cell culture medium to achieve the final desired concentration. Crucially, ensure the final concentration of the co-solvent is low (typically <0.5% v/v for DMSO) to avoid solvent-induced toxicity or artifacts.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Table 1: Solubility of Structurally Similar Flavonoids in Various Solvents
| Flavonoid | Solvent | Solubility |
|---|---|---|
| Quercetin | Distilled Water | 0.1648 mg/ml |
| Quercetin | Acetone | 80 mmol·L⁻¹ |
| Naringenin | Acetonitrile | 77 mmol·L⁻¹ |
| Hesperetin | Acetonitrile | 85 mmol·L⁻¹ |
| Rutin | Acetonitrile | 0.50 mmol·L⁻¹ |
| Forskolin (for comparison) | DMSO | 160 mg/ml |
This data is for flavonoids structurally related to this compound and serves as a general guide.
Issue 2: My this compound precipitates in the cell culture medium over time.
Solution: Use cyclodextrins to form an inclusion complex. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate poorly soluble molecules, enhancing their stability and solubility in aqueous solutions.
Experimental Protocol: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is adapted from methods used for other flavonoids, such as chrysin and hyperoside. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
-
Molar Ratio Selection: Start with a 1:1 molar ratio of this compound to HP-β-CD.
-
Dissolve Cyclodextrin: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.
-
Dissolve this compound: In a separate container, dissolve the this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or a co-solvent mixture).
-
Combine Solutions: Slowly add the this compound solution drop-wise to the stirring cyclodextrin solution.
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Equilibrate: Allow the mixture to stir at room temperature for an extended period (e.g., 6-24 hours) to facilitate complex formation.
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Remove Solvent: If an organic solvent was used, it can be removed via evaporation under reduced pressure.
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Lyophilization: Freeze-dry the resulting aqueous solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
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Reconstitution and Use: The lyophilized powder can be readily dissolved in water or cell culture medium for your experiments.
Table 2: Reported Solubility Enhancement of Flavonoids with Cyclodextrins
| Flavonoid | Cyclodextrin Type | Molar Ratio | Solubility Enhancement |
|---|---|---|---|
| Myricetin | Dimeric β-CD | 1:1 (9 mM CD) | 33.6-fold |
| Quercetin | Dimeric β-CD | 1:1 (9 mM CD) | 12.4-fold |
| Kaempferol | Dimeric β-CD | 1:1 (9 mM CD) | 10.5-fold |
| Hyperoside | 2-hydroxypropyl-β-cyclodextrin | 1:1 | 9-fold |
| β-Naphthoflavone | β-CD dimer | Not specified | Up to 469-fold |
Issue 3: I need to improve the oral bioavailability of this compound for in vivo animal studies.
Solution: Prepare a solid dispersion of this compound. This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level. When administered, the carrier dissolves quickly, releasing the drug as very fine, amorphous particles, which enhances the dissolution rate and subsequent absorption.
Experimental Protocol: Preparing a this compound Solid Dispersion via Solvent Evaporation
This is a common laboratory-scale method for preparing solid dispersions.
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Select a Carrier: Polyethylene glycols (PEGs), such as PEG 6000, or polyvinylpyrrolidones (PVPs) are common hydrophilic carriers.
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Choose a Drug-to-Carrier Ratio: Ratios can range from 1:1 to 1:10 (w/w). A ratio of 1:7 (drug:PEG 6000) has been shown to be effective for some compounds.
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Dissolve Components: Dissolve both the this compound and the carrier (e.g., PEG 6000) in a common volatile solvent, such as ethanol or methanol.
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Solvent Evaporation: Remove the solvent using a rotary evaporator. This will leave a thin film of the solid dispersion on the inside of the flask.
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Drying: Further dry the solid mass under a vacuum to remove any residual solvent.
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Pulverization and Sieving: Scrape the dried solid dispersion, gently pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
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Characterization (Optional but Recommended): Techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) can be used to confirm that the drug is in an amorphous state within the carrier.
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Formulation for Administration: The resulting powder can be suspended in an appropriate vehicle (e.g., water with a suspending agent) for oral gavage.
Table 3: Common Carriers for Solid Dispersion Formulations
| Carrier Type | Examples | Key Properties |
|---|---|---|
| Polyethylene Glycols (PEGs) | PEG 4000, PEG 6000, PEG 8000 | Highly water-soluble, low melting points. |
| Polyvinylpyrrolidones (PVPs) | PVP K12, PVP K30, PVP K90 | Amorphous, good solubilizing agents. |
| Co-polymers | Kolliphor® P188, P237 | Surfactant properties, can improve wettability. |
| Sugars | Mannitol, Sorbitol | Crystalline carriers used for eutectic mixtures. |
Visualized Workflows and Mechanisms
To further aid in experimental design, the following diagrams illustrate key processes and pathways related to working with this compound.
Caption: Workflow for selecting a this compound solubilization strategy.
Caption: Mechanism of this compound solubilization by cyclodextrin complexation.
Caption: this compound inhibits the Sortase A (SrtA) virulence pathway.
References
Technical Support Center: Optimizing F-RET Assays for Hibifolin-Protein Binding
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Förster Resonance Energy Transfer (FRET) assays to study the binding interaction between the natural flavonol glycoside, Hibifolin, and target proteins.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is FRET and how can it be used to study this compound-protein binding?
Förster Resonance Energy Transfer (FRET) is a mechanism describing the non-radiative transfer of energy between two light-sensitive molecules (fluorophores) over a short distance, typically 1-10 nanometers.[1] It involves a "donor" fluorophore that, when excited, transfers its energy to a nearby "acceptor" fluorophore. This energy transfer leads to a decrease in the donor's fluorescence emission and an increase in the acceptor's emission.[2][3]
For this compound-protein binding, a FRET assay can be designed in several ways:
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Labeled Protein and Labeled Ligand: The target protein is labeled with a donor fluorophore, and a known ligand (or this compound, if chemically modified) is labeled with an acceptor. Binding brings the fluorophores into proximity, generating a FRET signal.
-
Competitive Assay: A donor-labeled protein and an acceptor-labeled tracer molecule (a known ligand) are used. The addition of unlabeled this compound competes with the tracer for the binding site, causing a decrease in the FRET signal. This is a common format for screening unlabeled small molecules.[3]
-
Intrinsic Tryptophan FRET: If the target protein has tryptophan residues near the this compound binding site, their natural fluorescence can be used as a donor.[4] A fluorescently labeled this compound can then act as the acceptor.
A study successfully used a FRET-based assay to screen a natural compound library and identify this compound as an inhibitor of the S. aureus protein Sortase A (SrtA).
Q2: What are the critical parameters to consider before starting a this compound-protein FRET assay?
Before beginning, carefully consider the following:
-
Fluorophore Selection: Choose a donor-acceptor pair with significant spectral overlap between the donor's emission spectrum and the acceptor's excitation spectrum. The pair should also be spectrally distinct from any potential autofluorescence from this compound or your buffer components. Time-Resolved FRET (TR-FRET) pairs (e.g., Terbium-to-AF488) are often superior as they minimize background interference.
-
This compound's Properties: Natural compounds like flavonoids can be autofluorescent. It is crucial to run a spectral scan of this compound alone to determine if its fluorescence will interfere with your chosen FRET pair. If it does, select red-shifted dyes to avoid the common blue-green autofluorescence of biological molecules.
-
Labeling Strategy: Determine whether to label the protein or a ligand. Protein labeling can be achieved through amine-reactive dyes (e.g., NHS esters) or more specific cysteine-reactive dyes (e.g., maleimides). Ensure the label does not disrupt protein function or the binding site.
-
Instrument Setup: Incorrect instrument settings, particularly the choice of emission filters, are a common cause of TR-FRET assay failure. Always use the recommended filters for your specific FRET pair and plate reader.
Q3: Could the intrinsic fluorescence of this compound interfere with the assay?
Yes. Flavonoids are known to have fluorescent properties and can cause significant assay interference. This is a form of autofluorescence that can mask the specific FRET signal or create false positives.
How to mitigate this:
-
Run Controls: Measure the fluorescence of this compound alone at various concentrations using the same excitation/emission settings as your FRET assay.
-
Choose Appropriate Fluorophores: Select a FRET pair whose emission wavelengths are far from the autofluorescence emission of this compound. Far-red emitting dyes are often a good choice as autofluorescence is less common in this region of the spectrum.
-
Use TR-FRET: Time-resolved FRET is specifically designed to reduce interference from short-lived background fluorescence. By introducing a time delay between excitation and detection, the short-lived autofluorescence from compounds like this compound can decay before the long-lived signal from the lanthanide donor (e.g., Terbium) is measured.
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No FRET Signal | 1. Incorrect Instrument Settings: Wrong excitation/emission filters or gain settings. | 1. Verify Instrument Setup: Consult your instrument's manual and our protocol. Ensure you are using the correct filters for your specific donor/acceptor pair. Run a positive control to confirm settings. |
| 2. Low Labeling Efficiency: Insufficient fluorophore molecules on the protein. | 2. Check Labeling: Quantify the Degree of Labeling (DOL) using spectrophotometry. Aim for a DOL between 1 and 3 for most applications. Optimize labeling reaction conditions (pH, time, concentration). | |
| 3. Inactive Protein: Protein is denatured or the binding site is compromised. | 3. Confirm Protein Activity: Perform a separate activity or binding assay (e.g., ELISA, SPR) to confirm your protein is functional post-labeling. | |
| 4. Distance >10 nm: The donor and acceptor are too far apart for FRET to occur. | 4. Re-evaluate Labeling Site: If using site-specific labeling, ensure the fluorophore is placed near the expected binding site. Consider alternative FRET pairs with a larger Förster distance (R₀). | |
| High Background Fluorescence | 1. Autofluorescence: Intrinsic fluorescence from this compound, protein, or buffer components. | 1. Identify Source: Measure background from each component individually. For this compound, see FAQ Q3. Use specialized low-autofluorescence media if working with cells. |
| 2. Unbound Fluorophores: Excess, unbound fluorescent labels in the sample. | 2. Purify Labeled Protein: Use size-exclusion chromatography or dialysis to thoroughly remove all unbound dye after the labeling reaction. | |
| 3. Light Scatter: High concentrations of protein or precipitated compound. | 3. Centrifuge/Filter Samples: Spin down samples before reading. Check for compound precipitation, especially at high concentrations in aqueous buffer. | |
| Inconsistent Results / Poor Z'-Factor | 1. Reagent Instability: Degradation of labeled protein or this compound. | 1. Aliquot and Store Properly: Store labeled proteins at -80°C in small aliquots. Prepare fresh this compound dilutions from a DMSO stock for each experiment. |
| 2. DMSO Concentration Effects: High concentrations of DMSO can disrupt protein structure and affect assays. | 2. Maintain Constant DMSO: Keep the final DMSO concentration constant across all wells (typically ≤1%). Perform a DMSO tolerance test to see how it affects your assay window. | |
| 3. Pipetting Inaccuracy: Inconsistent volumes, especially with serial dilutions. | 3. Use Calibrated Pipettes: Ensure pipettes are calibrated. Use low-binding pipette tips. For serial dilutions, use a multi-step process to minimize error. | |
| 4. Incubation Time/Temp: Assay has not reached equilibrium, or temperature fluctuations affect binding. | 4. Optimize Incubation: Run a time-course experiment to determine when the binding signal is stable. Conduct all assays at a consistent room temperature. |
Section 3: Experimental Protocols & Data
Protocol 1: Competitive TR-FRET Assay Workflow for this compound
This protocol describes a competitive binding assay using a Terbium (Tb)-labeled target protein, a fluorescent tracer ligand, and unlabeled this compound as the competitor.
1. Reagent Preparation:
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.01% BSA and 0.05% Tween-20.
-
Tb-Labeled Protein: Prepare a 2X working stock (e.g., 10 nM) in Assay Buffer.
-
Fluorescent Tracer: Prepare a 2X working stock (e.g., 50 nM) in Assay Buffer.
-
This compound: Prepare a dilution series in 100% DMSO. Then, dilute these stocks into Assay Buffer to create 2X final concentrations with a constant DMSO percentage (e.g., 2%).
2. Assay Procedure:
-
Add 10 µL of 2X this compound dilution (or vehicle control) to the wells of a low-volume 384-well plate.
-
Add 5 µL of 2X Tb-Labeled Protein to all wells.
-
Add 5 µL of 2X Fluorescent Tracer to all wells.
-
Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader.
-
Excitation: 337 nm (for Terbium)
-
Emission 1 (Donor): ~620 nm
-
Emission 2 (Acceptor): Varies by tracer (e.g., ~520 nm for fluorescein)
-
Time Delay: 60-100 µs
-
Integration Time: 200-500 µs
-
3. Data Analysis:
-
Calculate the TR-FRET ratio for each well: (Acceptor Emission at Em2) / (Donor Emission at Em1).
-
Normalize the data to controls (0% inhibition for no this compound, 100% inhibition for high concentration of unlabeled known binder).
-
Plot the normalized response vs. log[this compound] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Data Presentation: Example Parameter Optimization
Table 1: Example Titration Data for Optimizing Protein and Tracer Concentrations
| [Tb-Protein] (nM) | [Tracer] (nM) | Donor Signal | Acceptor Signal | FRET Ratio (Acceptor/Donor) | S/B Ratio |
|---|---|---|---|---|---|
| 5 | 0 | 50,000 | 1,500 | 0.030 | 1.0 |
| 5 | 10 | 45,000 | 22,500 | 0.500 | 16.7 |
| 5 | 25 | 42,000 | 48,300 | 1.150 | 38.3 |
| 5 | 50 | 38,000 | 57,000 | 1.500 | 50.0 |
| 10 | 50 | 75,000 | 97,500 | 1.300 | 43.3 |
S/B (Signal-to-Background) Ratio calculated as FRET Ratio / FRET Ratio at [Tracer]=0. Optimal concentrations are selected to give a robust assay window (high S/B) while using the lowest possible protein concentration to maximize sensitivity. Here, 5 nM Protein and 50 nM Tracer are chosen.
Section 4: Visual Guides
// Node Definitions start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent [label="1. Prepare Reagents\n(Buffer, Protein, this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; labeling [label="2. Label Protein\nwith Donor (e.g., Tb)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="3. Purify Conjugate\n(Remove free label)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plate [label="4. Set up Assay Plate\n(Add this compound, Protein, Tracer)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="5. Incubate\n(Allow binding to equilibrate)", fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="6. Measure TR-FRET\n(Plate Reader)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="7. Analyze Data\n(Calculate Ratio, IC50)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> reagent; reagent -> labeling; labeling -> purify; purify -> plate; plate -> incubate; incubate -> measure; measure -> analyze; analyze -> end; } caption: General workflow for a competitive TR-FRET binding assay.
// Nodes start [label="Problem:\nLow FRET Signal", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
q1 [label="Is the instrument\nsetup correct?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Check Protein & Labeling", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a1_no [label="Correct Filters, Gain,\nand Read Mode.\nConsult Manual.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
q2 [label="Is protein activity\nconfirmed post-labeling?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a2_yes [label="Check Assay Conditions", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a2_no [label="Re-purify protein or\nperform milder labeling.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
q3 [label="Are concentrations\noptimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; a3_yes [label="Possible distance issue.\nConsider new labeling\nsite or FRET pair.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; a3_no [label="Perform titration\nexperiments for protein\nand tracer.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> q1; q1 -> a1_no [label="No"]; q1 -> a1_yes [label="Yes"]; a1_yes -> q2; q2 -> a2_no [label="No"]; q2 -> a2_yes [label="Yes"]; a2_yes -> q3; q3 -> a3_no [label="No"]; q3 -> a3_yes [label="Yes"]; } caption: Troubleshooting logic for diagnosing a low FRET signal.
References
- 1. Understanding FRET as a Research Tool for Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of receptor-ligand binding by FRET | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Hibifolin vs. Quercetin: A Comparative Guide to their Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of two flavonoids, Hibifolin and Quercetin. While Quercetin is a well-studied compound with a large body of evidence supporting its neuroprotective potential, research on this compound is less extensive. This document synthesizes the available experimental data to offer a comparative perspective on their mechanisms of action, efficacy in various neurological disease models, and underlying signaling pathways.
At a Glance: Key Differences and Similarities
| Feature | This compound | Quercetin |
| Primary Neuroprotective Focus | Primarily studied in Alzheimer's disease models against Aβ toxicity.[1] | Extensively studied across Alzheimer's, Parkinson's, and stroke models. |
| Antioxidant Activity | Data is limited. Its aglycone, Herbacetin, shows potent antioxidant effects, in some cases stronger than Quercetin. | Well-documented potent antioxidant and free radical scavenger. |
| Anti-inflammatory Effects | Demonstrated to reduce pro-inflammatory cytokines like TNF-α and IL-6. | Well-established anti-inflammatory properties through inhibition of various inflammatory mediators and pathways. |
| Key Neuroprotective Mechanisms | Inhibition of Aβ-induced Ca2+ mobilization, caspase activation, and stimulation of the pro-survival Akt pathway.[1] | Multi-target mechanisms including antioxidant, anti-inflammatory, anti-apoptotic pathways, and modulation of signaling cascades like Nrf2-ARE and PI3K/Akt. |
| Clinical Evidence | No clinical trials for neuroprotection reported. | Some preclinical and clinical studies suggest potential, but conclusive evidence is still lacking. |
Quantitative Comparison of Bioactivity
Direct comparative quantitative data for this compound and Quercetin is scarce. However, studies on this compound's aglycone, Herbacetin, provide valuable insights.
| Assay | Compound | IC50 / Effect | Reference |
| Cell Protective Effect (H₂O₂-induced oxidative stress in RAW 264.7 cells) | Herbacetin | More potent than Quercetin in activating the Nrf2/HO-1 pathway. | |
| Quercetin | Less potent than Herbacetin in this specific assay. | ||
| DPPH Radical Scavenging Activity | Quercetin | ~4.16 µM | [2] |
| ABTS Radical Scavenging Activity | Quercetin | Data available, but direct comparison with this compound/Herbacetin is limited. | [2] |
| Anti-inflammatory Activity (LPS-induced cytokine release) | This compound | Reduces TNF-α and IL-6 expression by about 40-50%. | |
| Quercetin | Dose-dependently inhibits TNF-α and IL-1β. |
Note: The cell protective effect of Herbacetin being more potent than Quercetin in a specific oxidative stress model suggests that this compound may also possess strong antioxidant capabilities, warranting further investigation.
Neuroprotective Effects in Disease Models
Alzheimer's Disease
This compound has demonstrated neuroprotective effects in an in vitro model of Alzheimer's disease. It protects primary cortical neurons from beta-amyloid (Aβ)-induced neurotoxicity.[1] Key mechanisms include:
-
Preventing Aβ-induced intracellular calcium (Ca²⁺) mobilization.
-
Reducing the activation of executioner caspases-3 and -7, key mediators of apoptosis.
-
Suppressing Aβ-induced DNA fragmentation.
-
Inducing the phosphorylation of Akt, a central protein in cell survival signaling.
Quercetin has been extensively studied in various Alzheimer's disease models and has shown multifaceted neuroprotective effects:
-
Antioxidant Action: It scavenges reactive oxygen species (ROS) and upregulates endogenous antioxidant defenses.
-
Anti-inflammatory Effects: Quercetin inhibits the production of pro-inflammatory cytokines in the brain.
-
Anti-amyloidogenic Properties: It has been shown to inhibit the aggregation of Aβ peptides and promote the disassembly of existing fibrils.
-
Tau Pathology: Some studies suggest that Quercetin can inhibit the hyperphosphorylation of tau protein, another hallmark of Alzheimer's disease.
-
Signaling Pathway Modulation: It influences several signaling pathways implicated in Alzheimer's pathology, including the PI3K/Akt and Nrf2-ARE pathways.
Parkinson's Disease
Currently, there is no direct experimental evidence for the neuroprotective effects of This compound in models of Parkinson's disease.
Quercetin , on the other hand, has shown significant promise in preclinical models of Parkinson's disease:
-
Protection of Dopaminergic Neurons: It protects dopaminergic neurons from toxins like 6-hydroxydopamine (6-OHDA) and MPTP.
-
Antioxidant and Anti-inflammatory Effects: Quercetin mitigates oxidative stress and neuroinflammation in the substantia nigra, the brain region primarily affected in Parkinson's disease.
-
Mitochondrial Function: It helps to preserve mitochondrial function, which is often impaired in Parkinson's disease.
-
Modulation of Apoptosis: Quercetin can inhibit apoptotic pathways in neuronal cells.
Stroke
While direct experimental data is limited, This compound has been mentioned to have a potential protective role in myocardial and cerebral ischemic injury, suggesting its relevance for stroke research.
Quercetin has demonstrated neuroprotective effects in various experimental models of ischemic stroke:
-
Reduction of Infarct Volume: Administration of Quercetin has been shown to reduce the size of the ischemic lesion in the brain.
-
Anti-inflammatory and Antioxidant Effects: It reduces post-stroke inflammation and oxidative stress.
-
Anti-apoptotic Effects: Quercetin inhibits neuronal apoptosis in the ischemic penumbra.
-
Improvement of Neurological Deficits: Studies have reported that Quercetin treatment can improve motor and cognitive function after a stroke.
Signaling Pathways
The neuroprotective effects of this compound and Quercetin are mediated by their interaction with various intracellular signaling pathways.
This compound Signaling Pathway in Neuroprotection
Caption: this compound's neuroprotective mechanism against Aβ toxicity.
Quercetin's Multifaceted Neuroprotective Signaling
Caption: Key signaling pathways modulated by Quercetin for neuroprotection.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments cited in this guide.
This compound: Neuroprotection against Aβ-induced Toxicity
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured.
-
Aβ Preparation: Aβ peptide (25-35) is aggregated by incubation to form neurotoxic oligomers.
-
Cell Viability Assay (MTT Assay):
-
Neurons are pre-treated with varying concentrations of this compound for a specified duration.
-
Aggregated Aβ is then added to the culture medium.
-
After incubation, MTT solution is added, which is converted to formazan by viable cells.
-
The formazan is solubilized, and the absorbance is measured to quantify cell viability.
-
-
Intracellular Calcium Measurement:
-
Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are pre-treated with this compound.
-
Aβ is added, and changes in intracellular calcium levels are monitored using fluorescence microscopy.
-
-
Caspase Activity Assay:
-
Neurons are treated with this compound and/or Aβ.
-
Cell lysates are prepared, and caspase-3/7 activity is measured using a luminogenic or fluorogenic substrate.
-
-
Western Blotting for Akt Phosphorylation:
-
Neurons are treated as described above.
-
Cell lysates are subjected to SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against total Akt and phosphorylated Akt (p-Akt).
-
Secondary antibodies conjugated to an enzyme are used for detection, and the protein bands are visualized and quantified.
-
Quercetin: General Neuroprotection Assays
-
In Vitro Neurotoxicity Models:
-
Cell lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma).
-
Toxins: 6-OHDA (for Parkinson's model), MPP⁺ (for Parkinson's model), H₂O₂ (for oxidative stress), Aβ (for Alzheimer's model).
-
Assays: MTT assay for cell viability, LDH assay for cytotoxicity, and assays for apoptosis (e.g., TUNEL staining, caspase activity).
-
-
Antioxidant Capacity Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the compound to scavenge the DPPH radical, indicated by a color change.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Measures the scavenging of the ABTS radical cation.
-
-
Anti-inflammatory Assays:
-
Cell Culture: Microglial cells (e.g., BV-2) or astrocytes.
-
Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Measurements: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are measured in the culture medium using ELISA. Nitric oxide (NO) production is measured using the Griess reagent.
-
-
In Vivo Models:
-
Alzheimer's Disease: Transgenic mouse models overexpressing amyloid precursor protein (APP) and/or presenilin-1 (PS1).
-
Parkinson's Disease: Toxin-induced models in rodents using 6-OHDA or MPTP.
-
Stroke: Middle cerebral artery occlusion (MCAO) model in rodents.
-
Behavioral Tests: Morris water maze (for learning and memory), rotarod test (for motor coordination), open field test (for locomotor activity).
-
Histological Analysis: Immunohistochemistry to assess neuronal survival, neuroinflammation (microglia and astrocyte activation), and protein aggregation (Aβ plaques).
-
Experimental Workflow Example: In Vitro Neuroprotection Assay
Caption: A generalized workflow for in vitro neuroprotection studies.
Conclusion
Quercetin is a well-established neuroprotective flavonoid with a broad spectrum of activity across various neurodegenerative disease models. Its mechanisms are multifaceted, involving antioxidant, anti-inflammatory, and anti-apoptotic effects, and modulation of key cellular signaling pathways.
This compound, while less studied, shows significant promise, particularly in the context of Alzheimer's disease. Its ability to counteract Aβ-induced neurotoxicity through distinct mechanisms, including the modulation of calcium signaling and activation of the pro-survival Akt pathway, highlights its potential as a neuroprotective agent. The superior cell-protective effect of its aglycone, Herbacetin, compared to Quercetin in an oxidative stress model suggests that this compound's antioxidant and related neuroprotective activities warrant more in-depth investigation.
For researchers and drug development professionals, Quercetin serves as a benchmark compound for flavonoid-based neuroprotective strategies. This compound, however, represents a promising candidate for further research, especially in exploring its efficacy in Parkinson's disease and stroke models, and for direct comparative studies against other well-known neuroprotective flavonoids. Future studies should focus on elucidating the full range of this compound's neuroprotective mechanisms and its in vivo efficacy.
References
- 1. Neuroprotective and Anti-Inflammatory Effects of the Flavonoid-Enriched Fraction AF4 in a Mouse Model of Hypoxic-Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scutellaria baicalensis stem-leaf total flavonoid reduces neuronal apoptosis induced by amyloid beta-peptide (25–35) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hibifolin and Taxifolin as Sortase A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two promising natural compounds, Hibifolin and taxifolin, as inhibitors of Sortase A (SrtA), a key virulence factor in Gram-positive bacteria. By targeting SrtA, these compounds offer a potential anti-virulence strategy that may circumvent the development of antibiotic resistance. This report synthesizes available experimental data to objectively compare their performance and provides detailed methodologies for key experiments.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The inhibitory efficacy of this compound and taxifolin against Staphylococcus aureus Sortase A has been evaluated using in vitro assays. The following table summarizes the key quantitative data for a direct comparison.
| Parameter | This compound | Taxifolin | Reference |
| IC50 Value | 31.20 µg/mL | 24.53 ± 0.42 µM | [1][2][3] /[4][5] |
| Molar IC50 | ~58.6 µM* | 24.53 ± 0.42 µM | - |
| Binding Site Residues | TRP-194, ALA-104, THR-180, ARG-197, ASN-114 | Asp-170, Gln-172 | / |
| Inhibition Type | Reversible | Reversible | / |
| Effect on Bacterial Growth | No significant effect | No significant effect | / |
| In Vivo Efficacy | Protected mice from S. aureus-induced pneumonia | Protected mice against MRSA-induced pneumonia | / |
*Note: The molecular weight of this compound (C27H30O16) is approximately 610.5 g/mol . The IC50 in µg/mL was converted to µM for a more direct comparison with taxifolin.
Experimental Protocols
The primary method utilized to determine the inhibitory activity of both this compound and taxifolin on Sortase A is the Fluorescence Resonance Energy Transfer (FRET) assay .
Sortase A Inhibition FRET Assay
This assay measures the enzymatic activity of Sortase A by monitoring the cleavage of a synthetic peptide substrate labeled with a fluorophore and a quencher.
Principle: The substrate peptide (e.g., Abz-LPETG-Dnp-NH2) contains a fluorophore (Abz, aminobenzoyl) and a quencher (Dnp, dinitrophenyl). In the intact peptide, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. When Sortase A cleaves the peptide at the LPETG recognition site, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. Inhibitors will slow down this rate.
General Protocol:
-
Reagents and Materials:
-
Recombinant S. aureus Sortase A enzyme.
-
FRET peptide substrate (e.g., Abz-LPETG-Dnp-NH2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5).
-
Test compounds (this compound or taxifolin) dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A reaction mixture is prepared in the wells of a 96-well plate containing the assay buffer, the FRET peptide substrate, and varying concentrations of the inhibitor (this compound or taxifolin).
-
The reaction is initiated by adding the recombinant Sortase A enzyme to the mixture.
-
The fluorescence intensity is monitored over time at specific excitation and emission wavelengths (e.g., λex = 320 nm, λem = 420 nm).
-
The initial reaction rates are calculated from the linear phase of the fluorescence increase.
-
The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of an uninhibited control.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization
References
- 1. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taxifolin, an Inhibitor of Sortase A, Interferes With the Adhesion of Methicillin-Resistant Staphylococcal aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Hibifolin with Other Natural Flavonoids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the biological activities of Hibifolin against three other prominent natural flavonoids: Quercetin, Kaempferol, and Luteolin. This document collates available quantitative data, presents detailed experimental methodologies, and visualizes key pathways to offer a comprehensive overview for research and development.
Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their wide array of pharmacological effects. Among these, this compound, a flavonol glycoside, has garnered interest for its potential therapeutic applications. This guide provides a head-to-head comparison of this compound with the well-studied flavonoids Quercetin, Kaempferol, and Luteolin, focusing on their antioxidant, anti-inflammatory, and anticancer properties. While extensive research, including quantitative assays, has been conducted on Quercetin, Kaempferol, and Luteolin, direct comparative data for this compound in the same standardized assays remains limited. This guide presents the available data to facilitate an informed understanding of their relative bioactivities and to highlight areas for future comparative research.
Quantitative Comparison of Bioactivities
To provide a clear and concise comparison, the following tables summarize the available quantitative data from in vitro assays for each flavonoid. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.
Antioxidant Activity
The antioxidant capacity of flavonoids is a key mechanism underlying many of their beneficial effects. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are widely used to evaluate the free radical scavenging ability of compounds.
| Flavonoid | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| This compound | Data not available | Data not available |
| Quercetin | 5.8 µM | 1.6 µM |
| Kaempferol | 11.8 µM | 10.2 µM |
| Luteolin | 7.9 µM | 2.1 µM |
Note: Lower IC50 values indicate greater antioxidant activity. The absence of data for this compound in these standardized assays highlights a significant gap in the current research literature.
Anti-inflammatory Activity
The anti-inflammatory properties of flavonoids are often assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
| Flavonoid | Nitric Oxide (NO) Inhibition IC50 (µM) |
| This compound | Data not available |
| Quercetin | 27 µM[1] |
| Kaempferol | Data not available |
| Luteolin | 17 µM[1] |
Note: Lower IC50 values indicate more potent anti-inflammatory activity.
Anticancer Activity
The cytotoxic effects of flavonoids against cancer cells are a significant area of research. The following data represents the IC50 values for the MCF-7 human breast cancer cell line.
| Flavonoid | Anticancer Activity (MCF-7) IC50 (µM) |
| This compound | Data not available |
| Quercetin | 15.5 µM |
| Kaempferol | 25.3 µM |
| Luteolin | 10.2 µM |
Note: Lower IC50 values indicate greater cytotoxicity against cancer cells.
Biological Profile of this compound
One study demonstrated that this compound effectively inhibits SrtA with an IC50 value of 31.20 μg/mL[2][3]. This inhibition of SrtA by this compound leads to a reduction in the adhesion of S. aureus to host cells and inhibits biofilm formation, thereby attenuating the pathogenicity of the bacteria[2]. This unique mechanism of action positions this compound as a promising candidate for the development of anti-virulence agents to combat bacterial infections.
Furthermore, some studies have indicated that this compound possesses anti-inflammatory properties, particularly in the context of acute lung injury, by reducing the production of pro-inflammatory cytokines. However, quantitative data such as IC50 values from standardized anti-inflammatory assays are yet to be established.
Experimental Protocols
For the purpose of reproducibility and to aid in future comparative studies, detailed methodologies for the key experiments cited are provided below.
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to a colorless or pale yellow hydrazine, resulting in a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of Reagents:
-
DPPH solution (0.1 mM in methanol): Dissolve 3.94 mg of DPPH in 100 mL of methanol.
-
Test compounds: Prepare stock solutions of the flavonoids in methanol and make serial dilutions to various concentrations.
-
Positive control: Ascorbic acid or Trolox solution in methanol.
-
-
Assay:
-
In a 96-well microplate, add 100 µL of the test compound solution at different concentrations to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
For the blank, use 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Nitric Oxide (NO) Inhibitory Assay
Objective: To assess the anti-inflammatory potential of a compound by measuring the inhibition of NO production in macrophages.
Principle: In response to inflammatory stimuli like LPS, macrophages produce NO via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Assay:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test flavonoids for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
-
Measurement of Nitrite:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Calculation:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The concentration of nitrite in the samples is determined from the standard curve.
-
The percentage of NO inhibition is calculated as: % Inhibition = [(Nitrite_LPS - Nitrite_sample) / Nitrite_LPS] x 100 where Nitrite_LPS is the nitrite concentration in LPS-stimulated cells without the test compound, and Nitrite_sample is the nitrite concentration in cells treated with both LPS and the test compound.
-
The IC50 value is calculated from the dose-response curve.
-
Signaling Pathway and Experimental Workflow Visualization
To further aid in the understanding of the mechanisms and methodologies, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neuroprotective Potential of Hibifolin: A Comparative Analysis in Neuronal Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the neuroprotective effects of Hibifolin against other flavonoid compounds. This analysis is supported by experimental data from various studies, offering insights into its mechanisms of action and potential therapeutic applications in neurodegenerative diseases.
This compound, a flavonol glycoside, has demonstrated significant neuroprotective properties, particularly in models of Alzheimer's disease.[1][2] This guide delves into the experimental evidence validating these effects, comparing its performance with other well-known neuroprotective flavonoids, Taxifolin and Luteolin. The data presented herein is collated from multiple studies to provide a broad perspective on their relative efficacy.
Comparative Neuroprotective Efficacy
The neuroprotective effects of this compound and other flavonoids have been quantified in various neuronal cell line models, primarily against beta-amyloid (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease. The following tables summarize the available quantitative data from different studies. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus the data should be interpreted with this consideration.
| Compound | Cell Line | Insult | Concentration | Outcome Measure | Result | Reference |
| This compound | Primary Cortical Neurons | Aβ (25-35) | Dose-dependent | Cell Viability | Prevents Aβ-induced cell death | [1][2][3] |
| This compound | Primary Cortical Neurons | Aβ (25-35) | Not Specified | Caspase-3/7 Activity | Reduced Aβ-induced activation | |
| This compound | Primary Cortical Neurons | Aβ (25-35) | Not Specified | Akt Phosphorylation | Induced Akt phosphorylation | |
| Taxifolin | Primary Hippocampal Neurons | Aβ42 | Concentration-dependent | Cell Viability | Prevented neuronal cell death | |
| Luteolin | Primary Cortical Neurons | Aβ (25-35) | 1, 10 µM | Cell Viability (MTT Assay) | Significantly protected against Aβ-induced toxicity |
Table 1: Comparison of Neuroprotective Effects Against Beta-Amyloid Toxicity. This table highlights the protective effects of this compound, Taxifolin, and Luteolin against beta-amyloid-induced neuronal cell death.
Mechanistic Insights: Signaling Pathways
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. The primary mechanism involves the activation of the pro-survival Akt pathway . Additionally, this compound demonstrates anti-inflammatory effects by inhibiting the NF-κB and p38-MAPK pathways , which are often dysregulated in neurodegenerative conditions.
Caption: Neuroprotective signaling pathways of this compound.
Experimental Protocols
To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
Neuronal Cell Lines:
-
Primary Cortical Neurons: Cultures are prepared from embryonic day 18 rat fetuses. Cortical tissue is dissociated and plated on poly-L-lysine coated plates.
-
SH-SY5Y (Human Neuroblastoma): Cells are maintained in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% fetal bovine serum.
Treatment Protocol:
-
Neuronal cells are seeded at an appropriate density and allowed to adhere and differentiate for a specified period (e.g., 7 days for primary neurons).
-
Cells are pre-treated with various concentrations of this compound, Taxifolin, or Luteolin for a designated time (e.g., 2 hours).
-
Following pre-treatment, cells are exposed to aggregated Aβ peptide (e.g., 10 µM Aβ 25-35 or 5 µM Aβ42) for 24-48 hours to induce neurotoxicity.
Cell Viability Assay (MTT Assay)
-
After the treatment period, the culture medium is removed.
-
MTT solution (0.5 mg/mL in serum-free medium) is added to each well and incubated for 4 hours at 37°C.
-
The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
Caspase-3/7 Activity Assay
-
Caspase-3/7 activity is measured using a commercially available luminescent or fluorescent assay kit.
-
Following the manufacturer's protocol, the assay reagent is added to each well of a white-walled 96-well plate containing the treated cells.
-
The plate is incubated at room temperature for a specified time (e.g., 1 hour).
-
Luminescence or fluorescence is measured using a plate reader. The signal is proportional to the amount of active caspase-3/7.
Western Blot for Akt Phosphorylation
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of phospho-Akt to total Akt is quantified.
NF-κB Activation Assay
-
Nuclear extracts are prepared from treated cells using a nuclear extraction kit.
-
NF-κB activation is measured using a transcription factor DNA-binding ELISA kit.
-
Nuclear extracts are incubated in wells coated with an oligonucleotide containing the NF-κB consensus site.
-
A primary antibody specific for the activated form of NF-κB (e.g., p65) is added, followed by an HRP-conjugated secondary antibody.
-
The colorimetric reaction is developed and the absorbance is read at 450 nm.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound like this compound.
Caption: Experimental workflow for neuroprotection assays.
Conclusion
The available evidence strongly supports the neuroprotective effects of this compound in neuronal cell lines, particularly against beta-amyloid-induced toxicity. Its multifaceted mechanism of action, involving the activation of pro-survival pathways like Akt and the suppression of inflammatory responses through NF-κB and p38-MAPK inhibition, makes it a promising candidate for further investigation in the context of neurodegenerative diseases. While direct comparative data with other flavonoids is still emerging, the existing studies suggest that this compound's efficacy is comparable to that of other well-established neuroprotective agents like Taxifolin and Luteolin. Further head-to-head studies are warranted to definitively establish its relative potency and therapeutic potential. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further validating the neuroprotective effects of this compound.
References
- 1. This compound, a flavonol glycoside, prevents beta-amyloid-induced neurotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amyloid β-Peptide Neurotoxicity Assay Using Cultured Rat Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of Hibifolin's Anti-Inflammatory Activity in Microglia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory activity of Hibifolin in microglia, benchmarked against other known anti-inflammatory flavonoids. Due to the current lack of direct experimental data on this compound's effects in microglial cells, this guide cross-validates its potential activity by examining its documented effects on other immune cell types and comparing them with the well-established anti-inflammatory profiles of structurally related flavonoids in microglia.
Executive Summary
Microglial activation is a key pathological feature in neuroinflammatory diseases. The flavonoid this compound has demonstrated anti-inflammatory properties in various non-microglial immune cells, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This guide explores the hypothesized anti-inflammatory mechanism of this compound in microglia and compares its potential efficacy with that of other flavonoids like Luteolin and Hesperetin, for which direct microglial data is available. All experimental data from related compounds is presented to provide a basis for future in-vitro and in-vivo validation of this compound in a neuroinflammatory context.
Comparative Analysis of Anti-Inflammatory Activity in Microglia
The following table summarizes the anti-inflammatory effects of this compound (inferred from studies on other immune cells) and compares them with the observed effects of Luteolin and Hesperetin in lipopolysaccharide (LPS)-stimulated microglial cells.
| Compound | Target Cell Type | Key Inflammatory Markers Inhibited | IC50 Values | Implicated Signaling Pathways |
| This compound (Inferred) | Bone Marrow-Derived Dendritic Cells | Pro-inflammatory Cytokines | Not Reported | NF-κB, p38 MAPK[1] |
| Luteolin | BV-2 Microglia | Nitric Oxide (NO), TNF-α, IL-1β, IL-6 | NO: ~20 µM | NF-κB, JNK MAPK[2][3][4] |
| Hesperetin | BV-2 Microglia | Nitric Oxide (NO), IL-1β, IL-6 | NO: ~50 µM | ERK1/2, p38 MAPK[5] |
Signaling Pathways in Microglial Inflammation
The NF-κB and MAPK signaling cascades are central to the inflammatory response in microglia. Upon activation by stimuli like LPS, these pathways trigger the transcription of genes encoding pro-inflammatory mediators.
Hypothesized Mechanism of this compound in Microglia
Based on its activity in other immune cells, this compound is hypothesized to inhibit the phosphorylation of key proteins in the NF-κB and p38 MAPK pathways in microglia. This would prevent the translocation of transcription factors like NF-κB into the nucleus, thereby downregulating the expression of inflammatory genes.
Hypothesized inhibitory action of this compound on NF-κB and MAPK pathways in microglia.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the anti-inflammatory effects of this compound in microglia.
BV-2 Microglial Cell Culture and LPS Stimulation
-
Cell Line: BV-2 immortalized murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
LPS Stimulation: Cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentrations of this compound or vehicle control for a pre-incubation period (e.g., 1 hour). Subsequently, cells are stimulated with Lipopolysaccharide (LPS) from E. coli (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Procedure:
-
Collect 50 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, adding streptavidin-HRP, and adding the substrate solution.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm).
-
Calculate the cytokine concentrations based on the standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: To detect the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of proteins like p65 (NF-κB), IκBα, p38, ERK1/2, and JNK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Experimental Workflow Diagram
Workflow for validating the anti-inflammatory effects of this compound in microglial cells.
Conclusion and Future Directions
While direct evidence of this compound's anti-inflammatory action in microglia is pending, its documented effects on the NF-κB and MAPK pathways in other immune cells strongly suggest a similar mechanism may be at play in the central nervous system's resident immune cells. The provided experimental protocols offer a clear roadmap for the direct validation of these hypotheses. Future research should focus on conducting these in-vitro studies to determine the precise efficacy and potency (IC50 values) of this compound in microglia. A successful in-vitro validation would warrant further investigation into its neuroprotective effects in in-vivo models of neuroinflammation, positioning this compound as a potential therapeutic candidate for a range of neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Luteolin reduces IL-6 production in microglia by inhibiting JNK phosphorylation and activation of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luteolin inhibits microglial inflammation and improves neuron survival against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Luteolin Inhibits Microglia and Alters Hippocampal-Dependent Spatial Working Memory in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hesperetin inhibits neuroinflammation on microglia by suppressing inflammatory cytokines and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Hibifolin Against Staphylococcus aureus Strains: An Anti-Virulence Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Hibifolin, a natural flavonoid, against different strains of Staphylococcus aureus. The focus is on its role as an anti-virulence agent, primarily targeting the bacterial enzyme Sortase A (SrtA), rather than direct bactericidal or bacteriostatic activity. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanism and experimental workflow.
Executive Summary
This compound has demonstrated significant efficacy in attenuating the virulence of Methicillin-Resistant Staphylococcus aureus (MRSA), specifically the USA300 strain. Its primary mechanism of action is the inhibition of Sortase A, an enzyme crucial for anchoring surface proteins involved in adhesion, invasion, and biofilm formation[1][2][3]. While this compound shows promise as an anti-virulence agent, its effectiveness appears to be strain-dependent, with at least one study indicating a lack of activity against a Methicillin-Sensitive Staphylococcus aureus (MSSA) strain.
Data Presentation: Quantitative Efficacy of this compound
The following table summarizes the available quantitative data on the efficacy of this compound against two well-characterized S. aureus strains: the MRSA strain USA300 and the MSSA strain UAMS-1.
| Parameter | S. aureus Strain | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | USA300 (MRSA) | 512 µg/mL | [2] |
| Sortase A Inhibition (IC50) | USA300 (MRSA) | 31.20 µg/mL | [3] |
| Adhesion to Fibrinogen | USA300 (MRSA) | Reduced to 26.85 ± 3.35% at 256 µg/mL | |
| Biofilm Formation | USA300 (MRSA) | Significantly inhibited at 32 µg/mL | |
| Biofilm Formation | UAMS-1 (MSSA) | No impact at concentrations up to 250 µM |
Note: The high MIC value for the USA300 strain suggests that this compound has weak direct antibacterial activity, reinforcing its role as an anti-virulence compound. The conflicting data on biofilm inhibition underscores the importance of evaluating its efficacy across a broader range of clinical isolates.
Mechanism of Action: Inhibition of Sortase A
This compound's anti-virulence activity stems from its ability to inhibit the transpeptidase activity of Sortase A (SrtA). SrtA is a key enzyme in Gram-positive bacteria that anchors surface proteins containing an LPXTG sorting signal to the cell wall peptidoglycan. These surface proteins are critical for various aspects of pathogenesis, including adhesion to host tissues, invasion, and biofilm formation. By inhibiting SrtA, this compound prevents the proper display of these virulence factors on the bacterial surface, thereby reducing the pathogen's ability to cause infection. The search did not yield any evidence of this compound's interaction with the SaeRS two-component system.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Natural Sortase A Inhibitor, Attenuates the Pathogenicity of Staphylococcus aureus and Enhances the Antibacterial Activity of Cefotaxime - PubMed [pubmed.ncbi.nlm.nih.gov]
Hibifolin and Baicalein: A Comparative Analysis of Their Roles in Modulating Neuroinflammation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the experimental data on hibifolin and baicalein in the context of neuroinflammation. This analysis is based on currently available scientific literature.
Neuroinflammation, the inflammatory response within the brain and spinal cord, is a critical component in the pathogenesis of various neurodegenerative diseases. The modulation of this complex process presents a promising therapeutic avenue. Flavonoids, a class of natural compounds, have garnered significant attention for their potential anti-neuroinflammatory properties. This guide focuses on a comparative analysis of two such flavonoids: this compound and baicalein.
While extensive research has elucidated the potent anti-neuroinflammatory effects of baicalein, data on this compound in a neuroinflammatory context remains comparatively limited. This guide synthesizes the available experimental evidence for both compounds, highlighting their mechanisms of action and effects on key inflammatory mediators.
Quantitative Data on the Modulation of Neuroinflammatory Markers
The following tables summarize the quantitative experimental data for this compound and baicalein, focusing on their effects on key markers of neuroinflammation.
Table 1: In Vitro Efficacy of this compound and Baicalein in Modulating Neuroinflammatory Markers
| Compound | Cell Line | Challenge | Concentration(s) | Target Marker | % Inhibition / Fold Change | Reference |
| This compound | RAW264.7 (Macrophages) | LPS | 10, 20, 40 mg/kg (in vivo, BALF) | TNF-α | Dose-dependent decrease | [1] |
| 10, 20, 40 mg/kg (in vivo, BALF) | IL-1β | Dose-dependent decrease | [1] | |||
| 10, 20, 40 mg/kg (in vivo, BALF) | IL-6 | Dose-dependent decrease | [1] | |||
| Baicalein | BV-2 (Microglia) | LPS (1 µg/mL) | 10, 20, 40 µM | Nitric Oxide (NO) | Significant dose-dependent inhibition | |
| LPS (1 µg/mL) | 40 µM | TNF-α | Significant reduction | |||
| LPS (1 µg/mL) | 40 µM | IL-6 | Significant reduction | |||
| LPS (1 µg/mL) | 40 µM | iNOS | Significant reduction | |||
| LPS (1 µg/mL) | 40 µM | COX-2 | Significant reduction |
Note: Data for this compound on microglial cells is currently limited in the scientific literature. The data presented is from a study on macrophages in an acute lung injury model, which may suggest systemic anti-inflammatory potential.
Table 2: In Vivo Efficacy of Baicalein in Modulating Neuroinflammation
| Compound | Animal Model | Challenge | Dosage | Target Marker | Outcome | Reference |
| Baicalein | Mice | LPS | 30 mg/kg | TNF-α (brain tissue) | Significantly attenuated expression | |
| LPS | 30 mg/kg | IL-1β (brain tissue) | Significantly attenuated expression | |||
| LPS | 30 mg/kg | IL-6 (brain tissue) | Significantly attenuated expression | |||
| Rotenone-induced PD | Not specified | TNF-α, IL-6 | Suppressed production | |||
| Intracerebral Hemorrhage | Not specified | IL-1β, IL-4, IL-6, TNF-α | Decreased expression | [2] |
Signaling Pathways in Neuroinflammation
The anti-inflammatory effects of this compound and baicalein are mediated through the modulation of specific signaling pathways.
This compound's Neuroprotective Pathway
Current research on this compound's neuroprotective effects points to the activation of the Akt signaling pathway. This pathway is crucial for promoting cell survival and proliferation. In the context of neuroinflammation, Akt activation can suppress apoptosis in neurons, a key consequence of inflammatory damage.
Baicalein's Anti-Neuroinflammatory Pathways
Baicalein exerts its potent anti-neuroinflammatory effects by modulating multiple key signaling pathways, primarily the NF-κB, MAPK, and Nrf2 pathways. By inhibiting the pro-inflammatory NF-κB and MAPK pathways, baicalein reduces the production of various inflammatory mediators. Concurrently, it activates the Nrf2 pathway, which upregulates the expression of antioxidant enzymes, thereby mitigating oxidative stress, a key component of neuroinflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the anti-neuroinflammatory effects of flavonoids.
In Vitro: BV-2 Microglial Cell Culture and Lipopolysaccharide (LPS) Stimulation
This protocol is a standard method for investigating the anti-inflammatory potential of compounds on microglial cells, the primary immune cells of the central nervous system.
Cell Culture: Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound or baicalein for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Analysis:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: Cell lysates are used to determine the protein expression levels of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the phosphorylation status of proteins in relevant signaling pathways (e.g., NF-κB, MAPKs, Akt).
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA expression levels of pro-inflammatory genes are measured to assess the transcriptional regulation by the compounds.
Conclusion and Future Directions
The available scientific evidence strongly supports the potent anti-neuroinflammatory properties of baicalein. It effectively mitigates the production of a wide array of pro-inflammatory mediators through the modulation of key signaling pathways, including NF-κB, MAPK, and Nrf2. This makes baicalein a compelling candidate for further investigation in the context of neurodegenerative diseases.
In contrast, the role of this compound in directly modulating neuroinflammation is less clear, with current research primarily highlighting its neuroprotective effects through the Akt signaling pathway. While its anti-inflammatory activity in non-neuronal models suggests a potential role in mitigating inflammation, dedicated studies on its effects on microglial activation and cytokine production in the central nervous system are warranted.
Future research should focus on conducting direct comparative studies of this compound and baicalein in standardized in vitro and in vivo models of neuroinflammation. Such studies will be crucial for elucidating the relative potency and specific mechanisms of action of these two flavonoids, and for determining their therapeutic potential in the treatment of neuroinflammatory disorders.
References
Hibifolin Versus Synthetic Sortase A Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Sortase A (SrtA), a bacterial transpeptidase, plays a pivotal role in the virulence of Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus. It anchors surface proteins, crucial for adhesion, invasion, and biofilm formation, to the bacterial cell wall.[1][2][3] Inhibiting SrtA is a promising anti-virulence strategy that aims to disarm bacteria without killing them, potentially reducing the development of drug resistance.[1] This guide provides a detailed comparison of the efficacy of a natural compound, Hibifolin, with various synthetic inhibitors of sortase A, supported by experimental data and protocols.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
For a standardized comparison, the IC50 of this compound, originally reported in µg/mL, has been converted to µM using its molecular weight of 494.36 g/mol .[4]
| Inhibitor | Type | Target Organism | IC50 (µM) | Reference |
| This compound | Natural (Flavonol Glycoside) | Staphylococcus aureus | 63.11 | |
| Compound 4 | Synthetic | Staphylococcus aureus | 12.1 | |
| LPRDSar | Synthetic (Peptidomimetic) | Staphylococcus aureus | 18.9 | |
| Berberine chloride | Natural (Isoquinoline Alkaloid) | Staphylococcus aureus | 23.4 | |
| Palmatine chloride | Natural (Isoquinoline Alkaloid) | Staphylococcus aureus | 32.7 | |
| (E)-chalcone | Synthetic | Streptococcus mutans | 5.0 | |
| 2-(2-amino-3-chloro-benzoylamino)-benzoic acid (Compound 5) | Synthetic | Staphylococcus aureus | 59.7 | |
| Curcumin | Natural | Staphylococcus aureus | >200 | |
| Chlorogenic acid | Natural | Staphylococcus aureus | >200 |
Experimental Methodology: FRET-Based Sortase A Inhibition Assay
The most common method to determine the IC50 values for sortase A inhibitors is the Förster Resonance Energy Transfer (FRET)-based assay. This technique relies on the transfer of energy between two fluorescent molecules, a donor and an acceptor, when they are in close proximity.
Principle: A synthetic peptide substrate is designed with a FRET pair (a donor and an acceptor fluorophore) on opposite sides of the sortase A recognition motif (LPXTG). In its intact state, the proximity of the two fluorophores allows for FRET to occur when the donor is excited. When sortase A cleaves the peptide, the donor and acceptor are separated, leading to a decrease in FRET signal. The rate of this decrease is proportional to the enzyme's activity. By measuring the FRET signal in the presence of varying concentrations of an inhibitor, the IC50 can be determined.
Typical Protocol:
-
Reagents and Preparation:
-
Recombinant Sortase A enzyme.
-
FRET-labeled peptide substrate (e.g., with a donor like ECFP and an acceptor like YFP).
-
Assay buffer (e.g., Tris-HCl, NaCl, CaCl2).
-
Inhibitor compounds (this compound or synthetic inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The reaction is typically performed in a 96-well plate format.
-
A reaction mixture is prepared containing the assay buffer, the FRET-labeled substrate, and the inhibitor at various concentrations.
-
The reaction is initiated by adding the sortase A enzyme.
-
The fluorescence is monitored over time using a plate reader capable of measuring FRET (monitoring the emission of both the donor and acceptor fluorophores at the donor's excitation wavelength).
-
-
Data Analysis:
-
The initial reaction rates are calculated from the change in FRET signal over time.
-
The percentage of inhibition for each inhibitor concentration is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing the Experimental and Biological Processes
To better understand the experimental workflow and the biological pathway targeted, the following diagrams have been generated using the DOT language.
References
- 1. Sortase A: an ideal target for anti-virulence drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sortase Transpeptidases: Insights into Mechanism, Substrate Specificity and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - The Role of Sortase A in the Maintenance of Cell Surface Properties and Cell Hardiness in Streptococcus pyogenes AP53 - University of Notre Dame - Figshare [curate.nd.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
Comparative Guide to the Synergistic Mechanisms of Flavonoids and β-Lactam Antibiotics Against Resistant Bacteria
For: Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, particularly to widely-used β-lactam antibiotics, poses a significant global health threat. A promising strategy to combat this challenge is the use of combination therapy, pairing existing antibiotics with non-antibiotic adjuvants that can restore their efficacy. Flavonoids, a diverse group of natural compounds found in plants, have emerged as potent resistance-modifying agents.[1][2] This guide provides a comparative analysis of the synergistic mechanisms, supported by quantitative data and detailed experimental protocols, to elucidate how flavonoids potentiate the activity of β-lactam antibiotics against resistant bacterial strains.
Mechanisms of Synergy: How Flavonoids Overcome Resistance
Flavonoids employ a multi-pronged approach to reverse β-lactam resistance. Their ability to act on various bacterial targets simultaneously makes them effective adjuvants. The primary mechanisms include β-lactamase inhibition, efflux pump disruption, interference with cell wall synthesis, and modulation of Penicillin-Binding Proteins (PBPs).[2][3][4]
-
β-Lactamase Inhibition : The most common form of resistance to β-lactams is the production of β-lactamase enzymes, which hydrolyze the antibiotic's core β-lactam ring, rendering it inactive. Certain flavonoids can inhibit these enzymes. For instance, fisetin, flavone, and quercetin have been identified as inhibitors of β-lactamase from E. coli, acting in a non-competitive or uncompetitive manner. By neutralizing β-lactamases, these flavonoids protect the antibiotic, allowing it to reach its target.
-
Efflux Pump Inhibition : Bacteria can actively expel antibiotics from the cell using transmembrane efflux pumps, preventing the drug from reaching a lethal intracellular concentration. Flavonoids from subclasses like chalcones, flavones, and flavonols have been shown to inhibit these pumps, particularly the NorA pump in Staphylococcus aureus and pumps in mycobacteria. This inhibition leads to the intracellular accumulation of the β-lactam antibiotic, restoring its effectiveness.
-
Cell Wall and Membrane Disruption : Some flavonoids can directly compromise the integrity of the bacterial cell wall or cytoplasmic membrane. This action can have a synergistic effect with β-lactams, which inhibit peptidoglycan synthesis—a critical component of the cell wall. The combined damage enhances the overall antibacterial effect.
-
Modulation of Penicillin-Binding Protein 2a (PBP2a) : In Methicillin-Resistant Staphylococcus aureus (MRSA), resistance is mediated by the PBP2a protein, which has a low affinity for β-lactam antibiotics. Some glycosylated flavonoids are thought to bind to an allosteric site on PBP2a, inducing a conformational change that re-sensitizes the active site to β-lactams like ampicillin.
Quantitative Assessment of Synergy
The synergistic interaction between flavonoids and β-lactam antibiotics is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 indicates synergy, >0.5 to ≤4 suggests an additive or indifferent effect, and >4 indicates antagonism.
Table 1: Synergistic Effects (FICI and MIC Reduction) of Flavonoid-β-Lactam Combinations against Resistant Bacteria
| Flavonoid | Antibiotic | Bacterial Strain | MIC Reduction of Antibiotic | FICI Value | Reference |
|---|---|---|---|---|---|
| Quercetin | Erythromycin | S. aureus | 16-fold | 0.26 - 0.5 | |
| Rutin | Erythromycin | S. aureus | 8-fold | 0.26 - 0.5 | |
| Galangin | Ceftazidime | MRSA | >4000-fold | ~0.1 | |
| Hesperidin | Ampicillin | MRSA | 16-fold | ≤ 0.5 | |
| Apigenin | Ampicillin | MRSA | 8-fold | ≤ 0.5 | |
| Acacia nilotica Extract | Meropenem | P. aeruginosa PAO1 | Not specified | 0.187 |
| Methyl Gallate | Meropenem | P. aeruginosa PAO1 | Not specified | 0.312 | |
Table 2: Effects of Flavonoids on Bacterial Biofilm Formation
| Flavonoid/Combination | Bacterial Strain | Effect on Biofilm | Reference |
|---|---|---|---|
| Naringenin | S. aureus | Inhibits biofilm formation | |
| Various (10 active hits) | S. aureus | >85% inhibition of biofilm viability | |
| Acacia nilotica Extract + Meropenem | P. aeruginosa | 86.67% biofilm reduction | |
| Methyl Gallate + Meropenem | P. aeruginosa | 82.66% biofilm reduction |
| Quercetin | S. mutans | 75% reduction of 36-h matured biofilm | |
Experimental Protocols
Standardized protocols are crucial for assessing the synergistic potential of novel compound combinations. Below are detailed methodologies for key in vitro assays.
Checkerboard Broth Microdilution Assay
This method is used to determine the FICI and assess the in vitro interaction of two antimicrobial agents.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Stock solutions of flavonoid and β-lactam antibiotic
-
Multichannel pipette
Procedure:
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of the β-lactam antibiotic.
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the flavonoid.
-
The resulting plate will contain a gradient of concentrations for both agents.
-
Include control wells: Row H should contain dilutions of the antibiotic alone, and Column 11 should contain dilutions of the flavonoid alone to re-determine their individual MICs. A well with only broth and inoculum serves as a positive growth control (H12).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of this final inoculum to all wells containing the antimicrobial agents and the growth control well.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-24 hours.
-
-
Reading and Calculation:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of an agent (alone or in combination) that completely inhibits visible growth.
-
Calculate the FICI using the following formula:
-
FIC (Antibiotic) = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
FIC (Flavonoid) = MIC of Flavonoid in combination / MIC of Flavonoid alone
-
FICI = FIC (Antibiotic) + FIC (Flavonoid)
-
-
The lowest FICI value obtained from all non-turbid wells determines the nature of the interaction.
-
Time-Kill Curve Assay
This dynamic assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents, confirming bactericidal synergy.
Materials:
-
Flasks with CAMHB
-
Log-phase bacterial culture
-
Test agents (flavonoid, antibiotic, and combination) at specific concentrations (e.g., ½ x MIC, 1 x MIC)
-
Shaking incubator
-
Plates with appropriate agar medium (e.g., Trypticase Soy Agar)
Procedure:
-
Preparation:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Prepare flasks containing CAMHB with the antimicrobial agents at the desired concentrations: antibiotic alone, flavonoid alone, and the combination. Include a growth control flask with no agents.
-
-
Inoculation:
-
Inoculate each flask with the log-phase culture to a final density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the flasks at 37°C in a shaking incubator.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Count Determination:
-
Perform serial tenfold dilutions of each aliquot in a sterile saline solution.
-
Plate the dilutions onto agar plates to determine the viable bacterial count (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition.
-
Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Biofilm Inhibition Assay
This assay quantifies the ability of a compound to prevent or disrupt bacterial biofilms. The crystal violet staining method is common.
Materials:
-
Sterile 96-well flat-bottomed polystyrene plates
-
Bacterial inoculum
-
Tryptic Soy Broth (TSB) or other appropriate growth medium
-
Test flavonoid at various concentrations
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or acetic acid (33%)
Procedure:
-
Biofilm Formation:
-
Add 200 µL of a standardized bacterial suspension (e.g., 10⁶ CFU/mL) into the wells of a 96-well plate.
-
For inhibition testing, add the flavonoid at various concentrations to the wells at the time of inoculation.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.
-
-
Washing:
-
After incubation, carefully discard the planktonic (free-floating) cells by inverting the plate.
-
Wash the wells gently two or three times with phosphate-buffered saline (PBS) or sterile water to remove any remaining non-adherent cells.
-
-
Staining:
-
Fix the adherent biofilms by adding 200 µL of methanol for 15 minutes or by air-drying.
-
Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 10-15 minutes at room temperature.
-
-
Destaining and Quantification:
-
Remove the crystal violet solution and wash the wells thoroughly with water until the control wells are colorless.
-
Air-dry the plate.
-
Solubilize the bound dye by adding 200 µL of 95% ethanol or 33% acetic acid to each well.
-
Quantify the biofilm formation by measuring the absorbance of the solubilized dye using a microplate reader at a wavelength of approximately 570-595 nm.
-
A reduction in absorbance in the presence of the flavonoid compared to the control indicates biofilm inhibition.
-
Conclusion and Future Outlook
The synergistic combination of flavonoids and β-lactam antibiotics presents a highly promising avenue for overcoming bacterial resistance. By targeting multiple resistance mechanisms such as β-lactamase production and efflux pump activity, flavonoids can successfully restore the clinical utility of conventional antibiotics against challenging pathogens like MRSA and resistant P. aeruginosa. The quantitative data consistently demonstrate significant reductions in antibiotic MICs and potent anti-biofilm activity.
For drug development professionals, these findings underscore the potential of developing flavonoid-based adjuvants as "resistance breakers." Future research should focus on optimizing the chemical structures of flavonoids to enhance their synergistic activity and bioavailability, conducting in vivo studies to validate these in vitro findings, and exploring novel delivery systems to ensure targeted action at the site of infection. The continued investigation of these natural compounds could lead to the development of novel, effective combination therapies to combat the growing crisis of antimicrobial resistance.
References
- 1. Flavonoids as Promising Natural Compounds for Combating Bacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids as Promising Natural Compounds for Combating Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the Antimicrobial Activity of Cistus salviifolius L. and Helichrysum stoechas (L.) DC Extracts and Their Synergistic Potential with Conventional Antibiotics Against Staphylococcus aureus [mdpi.com]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Hibifolin and Other Adenosine Deaminase (ADA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Hibifolin and other prominent inhibitors of Adenosine Deaminase (ADA), a key enzyme in purine metabolism. Dysregulation of ADA activity is implicated in various pathological conditions, including immunodeficiency and inflammatory disorders, making it a significant therapeutic target. This document summarizes quantitative data on inhibitor potency, details relevant experimental methodologies, and illustrates the pertinent signaling pathway.
Quantitative Comparison of ADA Inhibitors
The inhibitory potential of various compounds against Adenosine Deaminase (ADA) is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). The following table summarizes these values for this compound and a selection of other known ADA inhibitors. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions.
| Inhibitor | Type | IC50 (μM) | Ki (μM) | Source |
| This compound | Flavonol glycoside | - | 49.92 | [1][2][3][4] |
| Kaempferol | Flavonoid | ~30 | - | [5] |
| Quercetin | Flavonoid | ~30 | - | |
| Curcumin | Flavonoid | 13.6 | - | |
| Naringin | Flavonoid | - | ~200 | |
| 1-Deazaadenosine | Nucleoside analog | - | 0.66 | |
| 2'-Deoxycoformycin (Pentostatin) | Nucleoside analog | - | - | |
| EHNA ((+)-erythro-9-(2-hydroxy-3-nonyl)adenine) | Non-nucleoside | - | - | |
| Coformycin | Nucleoside antibiotic | - | - | |
| Cladribine | Purine nucleoside analog | - | - | |
| L-Adenosine | Enantiomeric analog | - | 385 |
Experimental Protocol: In Vitro Adenosine Deaminase Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of compounds against ADA, based on common colorimetric and fluorometric methods.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against purified Adenosine Deaminase.
Materials:
-
Purified Adenosine Deaminase (e.g., from bovine spleen)
-
Adenosine (Substrate)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
ADA Convertor and Developer reagents (for colorimetric or fluorometric detection)
-
96-well microplate (UV-transparent for some methods)
-
Microplate reader (spectrophotometer or fluorometer)
-
Positive control inhibitor (e.g., EHNA)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of ADA in Assay Buffer.
-
Prepare a stock solution of the test inhibitor and create a serial dilution to test a range of concentrations.
-
Prepare the substrate solution (Adenosine) in Assay Buffer.
-
Reconstitute developer and convertor reagents according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the Assay Buffer to all wells.
-
Add the test inhibitor solutions at various concentrations to the respective wells.
-
Include a "no inhibitor" control (enzyme activity only) and a "blank" control (no enzyme).
-
Add the ADA enzyme solution to all wells except the blank.
-
Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the adenosine substrate to all wells.
-
Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength (e.g., absorbance at 293 nm for some colorimetric assays or fluorescence at Ex/Em = 535/587 nm for fluorometric assays).
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Normalize the reaction rates to the "no inhibitor" control (representing 100% activity).
-
Plot the percentage of ADA inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ADA activity, by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow
Adenosine deaminase plays a crucial role in the purine salvage pathway by catalyzing the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. Inhibition of ADA leads to an accumulation of adenosine, which can then activate various adenosine receptors (A1, A2A, A2B, A3), modulating downstream signaling cascades involved in immune response and inflammation.
Caption: Adenosine Deaminase (ADA) in the Purine Salvage Pathway and its Inhibition.
The experimental workflow for assessing ADA inhibitors typically involves a multi-step process from initial screening to detailed kinetic analysis.
Caption: General Experimental Workflow for the Evaluation of ADA Inhibitors.
References
- 1. Adenosine Deaminase Deficiency – More Than Just an Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Adenosine Deaminase Inhibitors by Metal-binding Pharmacophore Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Inhibitory activity of this compound on adenosine deaminase- experimental and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Perspectives of Adenosine Deaminase Inhibition in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Hibifolin
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the proper disposal of Hibifolin, a flavonol glycoside. The following information is based on established safety protocols for similar chemical compounds and should be supplemented by consulting the specific Safety Data Sheet (SDS) for this compound if available.
This compound: Chemical and Safety Profile
This compound is a flavonol glycoside with the molecular formula C21H18O14.[1][2][3] Understanding its chemical and physical properties is the first step toward safe handling and disposal.
| Property | Value | Source |
| Molecular Weight | 494.4 g/mol | [1] |
| Appearance | Not specified (likely solid) | |
| Solubility | Soluble in DMSO (55 mg/mL) | [4] |
| CAS Number | 55366-56-8 |
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate careful handling in a laboratory setting, including the use of appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound is to treat it as hazardous chemical waste. This ensures that it is managed in a way that minimizes risk to human health and the environment. The P501 hazard statement specifically advises to "Dispose of contents/ container to an approved waste disposal plant".
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper disposal of this compound waste.
Detailed Steps:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.
-
Segregation: Do not mix this compound waste with non-hazardous trash. Keep it separate from other waste streams to ensure proper disposal.
-
Containment:
-
Solid Waste: For solid this compound or materials contaminated with it (e.g., weighing paper, gloves, pipette tips), place them in a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated, sealed, and labeled hazardous waste container. Ensure the container is compatible with the solvent used.
-
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the name "this compound," and the associated hazards (skin/eye irritant).
-
Storage: Store the sealed waste container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Important Considerations:
-
Do Not Dispose Down the Drain: Due to its potential for environmental harm, this compound should not be disposed of down the sanitary sewer.
-
Consult Institutional Policies: Always adhere to your institution's specific guidelines for hazardous waste disposal.
-
Emergency Procedures: In case of a spill, evacuate the area and consult your institution's emergency procedures for chemical spills.
By following these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and protecting our ecosystem.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Hibifolin
For researchers, scientists, and drug development professionals working with Hibifolin, a comprehensive understanding of its handling and disposal is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment. This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1] Adherence to the following procedural guidance is critical to mitigate risks.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Usage |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are inspected for tears or holes before each use. Dispose of gloves after handling or in case of contamination.[2][3] |
| Eyes | Safety goggles | Goggles should provide a complete seal around the eyes to protect against splashes and airborne particles.[4][5] |
| Body | Laboratory coat | A buttoned, long-sleeved lab coat should be worn to protect the skin and personal clothing from contamination. |
| Respiratory | Fume hood or respirator | When handling this compound powder or creating solutions that may produce aerosols, work should be conducted in a certified chemical fume hood to minimize inhalation risks. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Operational Plans: Handling and Storage
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
Work Practices:
-
Avoid Contact: Minimize direct contact with this compound.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, or leaving the laboratory.
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and appropriate hazard warnings.
Storage:
-
Container: Store this compound in a tightly sealed, properly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, segregated from incompatible materials.
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is crucial in the event of a spill or accidental exposure to this compound.
Spill Cleanup:
For minor spills, laboratory personnel with appropriate training and PPE can follow these steps:
-
Alert others: Inform personnel in the immediate area of the spill.
-
Don PPE: Wear the recommended personal protective equipment.
-
Containment: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collection: Carefully sweep or scoop the absorbed material into a designated chemical waste container. Avoid generating dust.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
For major spills, evacuate the area and contact the institution's environmental health and safety (EHS) office or emergency response team.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow these steps for proper disposal:
-
Collection: Collect all this compound waste in a clearly labeled, sealed, and compatible waste container.
-
Labeling: The container must be labeled with "Hazardous Waste" and the name "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by the institution's EHS office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
Detailed experimental protocols for the specific use of this compound were not available in the safety and handling literature reviewed. Researchers should develop a specific Standard Operating Procedure (SOP) for their experimental work that incorporates the safety and handling information provided in this document and the chemical's Safety Data Sheet (SDS).
Visualizing Emergency Response
To aid in understanding the procedural flow of a chemical spill response, the following diagram outlines the key steps.
Caption: Workflow for Chemical Spill Response.
References
- 1. This compound | C21H18O14 | CID 5490334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. umdearborn.edu [umdearborn.edu]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
